Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-4-3-7(13(14,15)16)5-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGPSFWOMJQSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371907 | |
| Record name | Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-01-7, 26893-12-9 | |
| Record name | Ethyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a trifluoromethyl group at the 6-position can significantly modulate the physicochemical and pharmacological properties of the molecule, often enhancing metabolic stability, lipophilicity, and target-binding affinity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its known biological activities.
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and development as a potential therapeutic agent. A summary of these properties is presented in the tables below.
General and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀F₃NO₃ | PubChem[1] |
| Molecular Weight | 285.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 26893-12-9 | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 285.061279 g/mol | PubChem[1] |
| Monoisotopic Mass | 285.061279 g/mol | PubChem[1] |
| Topological Polar Surface Area | 71.4 Ų | PubChem[1] |
| Heavy Atom Count | 20 | PubChem[1] |
| Complexity | 445 | PubChem[1] |
Experimental Properties
| Property | Value | Source |
| Melting Point | >300 °C | ChemicalBook[2] |
| Appearance | Off-white powder | Chem-Impex[3] |
| Storage Temperature | 0-8 °C | Chem-Impex[3] |
Experimental Protocols
The primary synthetic route to this compound is the Gould-Jacobs reaction. This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.
Synthesis via Gould-Jacobs Reaction
The synthesis of this compound is analogous to the preparation of other 4-hydroxyquinoline-3-carboxylates and proceeds via the Gould-Jacobs reaction.[4] The general steps are outlined below.
Step 1: Condensation of 4-(Trifluoromethyl)aniline with Diethyl Ethoxymethylenemalonate (DEEM)
A mixture of 4-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate is heated, typically at temperatures ranging from 100 to 140 °C. This reaction results in the formation of an intermediate, diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate, with the elimination of ethanol.
Step 2: Thermal Cyclization
The intermediate from Step 1 is heated at a much higher temperature, usually in a high-boiling solvent such as diphenyl ether or Dowtherm A, at approximately 250 °C. This high temperature facilitates an intramolecular cyclization to form the quinoline ring system, yielding this compound.
A generalized experimental protocol is as follows:
-
Combine equimolar amounts of 4-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate in a reaction vessel.
-
Heat the mixture to 120-140 °C for 1-2 hours. During this time, ethanol is distilled off.
-
In a separate flask equipped with a reflux condenser, heat a high-boiling solvent (e.g., diphenyl ether) to 250 °C.
-
Slowly add the reaction mixture from step 2 to the hot solvent.
-
Maintain the reflux at 250 °C for 30-60 minutes. The product will precipitate from the hot solution.
-
Allow the mixture to cool to room temperature.
-
Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation and to aid in the removal of the high-boiling solvent.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with the non-polar solvent to remove any residual high-boiling solvent.
-
Dry the product under vacuum.
The following diagram illustrates the workflow for the Gould-Jacobs synthesis.
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the quinoline ring, and a signal for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the ethyl group carbons, the carbonyl carbon of the ester, the carbon of the trifluoromethyl group, and the carbons of the quinoline ring system.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching (due to tautomerism), C=O stretching of the ester and the quinolone carbonyl, C-F stretching of the trifluoromethyl group, and C=C and C-N stretching vibrations of the quinoline ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (285.22 g/mol ).
Biological Activity and Drug Development Potential
Quinolone derivatives are known to possess a wide array of pharmacological activities.[3] The introduction of a trifluoromethyl group can enhance these properties. While specific biological data for this compound is limited in the public domain, related compounds have shown significant potential in several therapeutic areas.
-
Antimicrobial Activity: Quinolones are a major class of antibiotics. It is plausible that this compound could exhibit antibacterial or antifungal properties.[2]
-
Anticancer Activity: Many quinoline derivatives have been investigated as potential anticancer agents.
-
Anti-inflammatory Activity: Some quinoline compounds have demonstrated anti-inflammatory effects.
Further research is required to fully elucidate the biological activity profile and the mechanism of action of this compound. Due to the lack of specific information on its biological targets and signaling pathway interactions, a corresponding diagram cannot be generated at this time. The general mechanism of action for many quinolone-based antimicrobials involves the inhibition of bacterial DNA gyrase or topoisomerase IV, which are essential enzymes for DNA replication. A logical workflow for the initial biological evaluation of this compound is presented below.
References
Spectroscopic and Biological Insights into Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many synthetic drugs and natural products. The incorporation of a trifluoromethyl group at the C-6 position, along with a 4-hydroxy group and a C-3 ethyl carboxylate, is anticipated to confer unique physicochemical and biological properties. Trifluoromethyl groups are known to enhance metabolic stability and cell membrane permeability of drug candidates. The 4-hydroxyquinoline-3-carboxylate scaffold is a key pharmacophore in a range of bioactive molecules, exhibiting antimicrobial, anticancer, and antimalarial activities. This guide serves as a resource for researchers engaged in the synthesis, characterization, and biological evaluation of novel quinoline-based compounds.
Spectroscopic Data
Definitive experimental ¹H NMR, ¹³C NMR, IR, and MS data for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate could not be located in the available literature. However, the following tables present data for the constitutional isomer, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, which can serve as a valuable reference for predicting the spectral characteristics of the 6-trifluoromethyl isomer.
¹H NMR Data (Reference: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.51 | s | 1H | -OH |
| 8.70 | s | 1H | H-8 |
| 8.35 | d, J = 8.3 Hz | 1H | H-6 |
| 8.00 | s | 1H | H-2 |
| 7.72 | d, J = 8.1 Hz | 1H | H-5 |
| 4.24 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |
| 1.29 | t, J = 7.0 Hz | 3H | -OCH₂CH₃ |
Solvent: DMSO-d₆, Spectrometer: 300 MHz
Mass Spectrometry Data (Reference: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate)
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 286.0686 | 286.0691 |
Technique: High-Resolution Mass Spectrometry (HRMS)
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol
A plausible synthetic route for this compound involves the Gould-Jacobs reaction.
Diagram of Synthetic Workflow
Caption: Synthetic pathway for the target compound via the Gould-Jacobs reaction.
Methodology:
-
Condensation: 4-(Trifluoromethyl)aniline is reacted with diethyl ethoxymethylenemalonate (DEEM) at elevated temperatures (typically 100-140 °C) to form the enamine intermediate. The reaction is usually carried out neat or in a high-boiling solvent.
-
Cyclization: The enamine intermediate is then subjected to thermal cyclization in a high-boiling solvent such as Dowtherm A at approximately 250 °C. This step facilitates the intramolecular aromatic substitution to form the quinoline ring system.
-
Work-up and Purification: After cooling, the reaction mixture is treated with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.
-
Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule, such as O-H, C-H, C=O, C=C, and C-F stretches.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass of the compound to confirm its elemental composition.
Potential Biological Signaling Pathway
Given the known biological activities of quinoline derivatives, this compound is a candidate for investigation as an antimicrobial or anticancer agent. A plausible mechanism of action, particularly in an antibacterial context, could involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. This is a well-established mechanism for quinolone antibiotics.
Diagram of Proposed Signaling Pathway
Caption: Proposed inhibitory action on bacterial DNA replication and repair enzymes.
This proposed pathway highlights the potential for this class of compounds to interfere with essential bacterial processes, leading to cell death. This serves as a foundational hypothesis for further biological evaluation and mechanism of action studies.
Conclusion
This technical guide provides a framework for the synthesis, spectroscopic characterization, and biological investigation of this compound. While specific experimental data for this compound remains to be published, the provided reference data and detailed protocols offer a solid starting point for researchers. The unique structural features of this molecule suggest it is a promising candidate for further exploration in the fields of medicinal chemistry and drug discovery.
Crystal Structure Analysis of Quinoline-3-Carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure analysis of quinoline-3-carboxylate derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. Possessing a versatile scaffold, these derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. Understanding their three-dimensional structure at an atomic level through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents.
This guide details the experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, presents crystallographic data for representative compounds, and visualizes key biological pathways modulated by these derivatives.
Data Presentation: Crystallographic Data of Quinoline-3-Carboxylate Derivatives
The following tables summarize the crystallographic data for a selection of quinoline-3-carboxylate derivatives, providing a basis for structural comparison.
Table 1: Crystal Data and Structure Refinement for Selected Quinoline-3-Carboxylate Derivatives.
| Parameter | Ethyl 2,4-dichloroquinoline-3-carboxylate | Ethyl 2-chloro-6-methylquinoline-3-carboxylate[1] | Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate[2] |
| Formula | C₁₂H₉Cl₂NO₂ | C₁₃H₁₂ClNO₂[1] | C₁₃H₁₃NO₃[2] |
| Formula Weight | 270.11 | 249.69[1] | 231.24[2] |
| Crystal System | Monoclinic | Triclinic[1] | Monoclinic |
| Space Group | P2₁/n | P-1[1] | P2₁/c |
| a (Å) | 5.8193 (2) | 6.0391 (5)[1] | 7.9371 (4) |
| b (Å) | 8.0689 (3) | 7.2986 (6)[1] | 12.0493 (6) |
| c (Å) | 18.1780 (5) | 13.4323 (12)[1] | 11.8964 (6) |
| α (°) | 90 | 98.238 (6)[1] | 90 |
| β (°) | 96.692 (2) | 90.123 (5)[1] | 109.235 (2) |
| γ (°) | 90 | 96.429 (6)[1] | 90 |
| Volume (ų) | 853.55 (5) | 582.16 (9)[1] | 1072.71 (9) |
| Z | 4 | 2[1] | 4 |
| Temperature (K) | 120 | 150[1] | 293 |
| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073)[1] | Mo Kα (0.71073) |
| Reflections collected | 1938 | 5190[1] | 9425 |
| Independent reflections | 1746 | 2061[1] | 2451 |
| R(int) | 0.046 | 0.016[1] | 0.028 |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.094 | R1 = 0.028, wR2 = 0.078[1] | R1 = 0.042, wR2 = 0.115 |
| Goodness-of-fit on F² | 1.14 | 1.06[1] | 1.04 |
Experimental Protocols
This section provides detailed methodologies for the synthesis, crystallization, and crystal structure determination of quinoline-3-carboxylate derivatives.
Synthesis
The synthesis of quinoline-3-carboxylate derivatives can be achieved through various established synthetic routes. A representative procedure for the synthesis of ethyl 2,4-dichloroquinoline-3-carboxylate is described below.
Procedure:
-
To a solution of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 g, 4.3 mmol) in anhydrous acetonitrile (30 mL) is added benzyltriethylammonium chloride (3.92 g, 17.2 mmol).
-
The mixture is stirred at room temperature, and phosphorus oxychloride (1.76 mL, 18.92 mmol) is added dropwise.
-
The reaction mixture is then heated to 40°C for 30 minutes, followed by refluxing for 1 hour.
-
After cooling, the solvent is removed under reduced pressure.
-
Cold water (30 mL) is added to the residue, and the mixture is stirred for 1 hour.
-
The resulting precipitate, a mixture of the desired product and a byproduct, is collected by filtration.
-
The crude product is purified by recrystallization or column chromatography to yield pure ethyl 2,4-dichloroquinoline-3-carboxylate.
Crystallization for Single-Crystal X-ray Analysis
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. Several techniques can be employed, with the choice depending on the solubility and stability of the compound.
-
Slow Evaporation: This is one of the simplest and most common crystallization methods.[3]
-
Dissolve the purified quinoline-3-carboxylate derivative in a suitable solvent or solvent mixture to create a near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely with a cap or parafilm with a few needle holes. This allows for the slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Crystals should form over a period of several days to weeks.
-
-
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[4]
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (in which the compound is sparingly soluble). The good and poor solvents must be miscible.
-
The poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.
-
-
Solvent Layering: This method involves carefully layering a less dense, poor solvent on top of a denser solution of the compound in a good solvent.[3][4] Diffusion at the interface of the two solvents leads to a gradual decrease in solubility and promotes crystal growth.
Single-Crystal X-ray Diffraction and Structure Refinement
The following outlines the general workflow for determining the crystal structure of a quinoline-3-carboxylate derivative using a single-crystal X-ray diffractometer.
Workflow:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and diffraction patterns are collected on a detector.[5] The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.
-
Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[6]
-
Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules, direct methods are commonly used to solve the phase problem.[7]
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.[8]
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.
Visualization of Biological Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by quinoline-3-carboxylate derivatives and a typical experimental workflow for their structural analysis.
Caption: Experimental workflow from synthesis to crystal structure determination.
Caption: Inhibition of the ATM signaling pathway by quinoline-3-carboxamide derivatives.
Caption: Induction of the intrinsic apoptosis pathway by quinoline derivatives.[9][10][11]
References
- 1. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3 [idr.nitk.ac.in]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unifr.ch [unifr.ch]
- 5. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neutrons.ornl.gov [neutrons.ornl.gov]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 9. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Substituted 4-Hydroxyquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, and anti-inflammatory properties of substituted 4-hydroxyquinoline derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity
Substituted 4-hydroxyquinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multi-targeted, contributing to their potential to overcome the complexity and heterogeneity of cancer.
Quantitative Anticancer Data
The cytotoxic effects of various 4-hydroxyquinoline derivatives are summarized below, with IC50 values representing the concentration required to inhibit 50% of cell viability.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3a | HCT116 (Colon) | 148.3 | Doxorubicin | - |
| A549 (Lung) | 155.7 | Doxorubicin | - | |
| PC3 (Prostate) | 167.2 | Doxorubicin | - | |
| MCF-7 (Breast) | 189.0 | Doxorubicin | - | |
| 3b | HCT116 (Colon) | 162.0 | Doxorubicin | - |
| A549 (Lung) | 188.1 | Doxorubicin | - | |
| PC3 (Prostate) | 239.4 | Doxorubicin | - | |
| MCF-7 (Breast) | 174.5 | Doxorubicin | - | |
| 3g | HCT116 (Colon) | 28.5 | Doxorubicin | - |
| A549 (Lung) | 33.4 | Doxorubicin | - | |
| PC3 (Prostate) | 41.8 | Doxorubicin | - | |
| MCF-7 (Breast) | 38.1 | Doxorubicin | - | |
| 13a | Colo 205 (Colon) | 11.86 | - | - |
| Colo 320 (Colon, Doxorubicin-resistant) | 8.19 | - | - | |
| 13b | Colo 205 (Colon) | 8.1 | - | - |
| Colo 320 (Colon, Doxorubicin-resistant) | 4.58 | - | - | |
| 20 | Colo 205 (Colon) | 2.34 | - | - |
| Colo 320 (Colon, Doxorubicin-resistant) | 4.61 | - | - | |
| 21 | Colo 205 (Colon) | 16.54 | - | - |
| 22 | Colo 205 (Colon) | 11.79 | - | - |
| Colo 320 (Colon, Doxorubicin-resistant) | 12.29 | - | - | |
| 26 | Colo 205 (Colon) | 12.63 | - | - |
| Colo 320 (Colon, Doxorubicin-resistant) | 11 | - | - | |
| 28 | Colo 320 (Colon, Doxorubicin-resistant) | 14.08 | - | - |
| 29 | Colo 320 (Colon, Doxorubicin-resistant) | 9.86 | - | - |
Note: The specific structures of compounds 3a, 3b, and 3g can be found in the source publication.[1] Data for compounds 13a, 13b, 20, 21, 22, 26, 28, and 29 are from a study on modified 4-hydroxyquinolines.[2]
Anticancer Mechanisms of Action & Signaling Pathways
4-Hydroxyquinoline derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis via the inhibition of key enzymes and signaling pathways.[3]
-
Topoisomerase Inhibition: These compounds can interfere with the function of topoisomerases, which are enzymes essential for DNA replication and repair. By stabilizing the topoisomerase-DNA complex, they lead to DNA strand breaks and subsequent cell death.
-
Kinase Inhibition: Many derivatives are potent inhibitors of protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3Ks).[3] By blocking these signaling pathways, they can halt cell proliferation and survival.[3]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT116, A549, PC3, MCF-7)
-
Complete culture medium
-
Substituted 4-hydroxyquinoline derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, treat the cells with various concentrations of the 4-hydroxyquinoline derivatives and incubate for an additional 24, 48, or 72 hours.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Activity
Substituted 4-hydroxyquinolines have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Quantitative Antimicrobial Data
The antimicrobial efficacy of 4-hydroxyquinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Various | Staphylococcus aureus | 0.12 - >1024 | - | - |
| Streptococcus pyogenes | 8 - 256 | - | - | |
| Salmonella typhi | 0.12 - 0.24 | - | - | |
| Pseudomonas aeruginosa | 512 - >1024 | - | - | |
| Escherichia coli | 0.12 | - | - | |
| 15 | Staphylococcus aureus | 0.8 µM | - | - |
| Bacillus cereus | 0.8 µM | - | - | |
| 16 | Streptococcus pneumoniae ATCC 49619 | ≤ 0.008 | - | - |
| 17 | Streptococcus pneumoniae ATCC 49619 | ≤ 0.008 | - | - |
| 18 | Streptococcus pneumoniae ATCC 49619 | ≤ 0.008 | - | - |
| 25 | Aspergillus fumigatus | 0.98 | - | - |
| Candida albicans | 0.49 | - | - | |
| Streptococcus pneumoniae | 0.49 | - | - | |
| Staphylococcus aureus | 1.95 | - | - | |
| Escherichia coli | 0.49 | - | - | |
| 26 | Aspergillus fumigatus | 0.98 | - | - |
| Candida albicans | 0.98 | - | - | |
| Streptococcus pneumoniae | 0.49 | - | - | |
| Staphylococcus aureus | 0.98 | - | - | |
| Escherichia coli | 0.49 | - | - | |
| 37 | Drug-resistant M. tuberculosis | 0.08 - 0.31 | - | - |
| 38 | Drug-resistant M. tuberculosis | 0.16 - 0.31 | - | - |
Note: Data compiled from a review on quinoline derivatives.[4]
Experimental Protocol: Broth Microdilution Susceptibility Testing
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Substituted 4-hydroxyquinoline derivatives
-
Inoculum suspension
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the 4-hydroxyquinoline derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the microtiter plate using the appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.
-
Inoculation: Add the inoculum to each well of the microtiter plate, except for the sterility control well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity
Substituted 4-hydroxyquinolines have also been investigated for their potential as anti-inflammatory agents. Their mechanism of action often involves the modulation of key inflammatory pathways.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of 4-hydroxyquinoline derivatives has been evaluated by their ability to inhibit key inflammatory enzymes and mediators.
| Compound ID | Assay | IC50 (µM) | Reference Drug | IC50 (µM) |
| 12c | COX-2 Inhibition | 0.1 | Celecoxib | - |
| 14a | COX-2 Inhibition | 0.11 | Celecoxib | - |
| 14b | COX-2 Inhibition | 0.11 | Celecoxib | - |
| 8e | COX-2 Inhibition | 0.047 | Celecoxib | 0.045 |
| 8e | 15-LOX Inhibition | 1.81 | Quercetin | 3.34 |
| 8h | TNF-α Inhibition | 0.40 | Celecoxib | 10.69 |
| 2i | LPS-induced NO production | ~ positive control | 1400W | - |
| 2m | LPS-induced NO production | ~ positive control | 1400W | - |
Note: Data for compounds 12c, 14a, and 14b are from a study on novel quinoline derivatives.[5] Data for compounds 8e and 8h are from a study on 1,2,4-triazine-quinoline hybrids.[6] Data for compounds 2i and 2m are from a study on pyrazolo[4,3-c]quinoline derivatives.
Anti-inflammatory Mechanisms of Action & Signaling Pathways
The anti-inflammatory effects of 4-hydroxyquinoline derivatives are mediated through the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways, such as the NF-κB and MAPK pathways.
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. Several 4-hydroxyquinoline derivatives have shown potent and selective inhibition of COX-2.[5][6]
-
iNOS Inhibition: Inducible nitric oxide synthase (iNOS) produces nitric oxide (NO), a pro-inflammatory molecule. Some derivatives have been shown to inhibit LPS-induced NO production, suggesting iNOS inhibition.
-
NF-κB and MAPK Pathway Modulation: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. 4-hydroxyquinolines can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. They can also modulate the MAPK pathway by affecting the phosphorylation of key kinases like p38, JNK, and ERK.
Experimental Protocol: COX-2 Inhibition Assay
This protocol outlines a general procedure for a fluorometric assay to screen for COX-2 inhibitors.
Materials:
-
96-well black microplate
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., Amplex™ Red)
-
Substituted 4-hydroxyquinoline derivatives
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme, cofactors, and substrate to their working concentrations in COX Assay Buffer.
-
Compound Addition: Add the 4-hydroxyquinoline derivatives at various concentrations to the wells of the 96-well plate. Include wells for a no-inhibitor control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except for the no-enzyme control.
-
Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., λex=535 nm/λem=587 nm) at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Conclusion
Substituted 4-hydroxyquinolines represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications, coupled with their diverse mechanisms of action, underscores their potential in addressing a range of significant health challenges. The data and protocols presented in this technical guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are crucial next steps in translating their therapeutic potential into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of c-Jun NH2-terminal kinase stimulates mu-opioid receptor expression via p38 MAPK-mediated nuclear NF-κB activation in neuronal and non-neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Discovering Novel Quinoline Derivatives for Pharmaceutical Development: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] This technical guide provides a comprehensive overview of the discovery and development of novel quinoline derivatives for pharmaceutical applications. It covers synthetic strategies, structure-activity relationships (SAR), key experimental protocols for biological evaluation, and the modulation of critical signaling pathways. This document is intended to serve as a resource for professionals engaged in drug discovery, offering detailed methodologies and structured data to facilitate the development of next-generation quinoline-based therapeutics.
Introduction: The Significance of the Quinoline Scaffold
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a cornerstone in drug discovery.[2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4][5] The versatility of the quinoline nucleus allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[6] Several quinoline-based drugs have received FDA approval, such as the kinase inhibitors bosutinib and lenvatinib, highlighting the clinical significance of this scaffold.[7] This guide explores the multifaceted process of identifying and optimizing new quinoline derivatives for therapeutic use.
Synthesis of Novel Quinoline Derivatives
The synthesis of the quinoline core can be achieved through various classical and modern reactions. Traditional methods like the Combes and Conrad-Limpach syntheses involve the condensation of arylamines with β-dicarbonyl compounds followed by acid-catalyzed cyclodehydration.[8] More contemporary, eco-friendly protocols utilize metal-free catalysts, ultrasound irradiation, or multi-component reactions to improve yields and simplify product isolation.[8] A generalized workflow for the synthesis and subsequent derivatization is essential for creating a library of compounds for screening.
Caption: General workflow for synthesis of quinoline derivatives.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the therapeutic potential of quinoline derivatives by identifying the chemical features essential for their biological activity.[9] These studies reveal how modifications to the quinoline scaffold affect efficacy and selectivity.
Key SAR Insights:
-
Anticancer Activity: For many anticancer quinolines, substitutions at the C-2 and C-4 positions are critical. The presence of specific functional groups at the C-2 position, such as 2-α-furyl or 2-(pyridin-2-yl), has been linked to significant activity against human cancer cell lines.[6] The PI3K/Akt/mTOR pathway is a common target, and modifications are designed to enhance inhibition of these kinases.[10]
-
Antimalarial Activity: The 4-aminoquinoline scaffold, found in chloroquine, is a classic antimalarial pharmacophore. A 7-chloro group on the quinoline ring is essential for high potency against Plasmodium falciparum.[4][11] Modifications to the side chain at the 4-amino position are explored to overcome drug resistance.[11]
-
Antimicrobial Activity: For antibacterial quinolones, the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential.[12] A fluorine atom at C-6 and a piperazine ring at C-7 often result in broad-spectrum antibacterial activity.[12]
| Activity | Scaffold/Class | Key Substituents and Positions for Enhanced Activity | References |
| Anticancer | General Quinoline | Substitutions at C-2 and C-4; specific heterocyclic rings at C-2. | [2][6] |
| PI3K/Akt/mTOR Inhibitors | Modifications to enhance kinase binding and selectivity. | [10] | |
| Antimalarial | 4-Aminoquinoline | Essential: 7-chloro group. Modifiable: Side chain at 4-amino position. | [4][11] |
| Antimicrobial | Quinolones | Essential: 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety. Potentiating: C-6 fluorine, C-7 piperazine/pyrrolidine ring. | [12] |
Table 1: Summary of key structure-activity relationships for quinoline derivatives.
Biological Evaluation and Experimental Protocols
The biological activity of newly synthesized quinoline derivatives is assessed through a series of in vitro and in vivo assays. Standardized protocols are essential for generating reproducible and comparable data.
In Vitro Anticancer Activity
The cytotoxicity of quinoline compounds against cancer cell lines is a primary indicator of their potential as anticancer agents.
Table 2: Anticancer Activity of Representative Quinoline Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 6-Bromo-5-nitroquinoline | HT29 | Human Adenocarcinoma | > 5-FU (standard) | [13] |
| 6,8-Diphenylquinoline | HT29 | Human Adenocarcinoma | > 5-FU (standard) | [13] |
| Quinoline-Chalcone Hybrid 33 | MCF-7 | Breast Cancer | Not specified | [10] |
| Quinoline-Chalcone Hybrid 34 | MCF-7 | Breast Cancer | Not specified | [10] |
| N-alkylated, 2-oxoquinoline (16-21) | HEp-2 | Larynx Tumor | 49.01–77.67% inhibition | [2] |
| 4-amino, 7-substituted-quinoline (37-40) | MCF-7 | Breast Cancer | Improved vs Doxorubicin |[2] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Objective: To determine the concentration of a quinoline derivative that inhibits 50% of cell growth (IC₅₀).
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, HT29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[15]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol).[14][15]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5.0 x 10³ cells per well in 100 µL of complete medium.[16] Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of the test compounds (e.g., 0-100 µM).[16] Include wells for vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14][17]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[14][18] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Absorbance Measurement: Read the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm or 590 nm.[14] A reference wavelength (e.g., 620 nm) can be used to reduce background noise.[15]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
In Vitro Antimicrobial Activity
The effectiveness of quinoline derivatives against pathogenic microbes is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Table 3: Antimicrobial Activity of Representative Quinoline Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Quinoline Derivative | C. difficile | 1.0 | [19] |
| Quinolone Hybrid 5d | Gram-positive & Gram-negative strains | 0.125–8 | [20] |
| Quinoline Derivative 11 | S. aureus | 6.25 | [21] |
| Quinoline Derivative 24 | E. coli & S. aureus | 3.125 |[21] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a quinoline derivative that completely inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., MRSA, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Test compounds and standard antibiotics (positive controls)
Procedure:
-
Compound Preparation: Prepare a stock solution of each quinoline derivative and create a series of two-fold dilutions in the 96-well plate using broth medium.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[19]
Modulation of Key Signaling Pathways
Many quinoline derivatives exert their anticancer effects by targeting specific signaling pathways that are dysregulated in cancer cells.[1] The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a prominent target.[1][7] Aberrant activation of this pathway is a hallmark of many cancers.[1]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Experimental Protocol: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can confirm if a quinoline derivative affects the expression or phosphorylation state of proteins within a signaling pathway like PI3K/Akt.[22]
Objective: To analyze the levels of total and phosphorylated Akt and mTOR in cancer cells treated with a quinoline derivative.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse treated and untreated cells and determine the protein concentration of each lysate. Prepare samples for loading by mixing with Laemmli buffer and heating at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate proteins by size by running the lysates on an SDS-polyacrylamide gel. Load equal amounts of protein (10-50 µg) per lane.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[24]
-
Secondary Antibody Incubation: Wash the membrane three times with wash buffer (TBST). Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: Wash the membrane again. Add a chemiluminescent substrate and capture the signal using an imaging system. The band intensity corresponds to the protein level.
A Framework for Quinoline Drug Discovery
The development of a novel quinoline-based drug is a systematic, multi-stage process that integrates computational design, chemical synthesis, and rigorous biological testing.
Caption: Integrated workflow for quinoline derivative drug discovery.
Conclusion
The quinoline scaffold remains a highly productive platform for the discovery of new pharmaceutical agents. A systematic approach combining modern synthetic chemistry, robust biological evaluation, and a deep understanding of structure-activity relationships is essential for success. The detailed protocols and structured data presented in this guide offer a framework for researchers to design, synthesize, and evaluate novel quinoline derivatives, with the ultimate goal of translating these promising molecules into next-generation medicines to address unmet clinical needs in oncology, infectious diseases, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. SAR of Quinolines.pptx [slideshare.net]
- 13. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 24. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of Quinoline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been successfully developed into therapeutic agents for a wide range of diseases, including cancer, malaria, bacterial infections, and viral illnesses. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of quinoline-based compounds, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate relationships governing the biological effects of this privileged structure.
Structure-Activity Relationship (SAR) Analysis
The biological activity of quinoline derivatives is exquisitely sensitive to the nature and position of substituents on the quinoline core. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.
Anticancer Activity
Quinoline-based compounds exhibit anticancer activity through diverse mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1][2] The SAR for anticancer quinolines is highly dependent on the specific molecular target.
General SAR Observations for Anticancer Quinolines:
-
Position 2: Substitution at the 2-position of the quinoline ring is a common strategy. Aromatic or heteroaromatic groups at this position are often crucial for activity.[3]
-
Position 4: The 4-aminoquinoline scaffold is a well-established pharmacophore. Modifications of the amino group can significantly impact potency and selectivity.[4]
-
Positions 6 and 7: Substitution with methoxy groups at the 6- and 7-positions is frequently associated with enhanced cytotoxic activity.[4]
-
Benzene Ring Substituents: Electron-donating or electron-withdrawing groups on the benzenoid portion of the quinoline ring can modulate biological activity, with the optimal substitution pattern being target-dependent.[3]
Quantitative SAR Data for Anticancer Quinoline Derivatives:
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative quinoline derivatives against various cancer cell lines.
| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Positions 6,7) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-fluorophenyl | H | 6,7-dimethoxy | MCF-7 (Breast) | 40.0 | [4] |
| 2 | 3,5-dimethyl-1H-pyrazol-4-yl | H | 2,8-bis(trifluoromethyl) | HL-60 (Leukemia) | 19.88 | [4] |
| 3 | H | NH-(CH2)2-N(C2H5)2 | 7-Cl | SF-295 (CNS) | 0.314 | [4] |
| 4 | H | NH-(CH2)3-N(C2H5)2 | 7-Cl | HCT-8 (Colon) | 4.65 | [4] |
| 5 | 2-hydroxyphenyl | 6-pyrrolidinyl | H | U937 (Leukemia) | N/A | [5] |
| Q1 | Varied | Varied | Varied | HCT-116 (Colon) | 6.2-99.6 | [6] |
| Q9 | Varied | Varied | Varied | MDA-MB-468 (Breast) | 2.7-23.6 | [6] |
Antimalarial Activity
The 4-aminoquinoline scaffold, exemplified by chloroquine, is a classic antimalarial pharmacophore.[7] These compounds are thought to exert their effect by interfering with the detoxification of heme in the parasite's food vacuole.[8][9]
General SAR Observations for Antimalarial Quinolines:
-
Quinoline Ring: The quinoline nucleus is essential for antimalarial activity.[7]
-
Position 4: A substituted amino group at the 4th position is critical. A dialkylaminoalkyl side chain generally confers maximum activity.[7]
-
Position 7: A chloro group at the 7-position, as seen in chloroquine, is important for activity.
-
Side Chain: The nature of the side chain at position 4 influences both potency and pharmacokinetic properties. A longer alkyl linker (n=3) has been associated with improved activity in some series.[10]
Quantitative SAR Data for Antimalarial Quinoline Derivatives:
The following table presents the IC50 values for selected quinoline derivatives against Plasmodium falciparum strains.
| Compound ID | R1 (Position 4 Side Chain) | R2 (Position 7) | P. falciparum Strain | IC50 (µM) | Reference |
| Chloroquine | -NHCH(CH3)(CH2)3N(C2H5)2 | Cl | CQS (NF54) | ~0.020 | [10] |
| Compound 10 | Varied 2-methylquinoline derivative | H | CQR (Dd2) | 0.033 | [10] |
| Compound 30 | Chalcone hybrid with aminoalkyl sulfonamide linker (n=3) | H | CQS (NF54) | 0.10 | [10] |
| Compound 46 | Phenylpyrazole derivative | H | CQS | 0.036 (µg/mL) | [10] |
| Compound 160 | 2,4-bis{4-[(2-dimethylaminoethyl)aminomethyl] phenyl} | H | CQR (W2) | 0.032-0.34 | [10] |
Antibacterial Activity
Quinolone antibiotics, a major class of antibacterial agents, are structurally related to quinolines and are characterized by a 4-oxo-pyridin-3-carboxylic acid moiety. They primarily target bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of the bacterial chromosome.[11][12][13]
General SAR Observations for Antibacterial Quinolones:
-
Core Structure: The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential for antibacterial activity.
-
Position 1: A lower alkyl group at this position is favorable.
-
Position 6: A fluorine atom at this position generally enhances activity.
-
Position 7: A piperazine, N-methyl piperazine, or pyrrolidine ring at this position leads to active compounds.
-
Position 8: A nitrogen atom at this position (naphthyridone) can improve activity against anaerobic bacteria.[14]
Quantitative SAR Data for Antibacterial Quinoline Derivatives:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative quinolone antibiotics against various bacterial strains.
| Antibiotic | R1 (Position 1) | R2 (Position 7) | R3 (Position 8) | Bacterial Strain | MIC90 (mg/L) | Reference |
| Ciprofloxacin | Cyclopropyl | Piperazinyl | CH | E. coli | 0.03 | [14] |
| Levofloxacin | (S)-F-methyl | N-methylpiperazinyl | CH | S. pneumoniae | 1 | [14] |
| Moxifloxacin | Cyclopropyl | 7-azabicyclo[3.3.0]octan-3-yl | C-OCH3 | S. aureus | 0.12 | [14] |
| Clinafloxacin | Cyclopropyl | Methyl-pyrrolidinyl | C-Cl | S. aureus | 0.03 | [14] |
Key Experimental Protocols
The evaluation of the biological activity of quinoline-based compounds relies on a set of standardized in vitro assays. Detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16][17]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
SYBR Green I-Based Malaria Assay
The SYBR Green I-based fluorescence assay is a widely used method for determining the antiplasmodial activity of compounds.[18][19]
Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[20] In a malaria culture, the amount of DNA correlates with the number of parasites. The fluorescence intensity is therefore a measure of parasite growth.
Protocol:
-
Parasite Culture: Culture P. falciparum in human erythrocytes.
-
Drug Plate Preparation: Prepare serial dilutions of the quinoline compounds in a 96-well plate.
-
Inoculation: Add the parasite culture to the drug-containing wells and incubate for 72 hours.
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the drug concentration.
Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[21][22][23]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[23]
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).[23]
-
Drug Dilution: Prepare serial two-fold dilutions of the quinoline compound in a 96-well microtiter plate containing broth medium.[21]
-
Inoculation: Inoculate each well with the standardized bacterial suspension.[23]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[24]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[23]
Visualizing the Core Concepts
Diagrams generated using Graphviz provide a clear visual representation of key pathways and workflows relevant to the study of quinoline-based compounds.
Caption: Generalized workflow for Skraup/Doebner-von Miller quinoline synthesis.
Caption: Inhibition of heme detoxification by 4-aminoquinoline antimalarials.
Caption: Inhibition of bacterial DNA replication by quinolone antibiotics.
Caption: A typical experimental workflow for determining the IC50 of a compound.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 8. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 10. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 19. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. youtube.com [youtube.com]
In-depth Technical Guide: Potential Therapeutic Targets of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
Disclaimer: This document aims to provide a technical overview based on publicly available information. As of the latest search, specific studies detailing the therapeutic targets, mechanism of action, and quantitative biological data for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate are limited. Therefore, this guide discusses the potential therapeutic avenues based on the broader class of quinoline derivatives, to which this compound belongs. Further dedicated research is required to elucidate the specific biological activities of this compound.
Introduction to this compound
This compound is a heterocyclic organic compound belonging to the quinoline class. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a key component in a wide array of pharmacologically active compounds. The presence of a trifluoromethyl group at the 6-position and a carboxylate group at the 3-position of the quinoline ring suggests that this molecule may exhibit interesting biological properties, as these functional groups can significantly influence factors such as metabolic stability, lipophilicity, and binding interactions with biological targets.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Potential Therapeutic Areas of Quinoline Derivatives
Research on various quinoline derivatives has revealed a broad spectrum of biological activities. While specific data for the title compound is lacking, the following areas represent potential therapeutic applications based on the activities of structurally related compounds.
Antimicrobial Activity
Quinolone and quinoline derivatives are well-established antibacterial agents. The core mechanism for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.
Potential Signaling Pathway and Experimental Workflow:
Figure 2: Potential antimicrobial mechanism and experimental workflow.
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer properties through various mechanisms, including:
-
Inhibition of Tyrosine Kinases: Many receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR are crucial for cancer cell proliferation, survival, and angiogenesis. Quinolines can act as ATP-competitive inhibitors of these kinases.
-
Topoisomerase Inhibition: Similar to their antibacterial counterparts, some quinolines can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells.
-
Induction of Apoptosis: Quinolines can trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.
Potential Signaling Pathway:
Figure 3: Potential anticancer signaling pathway via RTK inhibition.
Anti-inflammatory Activity
Quinolines have been investigated for their anti-inflammatory effects, which may be mediated by the inhibition of key inflammatory enzymes and signaling pathways, such as:
-
Cyclooxygenase (COX) Inhibition: Inhibition of COX-1 and COX-2 can reduce the production of prostaglandins, which are key mediators of inflammation.
-
Lipoxygenase (LOX) Inhibition: Inhibition of LOX enzymes can decrease the production of leukotrienes, another class of inflammatory mediators.
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammatory responses.
Data Presentation (Hypothetical)
As no specific quantitative data for this compound is currently available, the following tables are presented as templates for how such data would be structured if obtained through future research.
Table 1: Hypothetical Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available |
| Pseudomonas aeruginosa | Data not available |
Table 2: Hypothetical Anticancer Activity Data (IC50 in µM)
| Cell Line | Drug |
| MCF-7 (Breast) | Data not available |
| A549 (Lung) | Data not available |
| HCT116 (Colon) | Data not available |
Experimental Protocols (General)
Detailed experimental protocols would be specific to the conducted research. Below are generalized methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in appropriate broth to a standardized concentration (e.g., 105 CFU/mL).
-
Preparation of Compound Dilutions: A stock solution of this compound is serially diluted in broth in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Kinase Inhibition Assay
-
Assay Components: The assay typically includes the purified kinase, a substrate (e.g., a peptide), ATP, and the test compound.
-
Reaction: The components are mixed in a buffer and incubated to allow the kinase to phosphorylate the substrate.
-
Detection: The extent of phosphorylation is measured, often using methods like fluorescence, luminescence, or radioactivity.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the concentration of the test compound.
Conclusion and Future Directions
This compound is a compound with potential for therapeutic applications, given the well-documented and diverse biological activities of the quinoline scaffold. The presence of the trifluoromethyl and carboxylate groups may confer unique pharmacological properties. However, a significant lack of specific research on this particular molecule means that its therapeutic targets and potential remain largely unexplored.
Future research should focus on:
-
Broad-spectrum biological screening: To identify the primary areas of activity (e.g., antimicrobial, anticancer, anti-inflammatory).
-
Target identification studies: Employing techniques such as affinity chromatography, proteomics, and computational modeling to identify specific protein targets.
-
Mechanism of action studies: To elucidate the molecular pathways through which the compound exerts its effects.
-
In vivo studies: To evaluate the efficacy and safety of the compound in animal models.
Such studies are essential to unlock the therapeutic potential of this compound and to guide its further development as a potential drug candidate.
An In-depth Technical Guide to Flutamide (C11H11F3N2O3): A Nonsteroidal Antiandrogen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutamide is a nonsteroidal antiandrogen drug primarily utilized in the treatment of prostate cancer.[1][2] Its chemical formula is C11H11F3N2O3, and its IUPAC name is 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide .[3][4] Unlike steroidal antiandrogens, flutamide does not possess a steroid structure but effectively antagonizes the androgen receptor (AR), playing a crucial role in androgen deprivation therapy.[2][5] This technical guide provides a comprehensive overview of flutamide, including its mechanism of action, pharmacokinetic profile, clinical efficacy, and detailed experimental protocols relevant to its study.
Mechanism of Action
Flutamide functions as a competitive antagonist of the androgen receptor.[1][6] It and its more active metabolite, 2-hydroxyflutamide, bind to ARs in tissues such as the prostate gland, competing with endogenous androgens like testosterone and dihydrotestosterone (DHT).[1][7][8] This binding prevents the androgen-mediated signaling cascade that promotes the growth of prostate cancer cells.[9][10]
The primary mechanism involves the inhibition of androgen uptake and/or the nuclear binding of androgens in target tissues.[7] By blocking the AR, flutamide prevents the receptor's translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes responsible for cell proliferation and survival.[5][11]
Interestingly, the blockade of androgen receptors in the hypothalamus and pituitary gland can disrupt the negative feedback loop, leading to an initial increase in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone levels.[5][6] Therefore, flutamide is often used in combination with a gonadotropin-releasing hormone (GnRH) agonist to counteract this effect and achieve maximal androgen blockade.[10]
Signaling Pathway
The androgen receptor signaling pathway is central to the mechanism of action of flutamide. The following diagram illustrates the canonical pathway and the point of intervention by flutamide.
Caption: Androgen Receptor Signaling Pathway and Flutamide's Point of Intervention.
Pharmacokinetic Profile
Flutamide is rapidly and completely absorbed after oral administration.[12] It undergoes extensive first-pass metabolism in the liver, where it is converted to several metabolites, the most prominent and biologically active being 2-hydroxyflutamide.[7][8][13]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [13] |
| Active Metabolite | 2-hydroxyflutamide | [7][8] |
| Elimination Half-life (2-hydroxyflutamide) | 4.3 - 21.9 hours | [13] |
| Plasma Protein Binding (Flutamide) | 94-96% | [12] |
| Plasma Protein Binding (2-hydroxyflutamide) | 92-94% | [12] |
| Elimination | Primarily renal | [6] |
Clinical Efficacy and Quantitative Data
Flutamide has been evaluated in numerous clinical trials, primarily for the treatment of advanced prostate cancer. It is often used as part of a combined androgen blockade (CAB) regimen with a GnRH agonist.
Prostate-Specific Antigen (PSA) Response
Studies have shown that flutamide can effectively reduce PSA levels, a key biomarker for prostate cancer.
| Study Design | Patient Population | Treatment | Key Findings | Reference |
| Randomized Controlled Trial | Prostate cancer patients | Flutamide (FLU) pre-treatment for 2 weeks before LH-RHa | Significantly lower number of patients with PSA flare compared to LH-RHa alone. | [14] |
| Retrospective Analysis | Hormone-refractory prostate cancer | Flutamide as second-line MAB | 69.2% of patients showed a decrease in PSA levels; 38.5% had a >50% decrease. | [15] |
| Dose-finding study | Hormone-untreated prostate cancer | Flutamide monotherapy (90, 375, 750, or 1,125 mg/day) | Objective response rates of 46.7-48.8% at doses of 375-1,125 mg/day. | [16] |
| Flutamide Withdrawal Study | Hormone-refractory prostate cancer | Discontinuation of flutamide | 40% of patients showed a significant decrease in PSA values after withdrawal. | [17] |
Dose-Response Relationship
A study comparing different doses of flutamide monotherapy demonstrated a dose-dependent effect on PSA levels and prostate volume.[18]
| Flutamide Daily Dose | Average Decrease in Prostate Volume |
| 250 mg | 19.2% |
| 500 mg | 27.8% |
| 750 mg | 34.3% |
Experimental Protocols
Synthesis of Flutamide
The synthesis of flutamide typically involves the N-acylation of 3-(trifluoromethyl)-4-nitroaniline with isobutyryl chloride.[19][20]
Objective: To synthesize 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide (Flutamide).
Materials:
-
4-nitro-3-(trifluoromethyl)aniline
-
Pyridine
-
Isobutyryl chloride
-
Ice
-
Toluene
-
Erlenmeyer flask, magnetic stirrer, syringes, filtration apparatus
Procedure:
-
In a clean, dry Erlenmeyer flask, dissolve a measured amount of 4-nitro-3-(trifluoromethyl)aniline in pyridine.[19]
-
Cool the solution in an ice bath for 5-10 minutes.[19]
-
Slowly add isobutyryl chloride to the cooled solution while stirring.[19]
-
Heat the reaction mixture on a steam bath at approximately 70°C for 30 minutes with continuous stirring.[19]
-
After cooling, pour the reaction mixture over ice and stir until the ice melts, resulting in the precipitation of a pale yellow solid.[19]
-
Isolate the solid product by vacuum filtration.[19]
-
Recrystallize the crude product from toluene to obtain purified flutamide.[19]
Workflow Diagram:
Caption: Workflow for the Synthesis of Flutamide.
In Vitro Analysis of Androgen Receptor Binding
A competitive radioligand binding assay can be used to determine the affinity of flutamide and its metabolites for the androgen receptor.
Objective: To quantify the binding affinity of flutamide for the androgen receptor.
Materials:
-
Source of androgen receptor (e.g., LNCaP cell lysate or recombinant AR protein)
-
Radiolabeled androgen (e.g., [³H]-DHT)
-
Unlabeled flutamide
-
Scintillation counter
-
Assay buffer
Procedure:
-
Prepare a series of dilutions of unlabeled flutamide.
-
In a multi-well plate, incubate the androgen receptor source with a fixed concentration of [³H]-DHT and varying concentrations of unlabeled flutamide.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., using a filter membrane).
-
Quantify the amount of bound [³H]-DHT using a scintillation counter.
-
Calculate the concentration of flutamide that inhibits 50% of the specific binding of [³H]-DHT (IC50) and subsequently determine the binding affinity (Ki).
Conclusion
Flutamide remains a significant compound in the study and treatment of androgen-dependent prostate cancer. Its well-characterized mechanism of action as a competitive androgen receptor antagonist provides a clear basis for its therapeutic effect. The extensive body of research on its pharmacokinetics, clinical efficacy, and synthesis offers a solid foundation for further investigation and development of novel antiandrogen therapies. Understanding the detailed experimental protocols for its synthesis and biological evaluation is crucial for researchers in the field of oncology and drug discovery.
References
- 1. Flutamide - Wikipedia [en.wikipedia.org]
- 2. Flutamide | 13311-84-7 [chemicalbook.com]
- 3. Flutamide | C11H11F3N2O3 | CID 3397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. flutamide - PubChem Compound - NCBI [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Flutamide? [synapse.patsnap.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. Pharmacology and pharmacokinetics of flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flutamide. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in advanced prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flutamide. Mechanism of action of a new nonsteroidal antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. drugs.com [drugs.com]
- 13. The pharmacokinetics of flutamide and its major metabolites after a single oral dose and during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of PSA flare in prostate cancer patients by administration of flutamide for 2 weeks before initiation of treatment with slow-releasing LH-RH agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of flutamide as a second-line agent for maximum androgen blockade of hormone refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Clinical evaluation of flutamide, a pure antiandrogen, in prostatic cancer phase II dose-finding study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flutamide withdrawal syndrome: its impact on clinical trials in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 19. drnerz.com [drnerz.com]
- 20. pubs.acs.org [pubs.acs.org]
Molecular weight and formula of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
An In-depth Technical Guide to Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
This technical guide provides a comprehensive overview of this compound, a quinoline derivative of interest to researchers and professionals in drug development and chemical synthesis. Quinolines are a class of heterocyclic compounds with a wide range of pharmacological activities, including antiseptic, antimalarial, and anticancer properties[1][2]. This document details the molecule's fundamental properties, a generalized synthesis protocol, and potential research applications.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C13H10F3NO3 | [3][4][5][6] |
| Molecular Weight | 285.22 g/mol | [3] |
| Monoisotopic Mass | 285.06127767 Da | [3] |
| IUPAC Name | ethyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate | [3] |
| CAS Number | 26893-12-9 | [3][5] |
Synthesis Methodology
The synthesis of 4-hydroxyquinoline-3-carboxylates is typically achieved through the Gould-Jacobs reaction. This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization reaction. The following is a generalized experimental protocol for the synthesis of quinoline derivatives like this compound, based on established methods for analogous compounds[7][8].
Experimental Protocol: Gould-Jacobs Reaction
-
Condensation:
-
An equimolar amount of 4-(Trifluoromethyl)aniline is mixed with diethyl ethoxymethylenemalonate (EMME).
-
The mixture is heated, typically at a temperature range of 100-140°C, for a period of 1 to 2 hours. This step results in the formation of an intermediate, ethyl 3-((4-(trifluoromethyl)phenyl)amino)acrylate, with the elimination of ethanol.
-
The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
The intermediate from the previous step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
-
The solution is heated to a high temperature, generally around 250-260°C, to induce thermal cyclization. This step typically takes 1 to 3 hours.
-
During this process, the quinoline ring system is formed, yielding the desired this compound.
-
-
Isolation and Purification:
-
After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product[8].
-
The resulting solid is collected by filtration and washed with the same solvent to remove residual high-boiling solvent and impurities.
-
Further purification can be achieved through recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the final product with high purity.
-
-
Characterization:
-
The structure and purity of the synthesized compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point determination.
-
Synthesis Workflow
The logical workflow for the synthesis of this compound via the Gould-Jacobs reaction is illustrated below.
References
- 1. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE | 391-02-6 [amp.chemicalbook.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C13H10F3NO3) [pubchemlite.lcsb.uni.lu]
- 5. This compound|CAS 26893-12-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to the Synthesis of Trifluoromethylquinolines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into the quinoline scaffold is a cornerstone of modern medicinal chemistry. This powerful structural modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making trifluoromethylquinolines highly sought-after in drug discovery programs. This technical guide provides an in-depth review of the core synthetic methodologies for accessing these valuable compounds, complete with detailed experimental protocols, comparative data, and mechanistic visualizations.
Core Synthetic Strategies
The synthesis of trifluoromethylquinolines can be broadly categorized into three primary approaches:
-
Construction of the Quinoline Ring from Trifluoromethylated Precursors: These methods involve the cyclization of aniline derivatives already bearing a trifluoromethyl group.
-
Direct Trifluoromethylation of a Pre-formed Quinoline Ring: This strategy introduces the -CF3 group onto the quinoline scaffold in the later stages of a synthetic sequence.
-
Concurrent Trifluoromethylation and Cyclization: These elegant methods construct the trifluoromethylated quinoline ring in a single or tandem reaction sequence.
Construction of the Quinoline Ring from Trifluoromethylated Precursors
Classical quinoline syntheses can be readily adapted to produce trifluoromethylated analogues by employing appropriately substituted starting materials.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives. The process begins with the condensation of a trifluoromethyl-substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate [1]
-
Materials: 3-(Trifluoromethyl)aniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.0 eq), Dowtherm A (or diphenyl ether).
-
Procedure:
-
In a round-bottom flask, combine 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture at 125 °C for 1-2 hours, during which ethanol will distill off.
-
In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.
-
Slowly add the reaction mixture from step 2 to the hot Dowtherm A.
-
Maintain the temperature at 250 °C and reflux for 30-60 minutes. The product will precipitate from the hot solution.
-
Allow the mixture to cool to room temperature, then add hexane to dilute the mixture.
-
Collect the solid product by vacuum filtration and wash with hexane to remove residual Dowtherm A.
-
Dry the solid product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, under vacuum.
-
Quantitative Data:
| Product | Yield | Melting Point (°C) |
| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | ~90% | 340-341 |
Reaction Workflow:
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. By using a trifluoromethyl-β-diketone, this method provides access to 2- and 4-trifluoromethylquinolines. The regioselectivity is influenced by the steric and electronic properties of the substituents on both the aniline and the diketone.[2]
Experimental Protocol: General Procedure for Combes Synthesis of Trifluoromethylquinolines
-
Materials: Substituted aniline (1.0 eq), Trifluoromethyl-β-diketone (1.0 eq), Polyphosphoric acid (PPA) or concentrated H2SO4.
-
Procedure:
-
Carefully mix the aniline and the trifluoromethyl-β-diketone.
-
Slowly add the mixture to the acid catalyst with stirring.
-
Heat the reaction mixture, typically at temperatures ranging from 100 to 150 °C, for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., NaOH or NH4OH) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
-
Quantitative Data: The use of bulky R groups on the diketone and methoxy-substituted anilines tends to favor the formation of 2-CF3-quinolines, while chloro- or fluoro-substituted anilines often yield the 4-CF3 regioisomer as the major product.[2]
Reaction Workflow:
Direct Trifluoromethylation of the Quinoline Ring
These methods are advantageous for late-stage functionalization and can be broadly classified based on the nature of the trifluoromethylating agent.
Radical Trifluoromethylation
Radical trifluoromethylation is a powerful tool for the direct C-H functionalization of quinolines. Various methods exist for generating the trifluoromethyl radical (•CF3), including photoredox catalysis.
Experimental Protocol: Photocatalyst-Free C5-Selective Trifluoromethylation of 8-Aminoquinolines [3]
-
Materials: 8-Aminoquinoline derivative (1.0 eq), Sodium trifluoromethanesulfinate (CF3SO2Na) (2.0 eq), Solvent (e.g., CH3CN/H2O).
-
Procedure:
-
In a reaction vessel, dissolve the 8-aminoquinoline derivative and CF3SO2Na in the solvent system.
-
Irradiate the mixture with visible light (e.g., a household light bulb) at room temperature.
-
Stir the reaction mixture under an air atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Quantitative Data: This method provides good yields for a range of 5-trifluoromethylated 8-aminoquinolines.[3]
Reaction Mechanism:
Concurrent Trifluoromethylation and Cyclization
These methods offer high atom and step economy by forming the trifluoromethylated quinoline ring in a single synthetic operation.
Fe-Catalyzed Radical Trifluoromethylation and Cyclization
This approach utilizes an iron catalyst to initiate a radical trifluoromethylation of an alkene, which is followed by a cyclization to construct the quinoline core.[4]
Experimental Protocol: Synthesis of 3-Acyl-4-(2,2,2-trifluoro-ethyl)quinolines [4]
-
Materials: ortho-Vinyl enaminone (1.0 eq), 1-(Trifluoromethyl)-1,3-benzo[d][4][5]iodaoxol-3(1H)-one (Togni's Reagent II) (1.1 eq), FeCp2 (0.5 eq), FeCl3 (20 mol %), Acetonitrile, Toluene.
-
Procedure:
-
In a reaction vessel, dissolve the ortho-vinyl enaminone, Togni's Reagent II, and FeCp2 in acetonitrile.
-
Stir the mixture under air for 8 hours.
-
Remove the acetonitrile under reduced pressure.
-
Add toluene and FeCl3 to the residue.
-
Stir the mixture under air for 6 hours.
-
Purify the product by column chromatography.
-
Quantitative Data: This method provides a range of 3-acyl-4-(2,2,2-trifluoro-ethyl)quinolines in moderate to good yields.[4]
Reaction Workflow:
Trifluoromethylquinolines in Drug Development: Targeting Signaling Pathways
The unique properties imparted by the trifluoromethyl group have made trifluoromethylquinolines valuable scaffolds in the development of therapeutic agents targeting various signaling pathways.
Kinase Inhibition in Cancer Therapy
Many trifluoromethylquinoline derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6][7][8] For instance, substituted quinolines are being explored as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[9][10] Inhibition of these kinases can block downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are critical for cancer cell proliferation, survival, and angiogenesis.[7]
Signaling Pathway Example: Inhibition of the PI3K/Akt/mTOR Pathway
Antimalarial Agents
Trifluoromethyl-substituted quinolones have shown significant promise as antimalarial agents, particularly against resistant strains of Plasmodium.[5] The mechanism of action for many quinoline-based antimalarials is thought to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[11] This leads to the accumulation of toxic free heme, ultimately causing parasite death. The trifluoromethyl group can enhance the drug's ability to accumulate in the food vacuole and interact with its target.
Conclusion
The synthesis of trifluoromethylquinolines is a dynamic and evolving field, driven by the significant impact of these compounds in medicinal chemistry. The methodologies outlined in this guide, from classical ring-forming reactions to modern direct C-H functionalization and tandem cyclizations, provide a robust toolkit for researchers and drug development professionals. A thorough understanding of these synthetic strategies, coupled with insights into their mechanisms and applications in targeting key signaling pathways, will continue to fuel the discovery of novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hit to lead optimization of the 4-trifluoromethylquinoline derivatives as novel SGK1 inhibitors with potent anti-prosta… [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application of Quinoline Derivatives in Anticancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline, a heterocyclic aromatic organic compound, and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1] In anticancer research, quinoline-based compounds have demonstrated significant potential by targeting various critical pathways involved in tumor growth, proliferation, and survival.[2] These derivatives exert their effects through diverse mechanisms, including the inhibition of protein kinases, interference with DNA replication and repair, and induction of programmed cell death (apoptosis).[1][3][4][5] This document provides a comprehensive overview of the application of quinoline derivatives in anticancer research, including quantitative data on their efficacy, detailed protocols for key experimental assays, and visual representations of the signaling pathways they modulate. Several quinoline-based drugs, such as Anlotinib, Bosutinib, Lenvatinib, and Neratinib, are already in clinical use, highlighting the therapeutic importance of this class of compounds.[6][7]
Data Presentation: Anticancer Activity of Quinoline Derivatives
The following tables summarize the in vitro anticancer activity of various quinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values are presented to facilitate comparison of their potency.
Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 12e | MGC-803 (Gastric) | 1.38 | [1][8] |
| HCT-116 (Colon) | 5.34 | [1][8] | |
| MCF-7 (Breast) | 5.21 | [1][8] | |
| 5 | K562 (Leukemia) | Nanomolar range | [9] |
| 6 | HL-60 (Leukemia) | 0.59 | [9] |
| Phenylsulfonylurea derivative 7 | HepG-2 (Liver) | 2.71 | [9] |
| A549 (Lung) | 7.47 | [9] | |
| MCF-7 (Breast) | 6.55 | [9] |
Table 2: Anticancer Activity of Kinase Inhibitor Quinoline Derivatives
| Compound | Target(s) | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 5a | EGFR/HER-2 | MCF-7 (Breast) | GI50: 0.025-0.082 (range) | |
| A-549 (Lung) | GI50: 0.025-0.082 (range) | |||
| Compound 21 | Mutant EGFR (L858R/T790M) | H1975 (Lung) | 0.21 | [10] |
| HCC827 (Lung) | 0.010 | [10] | ||
| 6d | EGFR | A549 (Lung) | 0.18 (EGFR IC50) | [11] |
| 8b | EGFR | A549 (Lung) | 0.08 (EGFR IC50) | [11] |
| Compound 15 | Not specified | MCF-7 (Breast) | 15.16 | [12] |
| HepG-2 (Liver) | 18.74 | [12] | ||
| A549 (Lung) | 18.68 | [12] | ||
| 3j | Not specified | MCF-7 (Breast) | 82.9% growth reduction at 100 µM | [13] |
Table 3: Anticancer Activity of Other Quinoline Derivatives
| Compound Class/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 4,7-Disubstituted quinolines | SF-295 (CNS) | 0.314 - 4.65 (range) | |
| HCT-8 (Colon) | 0.314 - 4.65 (range) | ||
| HL-60 (Leukemia) | 0.314 - 4.65 (range) | ||
| N-alkylated, 2-oxoquinolines | HEp-2 (Larynx) | 49.01 - 77.67 (% inhibition) | |
| Thiosemicarbazones based quinoline | HCT116 (Colon) | Not specified, showed good activity | |
| Pyrazolo[4,3-f]quinoline 2E | Multiple cell lines | < 8 | |
| Compound 4c (Tubulin inhibitor) | MDA-MB-231 (Breast) | 17 ± 0.3 (Tubulin polymerization IC50) | [14][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of quinoline derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][16]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Quinoline derivative (test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include a vehicle control (e.g., 0.1% DMSO).[17]
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[1][17]
-
MTT Addition: Add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[5][16]
-
Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C, protected from light, to allow for the reduction of MTT to formazan crystals by viable cells.[5]
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][16]
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[2] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using a suitable curve-fitting software.
Apoptosis Analysis by Western Blotting
Western blotting is used to detect and quantify the expression levels of key apoptosis-related proteins, such as caspases, PARP, and members of the Bcl-2 family, to elucidate the mechanism of cell death induced by quinoline derivatives.[18][19]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Extraction: Lyse the cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). An increase in the ratio of cleaved to total forms of caspases and PARP, or an increased Bax/Bcl-2 ratio, is indicative of apoptosis.[18][20]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a quinoline derivative induces cell cycle arrest.[7][8]
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells. For adherent cells, use trypsin and wash with PBS.[3][21]
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.[3][7]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[3]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[3]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[3][21]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use software to model the cell cycle distribution based on DNA content (PI fluorescence intensity).[7]
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (PS) on the cell surface and the uptake of PI by cells with compromised membranes.[4][22]
Materials:
-
Treated and untreated cells
-
1X Binding Buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect 1-5 x 10⁵ cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[9]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[23]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Tubulin Polymerization Assay
This fluorescence-based assay measures the effect of quinoline derivatives on the polymerization of tubulin into microtubules, a key target for many anticancer drugs.[24][25]
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin
-
General tubulin buffer with a fluorescent reporter (e.g., DAPI)
-
GTP solution
-
Quinoline derivative (test compound)
-
Fluorescence plate reader pre-warmed to 37°C
Protocol:
-
Reagent Preparation: Prepare all reagents on ice as per the kit manufacturer's instructions.[25]
-
Assay Setup: In a 96-well plate, prepare the reaction mixture containing tubulin, assay buffer, and GTP. Add serial dilutions of the quinoline derivative or control compounds (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer).[26]
-
Data Acquisition: Immediately place the plate in the pre-warmed fluorescence plate reader (37°C). Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes.[25][27]
-
Data Analysis: Plot the fluorescence intensity against time. Analyze the polymerization curves to determine the effect of the compound on the nucleation, growth rate, and steady-state level of microtubule polymer. Calculate the IC50 for inhibition of tubulin polymerization.[25]
In Vitro EGFR Kinase Inhibition Assay
This assay determines the ability of quinoline derivatives to inhibit the enzymatic activity of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Materials:
-
Recombinant active EGFR kinase
-
Kinase assay buffer
-
ATP
-
Poly(Glu, Tyr) peptide substrate
-
Quinoline derivative (test inhibitor)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well white plates
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the quinoline derivative in kinase assay buffer. Prepare a master mix containing ATP and the peptide substrate.[17]
-
Assay Plate Setup: Add the diluted quinoline derivative or control inhibitor to the wells of a 96-well plate.[17]
-
Kinase Reaction: Initiate the reaction by adding the diluted EGFR enzyme to each well. Incubate at room temperature for a specified time (e.g., 60 minutes).[17]
-
Signal Generation: Stop the kinase reaction and generate a luminescent signal by adding the reagents from the ADP-Glo™ kit according to the manufacturer's protocol. This typically involves a two-step process to deplete remaining ATP and then convert the generated ADP back to ATP, which is used in a luciferase reaction.[17][28]
-
Luminescence Measurement: Measure the luminescence using a plate reader.[17]
-
Data Analysis: Calculate the percent inhibition relative to the control and determine the IC50 value by fitting the data to a dose-response curve.[17]
Topoisomerase II Relaxation Assay
This assay is used to identify compounds that inhibit the catalytic activity of topoisomerase II, an enzyme crucial for DNA replication and a target for some quinoline-based drugs.[14]
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer
-
ATP
-
Quinoline derivative (test compound)
-
STEB (stop buffer)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Protocol:
-
Reaction Setup: On ice, set up reaction mixtures containing assay buffer, ATP, and supercoiled plasmid DNA. Add the quinoline derivative at various concentrations.[14]
-
Enzyme Addition: Initiate the reaction by adding the Topoisomerase II enzyme.[14]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[14]
-
Reaction Termination: Stop the reaction by adding STEB.[14]
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage to separate the supercoiled and relaxed forms of the plasmid DNA.[14]
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of topoisomerase II activity is indicated by a decrease in the amount of relaxed DNA compared to the enzyme-only control.[14]
Signaling Pathways and Mechanisms of Action
Quinoline derivatives exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival.
EGFR Signaling Pathway Inhibition
Many quinoline derivatives are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[29] Overactivation of the EGFR pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.[30] Quinoline-based inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[29] This blockade ultimately leads to cell cycle arrest and apoptosis.[30]
Induction of Apoptosis
A common mechanism of action for many anticancer quinoline derivatives is the induction of apoptosis.[31] This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, often culminating in the activation of executioner caspases like caspase-3.[31][32]
-
Intrinsic Pathway: Some quinoline derivatives can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[20] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9 and the downstream caspase cascade.[20][31]
-
Extrinsic Pathway: Certain derivatives may activate death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of caspase-8, which then activates the executioner caspases.[31]
Both pathways converge on the activation of caspase-3, which cleaves key cellular substrates, such as PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[31]
Conclusion
Quinoline derivatives represent a highly versatile and promising class of compounds in the field of anticancer drug discovery. Their ability to target a wide array of cellular mechanisms, from inhibiting critical signaling kinases to inducing programmed cell death, underscores their therapeutic potential. The data and protocols presented in this document are intended to serve as a valuable resource for researchers working to further explore and develop novel quinoline-based anticancer agents. The continued investigation into the structure-activity relationships, mechanisms of action, and potential for combination therapies will undoubtedly pave the way for the next generation of effective cancer treatments.
References
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
- 15. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. sid.ir [sid.ir]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. maxanim.com [maxanim.com]
- 25. benchchem.com [benchchem.com]
- 26. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
- 28. promega.com [promega.com]
- 29. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 31. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Application Notes: High-Throughput Screening Protocol for Quinoline Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous compounds with a wide array of biological activities, including anticancer, and neuroprotective properties.[1][3] Many quinoline derivatives function as kinase inhibitors, making them a focal point in the development of targeted cancer therapies.[4][5] These application notes provide a comprehensive protocol for conducting a high-throughput screening campaign to identify and characterize novel quinoline-based compounds. The workflow encompasses primary screening, hit confirmation, and secondary assays to ensure the identification of robust and promising lead candidates.
High-Throughput Screening Workflow
The overall workflow for a quinoline compound HTS campaign is a multi-step process designed to efficiently identify true positive hits while eliminating false positives.[6][7] The process begins with the preparation of a quinoline-focused compound library and culminates in the validation of promising lead compounds through a cascade of assays.
Caption: General workflow for a high-throughput screening campaign of quinoline compounds.
Data Presentation: Summary of Screening Results
Effective data management and clear presentation are critical for interpreting HTS results. The following tables provide a template for summarizing quantitative data from a hypothetical screen of a 10,000-compound quinoline library against a target kinase.
Table 1: Primary HTS Summary
| Parameter | Value |
| Total Compounds Screened | 10,000 |
| Screening Concentration | 10 µM |
| Primary Hit Rate | 2.5% |
| Number of Primary Hits | 250 |
| Z'-factor (Assay Quality) | 0.85 |
Table 2: Hit Confirmation and Potency
| Compound ID | Primary Screen (% Inhibition) | Confirmed Hit (Yes/No) | IC₅₀ (µM) | Hill Slope |
| QN-001 | 95.2 | Yes | 0.5 | 1.1 |
| QN-002 | 91.5 | Yes | 1.2 | 0.9 |
| QN-003 | 88.7 | Yes | 2.5 | 1.0 |
| QN-004 | 55.1 | No (False Positive) | > 50 | N/A |
| QN-005 | 93.4 | Yes | 0.8 | 1.2 |
Experimental Protocols
Protocol 1: Primary Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for HTS of kinase inhibitors.[8]
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR)
-
Europium-labeled anti-phosphopeptide antibody
-
Fluorescently labeled kinase substrate (tracer)
-
ATP
-
Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)
-
Quinoline compound library in DMSO
-
Low-volume 384-well microplates (e.g., black, solid bottom)
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 20-50 nL of each quinoline compound from the library stock plates to the 384-well assay plates. This results in a final assay concentration of 10 µM in 0.1% DMSO.[9]
-
Enzyme/Antibody Mix Preparation: Prepare a solution containing the kinase and the Eu-labeled antibody in assay buffer.
-
Enzyme/Antibody Addition: Dispense 5 µL of the enzyme/antibody mix into each well of the assay plates containing the compounds.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate/ATP Mix Preparation: Prepare a solution containing the fluorescent tracer and ATP in assay buffer.
-
Reaction Initiation: Dispense 5 µL of the substrate/ATP mix to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.
-
Signal Detection: Read the plates on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.[10] A Z'-factor should be calculated for each plate to ensure assay quality (a Z' > 0.5 is considered excellent).[9]
Protocol 2: Secondary Cell-Based Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of confirmed hits in a relevant cancer cell line.[11][12]
Materials:
-
Cancer cell line (e.g., MCF-7, HCT 116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Confirmed quinoline hits for dose-response testing
-
96-well clear cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of the confirmed quinoline hits. Add 1 µL of each concentration to the appropriate wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.
Signaling Pathway and Hit Triage Visualization
Generic Kinase Signaling Pathway
Many quinoline compounds are designed to inhibit protein kinases, which are key components of signaling pathways that regulate cell growth and proliferation.[4][13] Dysregulation of these pathways is a common feature of cancer.
Caption: Inhibition of the RAF kinase within the MAPK/ERK signaling pathway by a quinoline compound.
Hit Validation Cascade
After the primary screen, a rigorous validation process is essential to eliminate false positives and prioritize the most promising compounds for further development.[6][14]
Caption: A structured workflow for hit validation, from primary hits to validated leads.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 12. biotechnologia-journal.org [biotechnologia-journal.org]
- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
Application Notes and Protocols for the In Vitro Evaluation of Novel Quinoline-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of novel quinoline-3-carboxylate derivatives, a promising class of compounds with diverse biological activities. The following sections detail the experimental protocols for assessing their anticancer and antimicrobial properties, present key quantitative data from recent studies, and visualize relevant biological pathways and experimental workflows.
Data Presentation: Biological Activity of Quinoline-3-Carboxylate Derivatives
The following tables summarize the in vitro biological activities of various quinoline-3-carboxylate derivatives against cancer cell lines and microbial strains.
Table 1: Anticancer Activity of Quinoline-3-Carboxylate Derivatives (IC50 values in µM)
| Compound ID/Series | Cell Line | IC50 (µM) | Reference |
| Quinoline-3-Carboxamide Derivatives | MCF-7 (Breast) | 0.839 - 10.85 | [1] |
| 2,4-disubstituted quinoline-3-carboxylic acid | MCF-7 (Breast) | Micromolar inhibition | [2] |
| 2,4-disubstituted quinoline-3-carboxylic acid | K562 (Leukemia) | Micromolar inhibition | [2] |
| Quinoline-3-carboxylate derivatives 4k and 4m | K562 (Leukemia) | 0.28 | [3] |
| Quinoline-3-carboxylate derivatives 4m and 4n | MCF-7 (Breast) | 0.33 | [3] |
| Pyrazolo[4,3-f]quinoline derivatives | NUGC-3 (Gastric) | < 8 | [4] |
| Pyrazolo[4,3-f]quinoline derivatives | ACHN (Renal) | < 14 | [4] |
| Pyrazolo[4,3-f]quinoline derivatives | HCT-15 (Colon) | < 14 | [4] |
| Pyrazolo[4,3-f]quinoline derivatives | MM231 (Breast) | < 14 | [4] |
| Pyrazolo[4,3-f]quinoline derivatives | NCI-H23 (Lung) | < 14 | [4] |
| Pyrazolo[4,3-f]quinoline derivatives | PC-3 (Prostate) | < 14 | [4] |
Table 2: Antimicrobial Activity of Quinoline-3-Carboxylate Derivatives (MIC values in µg/mL)
| Compound ID/Series | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-3-carbonitrile derivative QD4 | Staphylococcus aureus | - | [5] |
| Quinoline-3-carbonitrile derivative QD4 | Escherichia coli | - | [5] |
| Quinoline derivatives | Bacillus cereus | 3.12 - 50 | [6] |
| Quinoline derivatives | Staphylococcus spp. | 3.12 - 50 | [6] |
| Quinoline derivatives | Pseudomonas spp. | 3.12 - 50 | [6] |
| Quinoline derivatives | Escherichia coli | 3.12 - 50 | [6] |
| Quinoline derivatives | Multidrug-resistant Gram-positive strains | Potent activity | [7] |
| Quinoline derivatives | Clostridium difficile | ≤ 4.0 | [7] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Protocol 1: MTT Assay for Anticancer Activity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of quinoline-3-carboxylate derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, K562, NUGC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Quinoline-3-carboxylate derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline-3-carboxylate derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include vehicle control (medium with the same concentration of DMSO as the test wells) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
Protocol 2: Agar Dilution Method for Antibacterial Susceptibility Testing
This protocol describes the agar dilution method for determining the Minimum Inhibitory Concentration (MIC) of quinoline-3-carboxylate derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Quinoline-3-carboxylate derivatives
-
Solvent for dissolving compounds (e.g., DMSO, water)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
Procedure:
-
Compound Preparation: Prepare a stock solution of the quinoline-3-carboxylate derivative in a suitable solvent. Create a series of twofold dilutions of the compound.
-
Agar Plate Preparation: For each concentration to be tested, add a specific volume of the compound dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentration. Pour the agar-compound mixture into sterile petri dishes and allow them to solidify. A control plate containing no compound should also be prepared.
-
Inoculum Preparation: From a fresh culture, pick several colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Using a multipoint inoculator or a calibrated loop, spot-inoculate the prepared agar plates with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the quinoline-3-carboxylate derivative that completely inhibits the visible growth of the bacteria on the agar plate.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and proposed mechanisms of action for quinoline-3-carboxylate derivatives.
Caption: Preclinical evaluation workflow for quinoline-3-carboxylate derivatives.
Caption: Proposed apoptosis induction pathway by quinoline-3-carboxylate derivatives.[8][9]
Caption: Mechanism of antibacterial action via DNA gyrase inhibition.[1][5]
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of Quinoline-Based Antimalarial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives have long been a cornerstone in the global fight against malaria. From the historical use of quinine to the synthesis of chloroquine, amodiaquine, and mefloquine, this chemical scaffold has been pivotal in treating and preventing this devastating parasitic disease.[1][2] The emergence and spread of drug-resistant Plasmodium strains, however, necessitates the continued development and rigorous evaluation of new quinoline-based antimalarial agents.[3]
These application notes provide a comprehensive overview of the standardized in vivo protocols essential for evaluating the efficacy of novel quinoline-based compounds. The included methodologies, data presentation formats, and workflow diagrams are intended to guide researchers in obtaining robust and reproducible results in preclinical animal models.
Mechanism of Action of Quinoline Antimalarials
The primary mechanism of action for many quinoline-based drugs, such as chloroquine, involves the disruption of the parasite's heme detoxification pathway within the acidic food vacuole.[1][2][3][4] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin to acquire essential amino acids.[2] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline pigment called hemozoin.[2][4]
Quinoline drugs, being weak bases, accumulate in the acidic environment of the parasite's food vacuole.[1] Here, they are thought to interfere with hemozoin formation by capping the growing hemozoin crystals or by forming a complex with heme itself, preventing its polymerization.[5] The resulting buildup of free heme leads to oxidative stress and damage to parasite membranes, ultimately causing parasite death.[1][3]
Caption: Conceptual diagram of the mechanism of action of quinoline antimalarials.
Animal Models for In Vivo Efficacy Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of antimalarial compounds. Rodent models are the most widely used for initial efficacy screening due to their cost-effectiveness, availability, and well-characterized genetics.[6][7][8]
| Animal Model | Plasmodium Species | Key Features & Applications |
| Mice (Mus musculus) | P. berghei, P. yoelii, P. chabaudi, P. vinckei | Most common for primary screening.[9] P. berghei is widely used for standard suppressive and curative tests.[6][10] Some strains can model severe malaria pathologies like cerebral malaria.[7] |
| Rats (Rattus norvegicus) | P. berghei | Also used in drug discovery, though less common than mice.[7] |
| Non-Human Primates (e.g., Aotus spp., Saimiri spp.) | P. falciparum, P. vivax | Provide a closer physiological and immunological model to humans.[11][12] Used for later-stage preclinical development due to ethical and cost considerations.[6][12] |
| Humanized Mice | P. falciparum | Immunodeficient mice engrafted with human red blood cells, allowing for the study of human malaria parasites in vivo.[6][9] |
Experimental Protocols
Standardized in vivo assays are crucial for comparing the efficacy of different antimalarial compounds. The 4-day suppressive test (Peters' test) and the curative test (Rane's test) are two of the most common methods.[13]
The 4-Day Suppressive Test (Peters' Test)
This test is the standard model for assessing the schizonticidal activity of a compound during early infection.[14][15][16]
Objective: To evaluate the ability of a test compound to suppress the proliferation of parasites when administered shortly after infection.
Materials:
-
Test quinoline-based compound
-
Vehicle for drug formulation (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Standard antimalarial drug (e.g., Chloroquine at 10 mg/kg or 25 mg/kg)
-
Plasmodium berghei infected donor mouse
-
Healthy experimental mice (e.g., Swiss albino or NMRI, 18-22g)
-
Alsever's solution or heparinized saline
-
Microscope slides, Giemsa stain, microscope with oil immersion lens
Procedure:
-
Parasite Inoculation:
-
Collect blood from a donor mouse with a rising parasitemia of 20-30%.
-
Dilute the blood in a suitable buffer (e.g., Alsever's solution) to a final concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.
-
Inoculate each experimental mouse intraperitoneally (IP) with 0.2 mL of the diluted iRBCs. This is Day 0.[16]
-
-
Drug Administration:
-
Randomly divide the mice into groups (typically 5 mice per group):
-
Negative Control: Vehicle only
-
Positive Control: Standard drug (e.g., Chloroquine)
-
Test Groups: Different dose levels of the quinoline compound
-
-
Two to four hours after infection on Day 0, administer the first dose of the respective treatments orally (p.o.) or via the desired route.[10]
-
Continue treatment once daily for four consecutive days (Day 0, 1, 2, and 3).[14]
-
-
Monitoring Parasitemia:
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of parasitemia by counting the number of iRBCs out of a total of at least 1,000 red blood cells under a microscope.
-
-
Data Analysis:
-
Calculate the average percent parasitemia for each group.
-
Determine the percentage of chemosuppression using the following formula: % Suppression = [(Parasitemia in Negative Control - Parasitemia in Test Group) / Parasitemia in Negative Control] x 100[17]
-
Monitor the mice daily for survival up to 30 days to determine the mean survival time (MST).
-
Caption: Experimental workflow for the 4-day suppressive test.
Curative Test (Rane's Test)
This model evaluates the efficacy of a compound against an established infection.[13][16][18]
Objective: To determine the ability of a test compound to clear an existing parasitic infection.
Materials:
-
Same as for the 4-Day Suppressive Test.
Procedure:
-
Parasite Inoculation:
-
On Day 0, inoculate mice intraperitoneally with 0.2 mL of a suspension containing 1 x 10^7 P. berghei-infected red blood cells.[19]
-
-
Establishment of Infection:
-
Allow the infection to become established for 72 hours (Day 3).
-
-
Drug Administration:
-
Monitoring Parasitemia and Survival:
-
Prepare thin blood smears daily from Day 3 until the infection is cleared or the mouse dies.
-
Determine the percentage of parasitemia for each mouse on each day.
-
Monitor the survival of the mice for up to 30 days.
-
-
Data Analysis:
-
Analyze the reduction in parasitemia over the treatment course.
-
Calculate the mean survival time for each group. A compound is considered active if it extends the survival time of the treated mice compared to the negative control group.
-
Data Presentation: Efficacy of Quinoline-Based Agents
The following tables summarize hypothetical and literature-derived data for illustrative purposes.
Table 1: Efficacy of Quinoline Analogs in the 4-Day Suppressive Test
| Compound | Dose (mg/kg/day, p.o.) | % Parasite Suppression | Mean Survival Time (Days) | Reference |
| Vehicle Control | - | 0 | 7 ± 1 | - |
| Chloroquine | 10 | 98.5 | >30 | [14] |
| Compound A | 10 | 85.2 | 22 ± 3 | Fictional |
| Compound A | 30 | 95.1 | >30 | Fictional |
| Compound B | 10 | 60.7 | 15 ± 2 | Fictional |
| Compound B | 30 | 78.9 | 20 ± 4 | Fictional |
| DDD107498 | <1 (ED90) | 90 | Not Reported | [20] |
Table 2: Curative Efficacy of Artemisinin-Quinoline Hybrids against P. vinckei
| Compound | Dose (mg/kg, p.o.) | Outcome | Reference |
| Hybrid 1 | 25 | Recrudescence observed in 2/3 mice | [21] |
| Hybrid 1 | 50 | 100% cure, no recrudescence | [21] |
| Hybrid 2 | 25 | Rapid recrudescence, mortality between day 8-15 | [21] |
| Hybrid 2 | 50 | 100% cure, no recrudescence | [21] |
Conclusion
The protocols and guidelines presented here offer a standardized framework for the in vivo evaluation of quinoline-based antimalarial agents. Rigorous adherence to these methods, including the use of appropriate controls and animal models, is essential for generating high-quality, comparable data. Such data are critical for identifying promising lead compounds and advancing the development of new, effective therapies to combat the global threat of malaria.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 5. pnas.org [pnas.org]
- 6. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]
- 10. mmv.org [mmv.org]
- 11. miguelprudencio.com [miguelprudencio.com]
- 12. Overview of Plasmodium spp. and Animal Models in Malaria Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-day suppressive test: Significance and symbolism [wisdomlib.org]
- 16. Assessment of antimalarial activity of crude extract of Chan-Ta-Lee-La and Pra-Sa-Chan-Dang formulations and their plant ingredients for new drug candidates of malaria treatment: In vitro and in vivo experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Anti-Malarial Activity of the Aqueous Root Extract of Euclea divinorum Hiern (Ebenaceae) against Plasmodium berghei ANKA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. In vivo antiplasmodial activity and toxicological assessment of hydroethanolic crude extract of Ajuga remota - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy [pubmed.ncbi.nlm.nih.gov]
- 21. Potent in vivo anti-malarial activity and representative snapshot pharmacokinetic evaluation of artemisinin-quinoline hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Development of EGFR Inhibitors Utilizing a Quinoline Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors based on a quinoline scaffold. It covers key compound data, experimental procedures for their evaluation, and an overview of the relevant signaling pathways.
Introduction to Quinoline-Based EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Aberrant EGFR signaling is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[1][4][5] Quinoline-based molecules have emerged as a promising scaffold for the development of potent and selective EGFR inhibitors.[5][6][7] These compounds often mimic the binding mode of approved anilinoquinazoline inhibitors like gefitinib and erlotinib.[6]
Quantitative Data Summary of Quinoline-Based EGFR Inhibitors
The following table summarizes the in vitro inhibitory activity of selected quinoline-based compounds against EGFR and various cancer cell lines.
| Compound ID | Modification | Target Kinase | IC50 (nM) | Target Cell Line | GI50/IC50 (µM) | Reference |
| Neratinib | Irreversible inhibitor | EGFR/HER2 | - | - | - | [6] |
| Pyrotinib | Irreversible EGFR/HER2 inhibitor | HER2 | - | BT474, SK-OV-3 | - | [6] |
| Compound 5a | Quinoline derivative | EGFR | 71 | MCF-7, A-549 | 0.025 - 0.082 | [8][9][10] |
| HER-2 | 31 | [8][9][10] | ||||
| Quinoline 45 | 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile | EGFR | 5 | - | - | [6] |
| Compound 47 | 4-anilino-3-carboxyamide derivative with thiophene moiety | EGFR | 490 | - | - | [6] |
| 2-styrylquinoline 49 | 2-styrylquinoline | EGFR | 1110 | - | - | [6] |
| Compound 50 | Schiff's base derivative with nitroimidazole and quinoline | EGFR | 120 | - | - | [6] |
| Compound 51 | Quinoline hybrid with pyrazoline | EGFR | 31.8 | DLD1 | - | [6] |
| Compound 52 | Quinoline hybrid with pyrazoline | EGFR | 37.07 | DLD1 | - | [6] |
| Compound 53 | Quinoline hybrid with pirazolinylthiazole | EGFR | 42.52 | DLD1 | - | [6] |
| SIQ3 | Sulfonylated indeno[1,2-c]quinoline | EGFR-TK | 0.6 - 10.2 | A431, A549 | - | [11] |
| SIQ5 | Sulfonylated indeno[1,2-c]quinoline | EGFR-TK | 0.6 - 10.2 | A431, A549 | - | [11] |
| SIQ8 | Sulfonylated indeno[1,2-c]quinoline | EGFR-TK | 0.6 - 10.2 | A431, A549 | - | [11] |
| SIQ12 | Sulfonylated indeno[1,2-c]quinoline | EGFR-TK | 0.6 - 10.2 | A431, A549 | - | [11] |
| SIQ17 | Sulfonylated indeno[1,2-c]quinoline | EGFR-TK | 0.6 - 10.2 | A431, A549 | - | [11] |
| SIQ19 | Sulfonylated indeno[1,2-c]quinoline | EGFR-TK | 0.6 - 10.2 | A431, A549 | - | [11] |
| Compound 21 | Quinoline analogue of substituted amide | EGFR L858R/T790M | 138 | HCC827 | 0.01 | [12] |
| H1975 | 0.21 | [12] | ||||
| A549 | 0.99 | [12] | ||||
| Compound 6d | 2-(4-bromophenyl)-N'-(substituted-benzylidene)quinoline-4-carbohydrazide | EGFR-TK | 180 | A549 | - | [13] |
| Compound 8b | 2-(4-bromophenyl)-N'-(substituted-benzylidene)quinoline-4-carbohydrazide | EGFR-TK | 80 | A549 | - | [13] |
| Compound I | Pyrano-quinoline derivative | EGFR | 71 | MCF-7, A-549 | - | [14] |
| HER-2 | 31 | [14] | ||||
| Compound III | Quinoline-based compound | EGFR | 1300 | - | 3.3 | [14] |
| BRAFV600E | 3800 | [14] |
Signaling Pathways
EGFR Signaling Pathway
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its cytoplasmic domain.[15][16] This creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[1][16]
Caption: EGFR signaling cascade.
Mechanism of Quinoline-Based EGFR Inhibition
Quinoline-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the phosphorylation of EGFR and the subsequent activation of downstream signaling pathways, thereby inhibiting tumor cell growth and proliferation.
Caption: Inhibition of EGFR by quinoline-based compounds.
Experimental Protocols
General Synthesis of Quinoline Scaffolds
A common method for synthesizing the quinoline core is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. Subsequent modifications can be made to introduce various substituents at different positions of the quinoline ring to optimize inhibitory activity. For example, the synthesis of 2-(4-bromophenyl)-N'-(substituted-benzylidene)quinoline-4-carbohydrazide derivatives involves the initial synthesis of ethyl 2-(4-bromophenyl)quinoline-4-carboxylate, followed by reaction with hydrazine hydrate to form the acid hydrazide, and finally condensation with appropriate aromatic aldehydes.[13]
In Vitro EGFR Kinase Assay
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2.5 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 5 µL of a solution containing the EGFR enzyme and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing the anti-proliferative activity of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, H1975)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the control group.
-
Determine the GI50/IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Western Blot Analysis
This protocol is for assessing the effect of inhibitors on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the effect of the compounds on protein phosphorylation.
Experimental Workflow
The following diagram illustrates a typical workflow for the development and evaluation of quinoline-based EGFR inhibitors.
Caption: Drug discovery workflow.
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c ]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04276C [pubs.rsc.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ClinPGx [clinpgx.org]
Application Notes and Protocols for Employing Quinoline Derivatives as DHODH Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of quinoline derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH) for cancer therapy. This document details the underlying mechanism of action, protocols for key experimental assays, and quantitative data for representative compounds.
Introduction to DHODH as a Cancer Target
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1] Rapidly proliferating cancer cells have a high demand for pyrimidines, which are essential precursors for DNA and RNA synthesis, making them particularly vulnerable to the inhibition of this pathway.[1] Unlike normal cells, which can utilize the pyrimidine salvage pathway, many cancer cells are highly dependent on the de novo synthesis pathway, creating a therapeutic window for DHODH inhibitors.[2] Inhibition of DHODH leads to pyrimidine depletion, which in turn causes cell cycle arrest, induction of apoptosis, and potentially differentiation in certain cancer types like acute myeloid leukemia (AML).[2][3]
Quinoline derivatives have emerged as a promising class of DHODH inhibitors.[4] The quinoline scaffold provides a versatile platform for chemical modifications to optimize potency and pharmacokinetic properties. Notably, Brequinar, a quinoline-4-carboxylic acid derivative, is a potent and well-characterized DHODH inhibitor that has been extensively studied in preclinical and clinical settings.[5]
Data Presentation: Inhibitory Potency of Quinoline Derivatives
The following table summarizes the in vitro inhibitory activity of selected quinoline-based DHODH inhibitors against human DHODH (hDHODH) and their anti-proliferative effects on cancer cell lines.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Anti-proliferative IC50 | Reference |
| Brequinar (DUP785) | hDHODH | Enzymatic | 5.2 | - | - | [6] |
| Brequinar Analog 41 | hDHODH | Enzymatic | 9.71 ± 1.4 | HL-60 | Potent | [2][7] |
| Brequinar Analog 43 | hDHODH | Enzymatic | 26.2 ± 1.8 | - | - | [7] |
| 1,7-Naphthyridine 46 | hDHODH | Enzymatic | 28.3 ± 3.3 | - | - | [7] |
| Teriflunomide | hDHODH | Enzymatic | 773 | - | - | [5] |
| Leflunomide | hDHODH | Enzymatic | 98,000 | - | - | [5] |
| H-006 | hDHODH | Enzymatic | 3.8 | HL-60 | Growth inhibition | [8] |
| Indoluidin D | hDHODH | Enzymatic | 210 | HL-60 | Growth inhibition | [4] |
Mandatory Visualizations
DHODH Inhibition and Downstream Signaling
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Targeted Drugs from Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a versatile scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of targeted therapeutic agents. Its quinoline core is a privileged structure found in numerous biologically active compounds. The presence of a fluorine atom at the 6-position offers a site for chemical modification and can enhance the pharmacological properties of the final drug molecule. These application notes provide detailed protocols for the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor, starting from Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. Additionally, quantitative data on the biological activity of Cabozantinib and a related drug, Foretinib, are presented.
Targeted Drug Profile: Cabozantinib and Foretinib
Cabozantinib and Foretinib are multi-kinase inhibitors that target key signaling pathways involved in tumor growth, angiogenesis, and metastasis. Their primary targets include the MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinases.
Quantitative Biological Activity Data
The inhibitory activities of Cabozantinib and Foretinib against various kinases and cancer cell lines are summarized in the tables below.
Table 1: Kinase Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) |
| Cabozantinib | VEGFR2 | 0.035[1][2][3][4] |
| MET | 1.3[1][2][3][4] | |
| RET | 5.2[1][2] | |
| KIT | 4.6[1][2][4] | |
| AXL | 7[1][2][3][4] | |
| FLT3 | 11.3[1][2][4] | |
| TIE2 | 14.3[1][2] | |
| Foretinib | MET | 0.4[5] |
| KDR (VEGFR2) | 0.9[5] | |
| RON | 3[5] | |
| Flt-1 (VEGFR1) | 6.8[5] | |
| Flt-4 (VEGFR3) | 2.8[5] |
Table 2: Cellular Proliferation Inhibitory Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Cabozantinib | TT | Medullary Thyroid Cancer | 94[2][6] |
| Foretinib | PC-3 | Prostate Cancer | 23[5] |
| B16F10 | Melanoma | 21[5] |
Signaling Pathways
Cabozantinib and Foretinib exert their therapeutic effects by inhibiting key signaling pathways that are often dysregulated in cancer. The primary pathways affected are the MET and VEGFR2 signaling cascades, which play crucial roles in cell proliferation, survival, migration, and angiogenesis.
Caption: MET and VEGFR2 Signaling Pathways and Inhibition by Cabozantinib/Foretinib.
Experimental Protocols: Synthesis of Cabozantinib
The following section details a proposed synthetic route for Cabozantinib starting from Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. This route involves an initial nucleophilic aromatic substitution to introduce the required methoxy group, followed by further functionalization to build the final drug molecule.
Caption: Proposed Synthetic Workflow for Cabozantinib.
Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (Nucleophilic Aromatic Substitution)
Objective: To replace the fluorine atom at the 6-position with a methoxy group via a nucleophilic aromatic substitution reaction.
Materials:
-
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
-
Sodium methoxide (NaOMe)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in anhydrous DMF, add sodium methoxide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 1 M HCl to pH 5-6.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.
Step 2: Synthesis of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid (Ester Hydrolysis)
Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 2 M
Procedure:
-
Suspend Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of NaOH (2.0 eq) in water and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with 2 M HCl to pH 2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid.
Subsequent Steps for Cabozantinib Synthesis
The synthesis of Cabozantinib from 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid involves several further steps which are well-established in the literature. A summary of a plausible route is provided below:
-
Step 3-5: Introduction of the 7-methoxy group: This can be achieved through a sequence of nitration at the 7-position, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydroxylation. The resulting hydroxyl group is then methylated to yield 6,7-dimethoxy-4-hydroxyquinoline-3-carboxylic acid.
-
Step 6: Decarboxylation and Chlorination: The carboxylic acid at the 3-position is removed via decarboxylation at high temperature, and the hydroxyl group at the 4-position is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to give the key intermediate, 4-chloro-6,7-dimethoxyquinoline.
-
Step 7: Nucleophilic Aromatic Substitution: The 4-chloro-6,7-dimethoxyquinoline is then reacted with 4-aminophenol in the presence of a base to yield 4-(6,7-dimethoxyquinolin-4-yloxy)aniline.
-
Step 8: Amide Coupling: Finally, an amide coupling reaction between 4-(6,7-dimethoxyquinolin-4-yloxy)aniline and 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid yields Cabozantinib.
Conclusion
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a valuable starting material for the synthesis of complex targeted drugs like Cabozantinib. The protocols and data provided herein offer a framework for researchers in drug discovery and development to explore the synthesis and biological activities of novel quinoline-based therapeutic agents. The multi-step synthesis requires careful optimization of each reaction step to achieve desirable yields and purity of the final product. The potent inhibitory activity of the resulting compounds against key oncogenic kinases highlights the potential of this chemical scaffold in cancer therapy.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. ukm.my [ukm.my]
Application Notes and Protocols for Quinoline Derivatives in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
Quinoline, a heterocyclic aromatic organic compound, and its derivatives represent a versatile and crucial scaffold in the development of modern agrochemicals.[1][2] The unique chemical properties of the quinoline ring allow for extensive functionalization, leading to a wide array of compounds with potent biological activities.[1][3] These derivatives have been successfully commercialized as fungicides, herbicides, and insecticides, playing a significant role in crop protection and yield enhancement.[1][4][5] This document provides detailed application notes and experimental protocols for the use of quinoline derivatives in agricultural chemistry, with a focus on their fungicidal, herbicidal, insecticidal, and plant growth-regulating properties.
Applications of Quinoline Derivatives in Agriculture
Quinoline derivatives have demonstrated broad-spectrum activity against various agricultural pests and diseases. Their applications span several key areas of crop protection and management.
Fungicides
Quinoline-based fungicides are effective against a range of pathogenic fungi that threaten crop health and productivity. Notable examples include quinoxyfen, tebufloquin, and the more recent quinofumelin.[4][6][7] These compounds are particularly effective against powdery mildew, rice blast, and various species of Sclerotinia and Fusarium.[4][6][7]
Mechanism of Action: The fungicidal activity of quinoline derivatives can arise from various mechanisms. For instance, quinoxyfen is known to interfere with G-protein mediated signal transduction pathways in fungi, which are crucial for pathogenesis.[1][8] This disruption prevents the germination of fungal spores and the formation of appressoria, structures necessary for host penetration.[8] A more recent mode of action has been identified for quinofumelin, which targets the enzyme dihydroorotate dehydrogenase (DHODH).[9] This enzyme is essential for the de novo pyrimidine biosynthesis pathway in fungi, and its inhibition leads to a depletion of nucleotides necessary for DNA and RNA synthesis, ultimately causing cell growth inhibition and death.[9][10]
Herbicides
Certain quinoline derivatives, particularly quinolinecarboxylic acids like quinclorac and quinmerac, are potent herbicides.[11] They are classified as synthetic auxins or auxin mimics and are primarily used for controlling broadleaf weeds in grass crops.[11][12]
Mechanism of Action: Auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to an overload of the plant's hormonal response system.[11] This results in uncontrolled and disorganized cell growth, ultimately causing the death of susceptible plants.[13] The signaling pathway involves the binding of the auxin mimic to a receptor complex (SCF-TIR1/AFB), which then targets Aux/IAA repressor proteins for degradation.[4][14] The degradation of these repressors allows auxin response factors (ARFs) to activate the transcription of auxin-responsive genes, leading to the herbicidal effects.[4][14]
Insecticides
The quinoline scaffold is also present in some insecticides.[10] For example, flometoquin is a novel insecticide with a phenoxy-quinoline structure that has demonstrated high efficacy against various thrips species.[5][15] Other research has explored quinoline derivatives with hydrazone and pyrazole moieties for their insecticidal properties against pests like the red palm weevil.[16][17]
Plant Growth Regulators
Some quinoline derivatives have been investigated for their potential as plant growth regulators.[18][19] Studies have shown that certain 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline derivatives can stimulate the growth of ornamental plants, increasing seedling height.[18] Further research in this area could lead to the development of novel compounds for enhancing crop growth and development.
Quantitative Data on the Efficacy of Quinoline Derivatives
The following tables summarize the biological activity of various quinoline derivatives against different agricultural targets.
Table 1: Fungicidal Activity of Quinoline Derivatives
| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference |
| Quinofumelin | Sclerotinia sclerotiorum | Not specified, but excellent activity reported | [7] |
| Quinofumelin | Fusarium graminearum | 0.019 (mycelial growth) | [7] |
| Quinofumelin | Fusarium graminearum | 0.087 (spore germination) | [7] |
| Compound Ac12 | Sclerotinia sclerotiorum | 0.52 | [20] |
| Compound Ac12 | Botrytis cinerea | 0.50 | [20] |
| 8-Hydroxyquinoline | Sclerotinia sclerotiorum | 2.12 | [20] |
| 8-Hydroxyquinoline | Botrytis cinerea | 5.28 | [20] |
| Compound 2b | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | [21] |
| Compound 2e | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | [21] |
| Compound 2f | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | [21] |
| Compound 2k | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | [21] |
| Compound 2n | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | [21] |
| Compound 2g | Rhizoctonia solani | 80.8% inhibition at 50 µg/mL | [21] |
| Compound 6 | Botrytis cinerea | 3.31 | [11] |
Table 2: Herbicidal Activity of Quinoline Derivatives
| Compound | Target Weed | GR₅₀ (g a.i./ha) | Reference |
| Quinclorac | Various broadleaf weeds | Dose-dependent | [12] |
| Quinmerac | Various broadleaf weeds | Dose-dependent | [11] |
Table 3: Insecticidal Activity of Quinoline Derivatives
| Compound | Target Insect | LC₅₀ (mg/L) | Reference |
| Flometoquin | Plutella xylostella (3rd instar larvae) | Highly effective | [5] |
| Flometoquin | Bemisia tabaci (1st instar nymphs and adults) | Highly effective | [5] |
| Flometoquin | Thrips tabaci (1st instar nymphs and adults) | Highly effective | [5] |
| Flometoquin | Frankliniella occidentalis (1st instar nymphs and adults) | Highly effective | [5] |
| Flometoquin | Thrips palmi (all stages) | Highly effective | [5] |
Note: Specific LC₅₀ values are not provided in a tabular format in the source but are described as highly effective.
Table 4: Plant Growth Regulation by Quinoline Derivatives
| Compound Class | Plant Species | Effect | Observation | Reference |
| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline derivatives | Ornamental grasses and woody plants | Growth stimulation | Increase in seedling height by 3-61% | [18] |
| 1-alkyl-2,2,4-trimethyl-6-aminocarbothioyl-1,2-dihydroquinoline | Rhododendron luteum | Growth stimulation | 18-63% increase in seedling height | [19] |
| 1-alkyl-2,2,4-trimethyl-6-aminocarbothioyl-1,2-dihydroquinoline | Rhododendron ledebourii | Growth stimulation | 33-183% increase in seedling height | [19] |
Experimental Protocols
The following section provides detailed methodologies for the synthesis and biological evaluation of quinoline derivatives in an agricultural context.
Synthesis Protocols
The synthesis of quinoline derivatives often employs classic named reactions. Below are generalized procedures for some of these methods.
Protocol 3.1.1: General Procedure for Skraup Synthesis of Quinolines
Objective: To synthesize the quinoline core from an aromatic amine and glycerol.
Materials:
-
Aromatic amine (e.g., aniline)
-
Glycerol
-
Concentrated sulfuric acid
-
Oxidizing agent (e.g., nitrobenzene, arsenic acid)
-
Ferrous sulfate (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
-
Solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Carefully add concentrated sulfuric acid to a round-bottom flask containing the aromatic amine, glycerol, and ferrous sulfate, while cooling the flask in an ice bath.
-
Slowly add the oxidizing agent to the mixture.
-
Attach a reflux condenser and heat the mixture gently at first, then more strongly once the initial vigorous reaction subsides. The reaction is typically refluxed for several hours.
-
After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide solution) until the solution is alkaline.
-
Perform a steam distillation or solvent extraction to isolate the crude quinoline derivative.
-
If using solvent extraction, separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
-
Characterize the final product using spectroscopic methods (NMR, IR, MS).
Protocol 3.1.2: Synthesis of 8-Hydroxyquinoline Derivatives
Objective: To synthesize 8-hydroxyquinoline derivatives, which are known for their fungicidal and insecticidal properties.
Materials:
-
Substituted o-aminophenol or o-aminobenzaldehyde
-
α,β-Unsaturated aldehyde or ketone
-
Acid or base catalyst
-
Appropriate solvent (e.g., ethanol)
-
Standard laboratory glassware for reflux and workup
Procedure (Friedländer Synthesis):
-
Dissolve the substituted o-aminophenol or o-aminobenzaldehyde and the α,β-unsaturated aldehyde or ketone in a suitable solvent in a round-bottom flask.
-
Add the acid or base catalyst to the mixture.
-
Reflux the reaction mixture for the required time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain the desired 8-hydroxyquinoline derivative.
Biological Evaluation Protocols
Protocol 3.2.1: In Vitro Fungicidal Activity Assay (Poisoned Food Technique)
Objective: To determine the EC₅₀ of a quinoline derivative against a target fungus.
Materials:
-
Pure culture of the target fungus (e.g., Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
Test compound (quinoline derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Micropipettes
-
Laminar flow hood
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare PDA medium and autoclave it. Allow it to cool to approximately 45-50°C.
-
Under aseptic conditions in a laminar flow hood, add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (a series of dilutions is required). Ensure the solvent concentration is consistent across all treatments, including the control.
-
Pour the poisoned PDA into sterile petri dishes and allow it to solidify. A control plate containing only the solvent should also be prepared.
-
From the margin of an actively growing culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc in the center of each PDA plate (both treated and control).
-
Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
Determine the EC₅₀ value by plotting the percentage inhibition against the logarithm of the compound concentration and performing a probit analysis.
Protocol 3.2.2: Greenhouse Herbicidal Efficacy Assay
Objective: To evaluate the pre- or post-emergence herbicidal activity of a quinoline derivative on target weed species.
Materials:
-
Seeds of target weed species and a tolerant crop species
-
Pots or trays filled with a standard potting mix
-
Test compound formulated for spraying
-
Laboratory spray chamber with a flat-fan nozzle
-
Greenhouse with controlled environmental conditions (temperature, light, humidity)
-
Balance, measuring cylinders
Procedure:
-
Plant Preparation: Sow seeds of the target weed and crop species in pots or trays and grow them in the greenhouse to the desired stage for treatment (e.g., 2-4 true leaf stage for post-emergence application). For pre-emergence, the herbicide is applied to the soil surface immediately after sowing.
-
Herbicide Preparation: Prepare a series of dilutions of the formulated test compound in water to achieve a range of application rates (e.g., in g a.i./ha). Include an untreated control (sprayed with water and the formulation blank).
-
Herbicide Application: Place the pots in a laboratory spray chamber and apply the herbicide solutions uniformly over the plants or soil surface. The sprayer should be calibrated to deliver a known volume per unit area.
-
Post-application Care: Return the treated plants to the greenhouse and maintain them under optimal growing conditions.
-
Data Collection: Assess the herbicidal effect at regular intervals (e.g., 7, 14, and 21 days after treatment). Data to be collected includes:
-
Visual injury rating: on a scale of 0% (no effect) to 100% (complete kill).
-
Plant height.
-
Above-ground fresh or dry biomass.
-
-
Data Analysis: Analyze the data statistically to determine the dose-response relationship and calculate the GR₅₀ (the dose required to cause a 50% reduction in plant growth) for each species.
Protocol 3.2.3: Insecticidal Activity Assay (Leaf-Dip Bioassay for Aphids)
Objective: To assess the contact toxicity of a quinoline derivative against aphids.
Materials:
-
Culture of a target aphid species (e.g., Aphis gossypii)
-
Host plant leaves
-
Test compound dissolved in a suitable solvent (e.g., acetone with a surfactant)
-
Petri dishes
-
Filter paper
-
Fine paintbrush
-
Stereomicroscope
Procedure:
-
Prepare a series of concentrations of the test compound.
-
Excise host plant leaves and dip them into the test solutions for a set time (e.g., 10-30 seconds).
-
Allow the leaves to air dry in a fume hood.
-
Place a piece of moistened filter paper in the bottom of a petri dish and place the treated leaf on top.
-
Using a fine paintbrush, transfer a known number of adult aphids (e.g., 10-20) onto the treated leaf in each petri dish.
-
Seal the petri dishes and incubate them at a controlled temperature and photoperiod.
-
Assess aphid mortality at regular intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Aphids that are unable to move when prodded with the paintbrush are considered dead.
-
Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.
-
Determine the LC₅₀ (lethal concentration for 50% of the population) through probit analysis.
Protocol 3.2.4: Plant Growth Regulation Assay (Seed Germination and Seedling Growth)
Objective: To evaluate the effect of a quinoline derivative on seed germination and early seedling growth.
Materials:
-
Seeds of a model plant species (e.g., lettuce, radish)
-
Test compound
-
Petri dishes
-
Filter paper
-
Growth chamber with controlled light and temperature
-
Ruler
Procedure:
-
Prepare a range of concentrations of the test compound in distilled water.
-
Place two layers of filter paper in each petri dish and moisten them with a specific volume of the respective test solution or distilled water (control).
-
Place a known number of seeds (e.g., 20-25) evenly spaced on the filter paper in each dish.
-
Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).
-
After a set period (e.g., 7-10 days), record the following parameters:
-
Germination percentage: The number of germinated seeds as a percentage of the total seeds.
-
Root length: The length of the primary root of each seedling.
-
Shoot length: The length of the shoot of each seedling.
-
Seedling fresh and dry weight.
-
-
Analyze the data statistically to determine if the quinoline derivative has a significant stimulatory or inhibitory effect on these growth parameters compared to the control.
Conclusion
The quinoline scaffold is a privileged structure in agricultural chemistry, providing the foundation for a diverse range of active compounds. The application notes and protocols provided herein offer a comprehensive guide for researchers and scientists working on the discovery and development of novel quinoline-based agrochemicals. By understanding their synthesis, mechanisms of action, and methods for biological evaluation, the full potential of this important class of compounds can be harnessed for sustainable crop protection and enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. CN111377862A - Preparation method of quinclorac - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of flometoquin, a novel quinoline insecticide [jstage.jst.go.jp]
- 14. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, insecticidal, and fungicidal screening of some new synthetic quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. rroij.com [rroij.com]
- 21. scispace.com [scispace.com]
Application Notes and Protocols for the Quantification of Quinoline Compounds in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for the accurate detection and quantification of quinoline and its derivatives in biological matrices. The information compiled herein is intended to support research, quality control, and drug development activities involving this important class of heterocyclic compounds.
Overview of Analytical Techniques
The analysis of quinoline compounds is critical across various fields, from environmental monitoring to pharmaceutical development, due to their diverse biological activities and potential toxicity.[1] Chromatographic methods are the most prevalent for their detection and quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools that offer high sensitivity and selectivity for the analysis of quinolines in various matrices.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of various quinoline compounds using different analytical methods. These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: HPLC Methods for Quinoline Compound Analysis
| Analyte(s) | Matrix | Sample Preparation | HPLC Column | Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |
| Quinine, Quinidine | Plasma | Liquid-Liquid Extraction (Chloroform) | Z-module C18 | 4 ng/mL | 76 - 81 | [2] |
| 10 Quinolone Antibiotics | Pig Plasma | Solid-Phase Extraction (C18) | - | 5-20 mg/L (Linear Range) | 94.0 - 123.3 | [3] |
| Antileishmanial 2-substituted quinolines | Rat Plasma | Solid-Phase Extraction (tC18) | - | - | 80.6 - 88.2 | [4] |
Table 2: LC-MS/MS Methods for Quinoline Compound Analysis
| Analyte(s) | Matrix | Sample Preparation | Linearity Range | Accuracy (% Nominal) | Precision (% CV) | Reference(s) |
| E7080 (Lenvatinib) and metabolites | Human Plasma | Protein Precipitation (Acetonitrile) | 0.25 - 50.0 ng/mL | Within ±15% (≥LLOQ: ±20%) | < 15% (≥LLOQ: < 20%) | [5] |
| E7080 (Lenvatinib) | Human Whole Blood | Liquid-Liquid Extraction (Diethyl ether) | 0.25 - 500 ng/mL | Within ±15% (≥LLOQ: ±20%) | < 15% (≥LLOQ: < 20%) | [5] |
| E7080 (Lenvatinib) | Human Urine | Protein Precipitation (Acetonitrile) | 1.00 - 500 ng/mL | Within ±15% (≥LLOQ: ±20%) | < 15% (≥LLOQ: < 20%) | [5] |
| Tryptophan, Kynurenine, Kynurenic Acid, Quinolinic Acid | Urine | Protein Precipitation | 6 - 100,000 ng/mL (Analyte dependent) | - | 1.17% - 12.46% | [6] |
Table 3: GC-MS Methods for Quinoline Compound Analysis
| Analyte | Matrix | Sample Preparation | Limit of Detection (LOD) | Recovery (%) | Reference(s) |
| Quinine | Urine | Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction | 5.4 ng/mL | 87 - 96 | [2] |
| Quinoline | Textiles | Ultrasonic Extraction (Toluene) | 0.1 mg/kg | 82.9 - 92.0 | [7] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the sample preparation and analysis of quinoline compounds in biological matrices.
Protocol 1: Protein Precipitation for LC-MS/MS Analysis of Quinolines in Plasma/Serum
This protocol is a general procedure for the removal of proteins from plasma or serum samples prior to LC-MS/MS analysis.
1. Materials:
-
Biological matrix (e.g., human plasma, serum)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (a stable isotope-labeled analog of the analyte is recommended)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
2. Procedure:
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of the biological matrix into the appropriately labeled tubes.
-
For calibration standards and QCs, spike 5 µL of the corresponding analyte working solution. For blanks and unknown samples, add 5 µL of 50:50 acetonitrile:water.
-
Add 150 µL of the IS working solution (e.g., 100 ng/mL in acetonitrile) to all tubes except the blank. To the blank, add 150 µL of acetonitrile without IS. The acetonitrile serves as the precipitating agent.
-
Vortex all tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to an HPLC vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Quinolines in Plasma
This protocol describes a general SPE procedure for the cleanup and concentration of quinoline compounds from plasma samples.
1. Materials:
-
tC18 SPE cartridges
-
Plasma sample
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH4OH)
-
SPE vacuum manifold
2. Procedure:
-
Cartridge Conditioning: Condition the tC18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading: Acidify the plasma sample with phosphoric acid to a pH of approximately 2.5. Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10 mM HCl to remove interfering substances.
-
Elution: Elute the quinoline compounds from the cartridge with 1 mL of methanol containing 2% ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for HPLC or LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for Quinolines in Urine
This protocol provides a general LLE method for extracting quinoline compounds from urine samples.
1. Materials:
-
Urine sample
-
Dichloromethane (DCM) or other suitable immiscible organic solvent
-
Sulfuric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Glass vials (10 mL)
-
Vortex mixer
-
Centrifuge
2. Procedure:
-
In a 10 mL glass vial, add 2 mL of the urine sample and 2 mL of 1 M sulfuric acid.
-
Add 0.2 g of anhydrous sodium sulfate to the vial and vortex until the salt is completely dissolved.
-
Add 4 mL of dichloromethane to the vial and vortex for 1 minute.
-
Centrifuge the vial for 5 minutes at 3500 rpm to separate the layers.
-
Carefully collect the organic (bottom) layer and transfer it to a clean tube.
-
Evaporate the organic solvent to dryness and reconstitute the residue in a suitable solvent for analysis.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow: Sample Preparation and Analysis
The following diagram illustrates a general workflow for the analysis of quinoline compounds in biological samples, from sample collection to data acquisition.
Caption: General workflow for quinoline analysis in biological samples.
Signaling Pathway: Quinoline Inhibition of EGFR/VEGFR Pathways
Many quinoline derivatives exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
Caption: Inhibition of EGFR and VEGFR signaling by quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Ultrasound assisted dispersive liquid-liquid microextraction followed by injector port silylation: a novel method for rapid determination of quinine in urine by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of quinolones in plasma samples by capillary electrophoresis using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Quinoline-4-Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing quinoline-4-carboxylic acids as inhibitors of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. The inhibition of DHODH is a validated therapeutic strategy for various diseases, including cancer, autoimmune disorders, and viral infections.[1] This guide summarizes key experimental data, details the methodologies for their evaluation, and presents visual representations of relevant biological pathways and experimental workflows.
Introduction to Dihydroorotate Dehydrogenase (DHODH)
DHODH is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for producing uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[1]
Quinoline-4-Carboxylic Acids as DHODH Inhibitors
The quinoline-4-carboxylic acid scaffold is a key pharmacophore in a class of potent DHODH inhibitors. The well-known DHODH inhibitor, brequinar, features this core structure.[4] The carboxylic acid moiety is crucial for activity, as it typically forms a salt bridge with a key arginine residue (R136) in the enzyme's active site.[4] Structure-activity relationship (SAR) studies have led to the development of highly potent analogs with significant oral bioavailability.[4][5][6]
Quantitative Data: Inhibitory Activity of Selected Compounds
The following tables summarize the biological activity of representative quinoline-4-carboxylic acid derivatives against DHODH and in cell-based assays.
| Compound ID | DHODH IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) | Reference Compound |
| 3 | 250 ± 110 | - | Brequinar Analog |
| 41 | 9.71 ± 1.4 | - | Novel Quinoline Analog |
| 43 | 26.2 ± 1.8 | - | Novel Quinoline Analog |
| 46 | 28.3 ± 3.3 | - | 1,7-Naphthyridine Analog |
| C44 | 1.0 | 2.0 (VSV), 41 (WSN-Influenza) | Diaryl Ether Analog |
Table 1: In vitro inhibitory activity of selected quinoline-4-carboxylic acid derivatives.[4][7][8]
| Compound ID | Oral Bioavailability (F%) | Elimination Half-life (t₁/₂) (h) | Dosing |
| 41 | 56 | 2.78 | PO |
Table 2: Pharmacokinetic parameters of a lead quinoline-4-carboxylic acid derivative.[2][4]
Signaling Pathway and Mechanism of Action
DHODH inhibitors block the de novo pyrimidine biosynthesis pathway, leading to the depletion of pyrimidine nucleotides. This has several downstream effects, including the halting of the cell cycle at the S-phase, where nucleotides are required for DNA replication.[4] The inhibition can be rescued by the addition of exogenous uridine, which can be utilized by the pyrimidine salvage pathway to replenish the nucleotide pool.[4]
Caption: Inhibition of DHODH by quinoline-4-carboxylic acids blocks pyrimidine synthesis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of Quinoline-4-Carboxylic Acid Derivatives via the Doebner Reaction
The Doebner reaction is a one-pot, three-component synthesis that is commonly used to produce quinoline-4-carboxylic acids.[7]
Materials:
-
Substituted aniline
-
Substituted aldehyde
-
Pyruvic acid
-
Ethanol
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
In a round-bottom flask, combine the aniline (1.0 eq), aldehyde (1.1 eq), pyruvic acid (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in ethanol.
-
The reaction mixture is heated to reflux for 3-4 minutes under microwave irradiation or for several hours using conventional heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent.
Caption: General workflow for the synthesis of quinoline-4-carboxylic acid derivatives.
Protocol 2: DHODH Enzymatic Inhibition Assay (DCIP-Based)
This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.
Materials:
-
Recombinant human DHODH
-
Test compounds (quinoline-4-carboxylic acid derivatives)
-
Brequinar (positive control)
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for vehicle control).
-
Add 178 µL of a solution containing the DHODH enzyme and CoQ10 in the assay buffer to each well.
-
Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of a solution containing DHO and DCIP in the assay buffer.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction rates and determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic or cytostatic effects of the DHODH inhibitors on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A375)
-
Cell culture medium
-
Test compounds
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds, a vehicle control (DMSO), and a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Caption: General workflow for assessing quinoline-4-carboxylic acid derivatives.
Conclusion
Quinoline-4-carboxylic acids represent a promising class of DHODH inhibitors with therapeutic potential in various diseases. The protocols and data presented in this document provide a framework for the synthesis, evaluation, and characterization of these compounds. Further optimization of this scaffold may lead to the development of novel clinical candidates.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. clyte.tech [clyte.tech]
- 6. benchchem.com [benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Quinoline-3-carboxylates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl quinoline-3-carboxylates. The focus is on improving reaction yields and addressing common challenges encountered during the Gould-Jacobs and Conrad-Limpach-Knorr reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of ethyl quinoline-3-carboxylates, offering potential causes and recommended solutions.
Gould-Jacobs Reaction: Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete initial condensation of aniline and diethyl ethoxymethylenemalonate (DEEM).- Insufficient temperature for the thermal cyclization step.[1] | - Ensure the condensation reaction goes to completion by monitoring with TLC.- Use a high-boiling point solvent (e.g., diphenyl ether, Dowtherm A) to reach the required cyclization temperature (typically >250 °C).[2]- Consider using microwave irradiation for more efficient and rapid heating.[3] |
| Formation of Dark Tar-like Substances | - Decomposition of starting materials or intermediates at high temperatures.- Prolonged reaction times at elevated temperatures. | - Optimize the reaction time and temperature to find a balance between cyclization and degradation.[1]- Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| Low Yield of Final Product Despite Intermediate Formation | - Incomplete cyclization of the anilidomethylenemalonate intermediate.- Side reactions, such as decarboxylation, at high temperatures and pressures.[1] | - Gradually increase the cyclization temperature and monitor product formation by TLC.- For microwave synthesis, carefully optimize both temperature and reaction time to maximize yield and minimize degradation.[3] |
| Product is Difficult to Purify | - Presence of unreacted starting materials or high-boiling point solvent.- Formation of colored impurities. | - After cooling, precipitate the product by adding a non-polar solvent like cyclohexane or hexanes and collect by filtration.[2]- Wash the crude product thoroughly with a cold solvent like acetonitrile to remove impurities.[3]- Recrystallization from a suitable solvent can improve purity. |
Conrad-Limpach-Knorr Reaction: Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired 4-Hydroxyquinoline Isomer | - Reaction temperature is too high, favoring the formation of the thermodynamic 2-hydroxyquinoline isomer (Knorr product).[4] | - Conduct the initial condensation at a lower temperature (e.g., room temperature) to favor the kinetic product (β-aminoacrylate).[4] |
| Poor Overall Yield | - Inefficient cyclization of the β-aminoacrylate or β-ketoanilide intermediate.- Use of a solvent with a boiling point that is too low.[4] | - The cyclization step requires high temperatures (~250 °C).[4]- Employ a high-boiling, inert solvent such as mineral oil or 1,2,4-trichlorobenzene to improve yields significantly compared to running the reaction neat.[4][5] |
| Reaction Stalls or is Incomplete | - Insufficient acid catalysis for the multiple keto-enol tautomerizations and cyclization.[4] | - Add a catalytic amount of a strong acid like HCl or H₂SO₄ to facilitate the reaction.[4] |
| Formation of Undesired Side-Products | - Reaction conditions promoting self-condensation of the β-ketoester. | - Optimize the reaction temperature and consider the order of addition of reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between the Gould-Jacobs and Conrad-Limpach-Knorr reactions for synthesizing quinolines?
The Gould-Jacobs reaction typically utilizes an aniline and an alkoxymethylenemalonate ester to produce 4-hydroxyquinoline-3-carboxylates.[6] The Conrad-Limpach-Knorr reaction involves the condensation of an aniline with a β-ketoester.[4] The regiochemical outcome of the Conrad-Limpach-Knorr reaction is highly dependent on the reaction temperature; lower temperatures favor the formation of 4-hydroxyquinolines (Conrad-Limpach product), while higher temperatures can lead to 2-hydroxyquinolines (Knorr product).[4]
Q2: How can I improve the yield of the high-temperature cyclization step in the Gould-Jacobs reaction?
The cyclization step in the Gould-Jacobs reaction is a critical, high-energy process.[2] To improve the yield, using a high-boiling inert solvent like diphenyl ether or Dowtherm A is recommended to maintain a consistent high temperature (around 250-260 °C).[2] Alternatively, microwave-assisted synthesis has been shown to dramatically shorten reaction times and improve yields by providing rapid and uniform heating.[3]
Q3: What role does the solvent play in the Conrad-Limpach synthesis?
The choice of solvent is crucial for achieving high yields in the Conrad-Limpach synthesis. The thermal cyclization step requires very high temperatures. Using a high-boiling, inert solvent like mineral oil has been reported to increase yields to as high as 95% in some cases, a significant improvement over solvent-free conditions which often result in moderate yields below 30%.[4] The yield generally improves with solvents having higher boiling points.[5]
Q4: Can substituents on the aniline starting material affect the reaction outcome?
Yes, the electronic nature of substituents on the aniline ring can influence the reaction. In the Gould-Jacobs reaction, anilines with electron-donating groups at the meta-position are generally effective.[6] Conversely, electron-withdrawing groups on the aromatic ring can make the cyclization step more difficult in the Conrad-Limpach-Knorr synthesis.[7]
Q5: What are common side reactions to be aware of?
A common side reaction in the Gould-Jacobs synthesis, especially under high-pressure and high-temperature conditions, is the decarboxylation of the 3-carboalkoxy group, leading to a 4-hydroxyquinoline without the desired ester functionality.[1]
Data Presentation
Table 1: Comparison of Microwave Conditions for the Gould-Jacobs Reaction of Aniline and DEEM
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 10 | 11 | 1 |
| 2 | 300 | 1 | 14 | 37 |
| 3 | 250 | 20 | 11 | 1 |
| 4 | 300 | 10 | 24 | 28 |
| 5 | 300 | 5 | 20 | 47 |
| Data sourced from a Biotage application note.[3] |
Analysis of the data indicates that higher temperatures are essential for the intramolecular cyclization. Increasing the temperature from 250 °C to 300 °C significantly boosts the yield.[3] However, prolonged reaction times at high temperatures can lead to product degradation, as seen in the drop in yield from entry 5 to entry 4.[3] This highlights the need for careful optimization of both temperature and time to maximize yield.[3]
Table 2: Effect of Solvent on the Yield of a 4-Hydroxyquinolone in the Conrad-Limpach Synthesis
| Solvent | Boiling Point (°C) | Yield (%) |
| Iso-propyl benzoate | 218 | 40 |
| Iso-butyl benzoate | 240 | 60 |
| 2-Nitrotoluene | 222 | 59 |
| 1,2,4-Trichlorobenzene | 214 | 60 |
| 2,6-di-tert-butylphenol | 253 | 65 |
| Dowtherm A | 257 | 65 |
| Illustrative data based on trends described in the literature.[5] |
The data shows a general trend of increasing yield with higher solvent boiling points for the Conrad-Limpach thermal cyclization.[5] Solvents with boiling points above 250 °C provided the best yields in this study.[5]
Experimental Protocols
Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol is adapted from a microwave-assisted procedure and provides for rapid and efficient cyclization.[3]
Materials:
-
Aniline (or substituted aniline)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial (e.g., 2.5 mL) with a magnetic stir bar
-
Microwave synthesis system
-
Ice-cold acetonitrile for washing
-
Filtration apparatus
-
HPLC-MS for analysis
Procedure:
-
Reaction Setup: To a 2.5 mL microwave vial, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).
-
Microwave Heating: Seal the vial and heat the mixture in the microwave reactor to the desired temperature (e.g., 250-300 °C) for the optimized time (e.g., 1-10 minutes).
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Washing and Drying: Filter the solid product and wash it with ice-cold acetonitrile (3 mL). Dry the resulting solid under vacuum.
-
Analysis: Analyze the product and the mother liquor by HPLC-MS to determine purity and identify any remaining intermediates.[3]
Protocol 2: Conventional High-Temperature Conrad-Limpach Synthesis
This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.
Materials:
-
Aniline
-
β-ketoester (e.g., ethyl acetoacetate)
-
High-boiling inert solvent (e.g., mineral oil, Dowtherm A)[4]
-
Reaction flask with a distillation apparatus or reflux condenser
-
Heating mantle
-
Catalytic amount of a strong acid (e.g., concentrated H₂SO₄)[4]
-
Hydrocarbon solvent (e.g., hexanes) for precipitation[4]
Procedure:
-
Condensation: In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature. Add a catalytic amount of a strong acid. Stir the mixture for 1-2 hours.
-
Removal of Water: If a solvent like toluene is used, water can be removed azeotropically. Otherwise, remove water and any solvent under reduced pressure to isolate the crude intermediate.
-
Cyclization: Add the crude intermediate to a flask containing a high-boiling solvent. Heat the mixture to ~250 °C with vigorous stirring under an inert atmosphere. Maintain this temperature for 30-60 minutes.
-
Work-up and Purification: Cool the reaction mixture. The product often precipitates upon cooling. Dilute the mixture with a hydrocarbon solvent to further precipitate the product. Collect the solid by filtration, wash thoroughly with the hydrocarbon solvent, and dry.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ablelab.eu [ablelab.eu]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
Solubility and stability issues of trifluoromethylquinoline compounds in assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common solubility and stability challenges encountered when working with trifluoromethylquinoline compounds in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why do many trifluoromethylquinoline compounds have low aqueous solubility?
A1: The low aqueous solubility of trifluoromethylquinoline derivatives often stems from their molecular structure. The quinoline core is a hydrophobic aromatic system.[1][2] The addition of a trifluoromethyl (-CF3) group, while beneficial for metabolic stability and bioactivity, further increases the lipophilicity of the molecule, often leading to poor solubility in aqueous assay buffers.[3][4] This can cause the compound to precipitate, leading to inaccurate and unreliable results in biological assays.[5][6]
Q2: My compound seems to be unstable in the assay medium over time. What could be the cause?
A2: Compound instability in solution can be influenced by several factors, including the solvent, pH, and exposure to light.[7] While the trifluoromethyl group itself is generally stable, degradation can occur under specific stress conditions, such as strongly basic pH.[4] More commonly, instability may arise from other labile functional groups within the molecule.[4] Additionally, repeated freeze-thaw cycles of stock solutions can lead to compound degradation.[7][8]
Q3: What is the maximum recommended concentration of DMSO for my cell-based assays?
A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of dimethyl sulfoxide (DMSO) in the assay medium should be kept as low as possible.[2] A general guideline is to keep the final DMSO concentration at or below 0.5%, although the specific tolerance can vary significantly depending on the cell line and assay type.[2][8]
Q4: Can poor solubility lead to misleading assay results?
A4: Yes, poor compound solubility is a major source of misleading assay results.[6] If a compound precipitates, the actual concentration in the assay is lower than the intended nominal concentration, which can lead to underestimated potency (artificially high IC50 values) and inaccurate structure-activity relationships (SAR).[5][6] In some cases, compound aggregates can form and cause non-specific inhibition or other assay artifacts.[6][9]
Q5: How can I improve the solubility of my trifluoromethylquinoline compound for an assay?
A5: Several strategies can be employed to enhance solubility. Common methods include adjusting the pH of the buffer (as quinolines are often basic), using co-solvents like polyethylene glycol (PEG), or employing formulation strategies such as cyclodextrin complexation.[1][5] The most suitable method depends on the specific compound and the constraints of the biological assay.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Immediate Precipitation in Aqueous Buffer
Question: I dissolved my trifluoromethylquinoline compound in 100% DMSO to make a 10 mM stock. When I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4), a precipitate forms immediately. What is happening and how can I fix it?
Answer: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high-concentration organic solvent is rapidly diluted into an aqueous solution where it has poor solubility.[2][10] The abrupt change in solvent polarity causes the compound to exceed its aqueous solubility limit and precipitate.[8]
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting decision tree for immediate compound precipitation.
Summary of Solutions for Immediate Precipitation
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or solid particles upon dilution | Solvent Shock / Exceeding Solubility Limit [8] | Perform serial dilutions instead of a single large dilution.[2] Add the compound stock dropwise to the aqueous solution while gently vortexing.[10] |
| High Final Concentration [10] | Decrease the final working concentration of the compound. First, determine its maximum kinetic solubility.[10] | |
| Low Temperature of Media/Buffer [8] | Always pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound.[8][10] | |
| Hygroscopic DMSO Stock [5] | Use anhydrous DMSO to prepare stock solutions and store them in tightly sealed containers to prevent water absorption, which can reduce compound solubility.[8] |
Issue 2: Precipitation Over Time in the Incubator
Question: My compound solution is clear initially, but after several hours of incubation at 37°C, I see crystals or a cloudy precipitate in my cell culture plates. What is causing this delayed precipitation?
Answer: Delayed precipitation can occur due to several factors related to the prolonged incubation under physiological conditions. The compound may be kinetically soluble at first but thermodynamically unstable in the aqueous medium, leading to precipitation over time.
Potential Causes and Solutions for Delayed Precipitation
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shift | Moving from room temperature preparation to a 37°C incubator can decrease the solubility of some compounds.[8] | Ensure all components, including media, are pre-warmed to 37°C before compound addition. Maintain a stable incubator temperature.[8] |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change, affecting the solubility of pH-sensitive compounds.[8] | Ensure the medium is adequately buffered (e.g., with HEPES) for the incubator's CO2 concentration.[8] Test the compound's solubility at different pH values. |
| Interaction with Media Components | The compound may interact with salts, proteins (especially in serum), or other components in the culture medium, leading to precipitation.[8] | Test the compound's stability and solubility in the specific medium over the full duration of the experiment. Evaluate solubility in a simpler buffer like PBS to see if media components are the cause.[8] |
| Compound Degradation | The compound may be chemically unstable under the assay conditions, and the degradation products could be less soluble. | Conduct forced degradation studies (e.g., at different pH levels, temperatures) to assess the compound's stability profile.[7] |
Issue 3: Inconsistent Assay Results and Poor Reproducibility
Question: I am getting highly variable results between replicate wells and between experiments. Could this be related to solubility?
Answer: Yes, inconsistent results are a classic sign of solubility problems.[5] If the compound is not fully dissolved, the actual concentration exposed to the target (e.g., enzyme, cells) will vary, leading to poor data quality.[6]
Signaling Pathway Example: PI3K/Akt Inhibition
Poorly soluble compounds can lead to an underestimation of their inhibitory effect on signaling pathways.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by a trifluoromethylquinoline.
Experimental Protocols
Protocol: High-Throughput Kinetic Solubility Assay
This protocol provides a method to rapidly estimate the aqueous solubility of a compound, which is crucial for planning biological assays.[11][12] The method involves adding a DMSO stock solution to an aqueous buffer and detecting precipitate formation using light scattering (nephelometry).[11][12]
Experimental Workflow for Kinetic Solubility
Caption: Workflow for a nephelometric kinetic solubility assay.
Detailed Steps:
-
Prepare Compound Stock: Create a 10 mM stock solution of the trifluoromethylquinoline compound in 100% anhydrous DMSO.[11]
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a clear-bottom 96- or 384-well microtiter plate.[11] Include DMSO-only wells as a negative control.
-
Add Buffer: Add the desired aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve the final target concentrations.[11] The final DMSO concentration should be kept constant across all wells (e.g., 1-2%).
-
Mix and Incubate: Thoroughly mix the contents of the plate. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration, typically 1-2 hours.[11]
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well.[11] Increased light scattering relative to controls indicates the presence of undissolved precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not produce a significant increase in light scattering above the background.
Quantitative Data Summary
The solubility of trifluoromethylquinoline compounds can be significantly influenced by the choice of solvent and the pH of the aqueous medium. The following tables present hypothetical but representative data for a typical trifluoromethylquinoline compound ("Compound-TQ").
Table 1: Solubility of Compound-TQ in Common Solvents
Note: This data is illustrative and should be determined experimentally for your specific compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|
| Water | 25 | < 0.01 |
| PBS (pH 7.4) | 25 | ~0.05 |
| Ethanol | 25 | > 20 |
| DMSO | 25 | > 50 |
| PEG 400 (10% in water) | 25 | ~1.5 |
Table 2: Effect of pH on Aqueous Solubility of Compound-TQ
Note: This data is illustrative. As weak bases, quinolines typically show increased solubility at lower pH.[1]
| Aqueous Buffer pH | Temperature (°C) | Kinetic Solubility (µM) |
|---|---|---|
| 5.0 | 25 | 55 |
| 6.5 | 25 | 12 |
| 7.4 | 25 | < 1 |
| 8.0 | 25 | < 0.5 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
Technical Support Center: Purification of Crude Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound challenging?
A1: The purification of this compound can be challenging due to several factors. The quinoline nitrogen imparts basicity, which can lead to strong interactions with acidic stationary phases like silica gel, causing streaking, poor separation, and potential decomposition.[1][2] Additionally, crude products from Gould-Jacobs or similar syntheses can contain colored impurities and byproducts that are difficult to remove.
Q2: What are the most common impurities in the crude product?
A2: Common impurities may include unreacted starting materials such as 4-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate, incompletely cyclized intermediates, and polymeric byproducts or "tar" that can form under the high temperatures often used in quinoline synthesis.
Q3: Is it possible to purify this compound without using column chromatography?
A3: Yes, depending on the purity of the crude product, recrystallization or solvent washing can be effective. A thorough washing of the precipitated product with a non-polar solvent like hexane can remove many less polar impurities.
Q4: What is the expected appearance of the pure compound?
A4: The pure compound is typically a white to off-white solid. A significant yellow or brown discoloration indicates the presence of impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
| Problem | Possible Cause | Solution |
| Product is a dark, oily, or tarry substance. | High reaction temperatures leading to polymerization. | Consider optimizing the reaction temperature and time. For purification, attempt to triturate the crude material with a non-polar solvent like hexane or diethyl ether to induce solidification and remove soluble impurities. If this fails, column chromatography will likely be necessary. |
| Product streaks or does not move from the baseline on a silica TLC plate. | The basic quinoline nitrogen is strongly interacting with the acidic silica gel. | Add 0.5-1% triethylamine to the chromatography eluent to neutralize the acidic sites on the silica gel. Alternatively, consider using a different stationary phase such as neutral alumina.[2] |
| Multiple spots are observed on the TLC even after purification. | Isomeric impurities or degradation of the product. | Ensure that the compound is stable to the purification conditions. If isomers are present, a highly efficient separation technique like preparative HPLC may be required. |
| Low recovery of the product after column chromatography. | Irreversible adsorption of the product onto the silica gel. | Use a less acidic stationary phase like neutral alumina or deactivate the silica gel with triethylamine.[2] Elute with a more polar solvent system. |
| The purified product discolors over time. | Instability of the compound, possibly due to oxidation or light sensitivity. | Store the purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude material that is mostly the desired product but contains minor impurities.
1. Solvent Selection:
-
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures such as hexane/ethyl acetate or toluene/ethanol.
2. Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
If colored impurities are present that are not soluble, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, cool the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol is recommended for crude material with significant impurities.
1. Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice. If decomposition is observed, consider using neutral alumina or deactivating the silica gel by preparing a slurry with the mobile phase containing 1% triethylamine.[2][3]
-
Mobile Phase: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. A common starting ratio is 9:1 to 7:3 hexane:ethyl acetate.
2. Procedure:
-
Column Packing:
-
Prepare a slurry of the chosen stationary phase in the mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the packed bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder (dry loading). This method generally provides better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions and monitor the separation using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Optimizing Pfitzinger Condensation for Quinoline Synthesis
Welcome to the technical support center for the Pfitzinger condensation reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the synthesis of quinoline-4-carboxylic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during the Pfitzinger reaction, offering potential causes and solutions in a user-friendly question-and-answer format.
Question 1: My reaction is producing a thick, intractable tar instead of the desired quinoline-4-carboxylic acid. What is causing this and how can I prevent it?
Answer: Tar formation is a frequent issue in the Pfitzinger reaction. It is often a result of the self-condensation of isatin or the carbonyl compound under the strongly basic conditions, or the polymerization of reaction intermediates.[1] The simultaneous mixing of all reactants can worsen this problem.[1]
Troubleshooting Steps:
-
Modified Reactant Addition: A crucial optimization is to first dissolve the isatin in the base (e.g., potassium hydroxide) to facilitate the opening of the isatin ring to form the potassium salt of 2-amino-α-oxo-benzeneacetic acid.[1] This intermediate is less susceptible to self-condensation. Add the carbonyl compound only after the isatin has completely dissolved and the solution's color has changed.[1][2]
-
Temperature Control: High temperatures can encourage side reactions that lead to tar formation.[1] Adhere to the recommended reaction temperature and avoid excessive heating. For particularly sensitive substrates, conducting the reaction at a lower temperature for a longer duration may be advantageous.[2]
-
Solvent Choice: While ethanol is commonly used, exploring other protic solvents or aqueous mixtures might reduce tar formation depending on your specific substrates.[1]
-
pH Control During Workup: When acidifying the mixture to precipitate the product, add the acid slowly and with vigorous stirring. This helps to avoid localized high acidity, which can contribute to product degradation and tar formation.[1]
Question 2: The yield of my desired quinoline-4-carboxylic acid is consistently low. How can I improve it?
Answer: Low yields can be attributed to several factors, including incomplete reaction, degradation of reactants or products, or the formation of side products.[1]
Troubleshooting Steps:
-
Ensure Complete Isatin Ring Opening: As highlighted above, pre-reacting the isatin with a strong base is critical. Ensure the isatin is fully dissolved before the addition of the carbonyl compound.[1][2]
-
Reactant Stoichiometry: Using an excess of the carbonyl compound can help drive the reaction to completion and minimize residual isatin, which can be difficult to purify out later.[1] Experimenting with the molar ratio of the carbonyl compound to isatin is recommended.[1]
-
Reaction Time: The reaction may require a longer duration to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time.[1]
-
Purity of Reactants: Ensure that your isatin and carbonyl compounds are of high purity, as impurities can interfere with the reaction.[1]
Question 3: I am observing a significant amount of unreacted isatin in my final product. How can I improve the conversion?
Answer: Incomplete conversion of isatin is a common problem that points to suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Increase Excess of Carbonyl Compound: Employing a larger excess of the ketone or aldehyde can help to drive the reaction forward and ensure more complete consumption of the isatin.[1][2]
-
Optimize Base Concentration: The concentration of the base can influence the rate of isatin ring opening and the subsequent condensation. You may need to optimize the concentration of KOH or NaOH for your specific substrates.[1]
-
Longer Reaction Time: As with low yields, extending the reaction time and monitoring by TLC can ensure the reaction has proceeded to completion.[1]
Data Presentation: Reaction Yields
The following table summarizes reported yields for the synthesis of various quinoline-4-carboxylic acids using the Pfitzinger reaction under different conditions.
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Isatin | Acetone | KOH | Ethanol/Water | Reflux, 24h | >60% | [3] |
| Isatin | Acetophenone | KOH | 95% Ethanol | Reflux, 12-13h | Not specified | [4] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol | 16h | 36% | [5] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | HCl | Acetic Acid | 75°C | 86% | [5] |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Aqueous | Microwave, 9 min | 77-85% | [6] |
Experimental Protocols
Below are detailed protocols for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction.
Protocol 1: General Procedure for Conventional Synthesis
This protocol is a generalized method based on several reported procedures.[6]
Materials:
-
Isatin (or substituted isatin)
-
Carbonyl compound (e.g., ketone or aldehyde)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Acetic Acid
Procedure:
-
Preparation of the Isatinate Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the isatin in an aqueous solution of potassium hydroxide (e.g., 33%).[6] Stir the mixture until the isatin is completely dissolved, which is often indicated by a color change.[2]
-
Addition of Carbonyl Compound: To this mixture, add the carbonyl compound (a molar excess is often used).[1][6]
-
Reaction: Heat the reaction mixture to reflux and maintain for the required duration (can range from several hours to 24 hours).[6][7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the solvent by rotary evaporation.[6]
-
Extraction: Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound and other neutral impurities.[6]
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically at a pH of 4-5).[6]
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[6]
Protocol 2: Microwave-Assisted Synthesis
This protocol provides a more rapid synthesis using microwave irradiation.[6]
Materials:
-
Isatin
-
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone (or other suitable carbonyl compound)
-
33% aqueous solution of potassium hydroxide
-
Acetic Acid
-
Ice-water mixture
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin to a 33% aqueous solution of potassium hydroxide. To this solution, add the appropriate carbonyl compound.[6]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a specified time (e.g., 9 minutes).[6]
-
Work-up: After irradiation, cool the vessel to room temperature and filter the solution.[6]
-
Precipitation: Pour the filtrate into an ice-water mixture and acidify with acetic acid.[6]
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[6]
Visualizations
Pfitzinger Reaction Troubleshooting Workflow
Caption: A troubleshooting workflow for the Pfitzinger reaction.
General Experimental Workflow for Pfitzinger Synthesis
Caption: A general experimental workflow for the Pfitzinger synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
How to avoid side product formation in Conrad-Limpach quinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Conrad-Limpach quinoline synthesis and minimizing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the Conrad-Limpach synthesis, and how is it formed?
A1: The most common side product is the isomeric 2-hydroxyquinoline. Its formation occurs through a competing reaction pathway known as the Knorr synthesis. The regioselectivity of the initial reaction between the aniline and the β-ketoester is the determining factor.
-
Conrad-Limpach Pathway (Desired): At lower temperatures, the reaction is under kinetic control, and the aniline's nitrogen atom preferentially attacks the more reactive keto group of the β-ketoester. This leads to the formation of a β-aminoacrylate intermediate, which upon cyclization, yields the desired 4-hydroxyquinoline.[1]
-
Knorr Pathway (Side Product): At higher temperatures, the reaction is under thermodynamic control, and the aniline attacks the less reactive ester group. This forms a β-keto anilide intermediate, which cyclizes to the undesired 2-hydroxyquinoline.[1]
Q2: How does reaction temperature influence the formation of the 2-hydroxyquinoline side product?
A2: The temperature of the initial condensation step is the most critical factor influencing the product distribution.
-
Low to Moderate Temperatures (Room Temperature to ~100°C): These conditions favor the kinetic product, the β-aminoacrylate, which leads to the desired 4-hydroxyquinoline.
-
High Temperatures (~140°C and above): Higher temperatures promote the formation of the thermodynamic product, the β-keto anilide, resulting in the 2-hydroxyquinoline side product.[1]
It is important to note that the subsequent cyclization step requires a much higher temperature (typically around 250°C) to proceed efficiently.[1]
Q3: What is the role of a high-boiling point solvent in the cyclization step?
A3: A high-boiling point, inert solvent is crucial for achieving high yields of the 4-hydroxyquinoline. The cyclization of the β-aminoacrylate intermediate to form the quinoline ring is a high-energy process that requires temperatures of approximately 250°C.[1] Performing the reaction neat (without a solvent) often results in significantly lower yields, sometimes below 30%. In contrast, using a high-boiling solvent like mineral oil can increase yields to as high as 95%.[1]
Q4: Can an acid catalyst improve the reaction?
A4: Yes, the Conrad-Limpach reaction mechanism involves several keto-enol tautomerizations. These are catalyzed by the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), which can lead to improved reaction rates and yields.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 4-hydroxyquinoline | 1. Incomplete cyclization: The temperature of the cyclization step was too low. 2. Reaction performed neat: The absence of a high-boiling solvent hinders efficient cyclization. 3. Decomposition of starting materials or product: The cyclization temperature was excessively high or maintained for too long. | 1. Ensure the cyclization temperature reaches and is maintained at approximately 250°C. Use a suitable high-temperature thermometer and heating apparatus. 2. Employ a high-boiling, inert solvent such as mineral oil, Dowtherm A, or diphenyl ether.[1] The yield generally increases with the boiling point of the solvent.[2] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating. |
| Significant formation of 2-hydroxyquinoline side product | High temperature during the initial condensation: The reaction between the aniline and β-ketoester was carried out at a temperature that favored the thermodynamic Knorr product. | Conduct the initial condensation of the aniline and β-ketoester at a lower temperature (e.g., room temperature or slightly above) to favor the formation of the kinetic product (β-aminoacrylate).[1] |
| Reaction is sluggish or does not proceed to completion | Insufficient acid catalysis: The tautomerization steps in the mechanism are slow without a catalyst. | Add a catalytic amount of a strong acid, such as a few drops of concentrated H₂SO₄ or HCl, to the initial reaction mixture.[1] |
| Difficulty in isolating the product from the high-boiling solvent | High viscosity and low volatility of the solvent: Solvents like mineral oil can be difficult to remove by conventional methods. | 1. After cooling the reaction mixture, add a non-polar solvent like hexanes or petroleum ether to precipitate the product. 2. Collect the precipitated solid by filtration and wash thoroughly with the non-polar solvent to remove residual high-boiling solvent. |
| Product is impure after initial isolation | Presence of unreacted starting materials or side products: Incomplete reaction or non-optimal conditions led to a mixture. | Purify the crude product by recrystallization from a suitable solvent. For separating 4-hydroxyquinoline from the 2-hydroxyquinoline isomer, fractional crystallization or column chromatography may be necessary. |
Data Presentation
Effect of Solvent Boiling Point on the Yield of a 4-Hydroxyquinoline Derivative
The following table summarizes the impact of different high-boiling point solvents on the yield of a representative Conrad-Limpach synthesis. The data indicates a general trend of increasing yield with higher solvent boiling points.
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl Benzoate | 200 | 25 |
| Ethyl Benzoate | 213 | 34 |
| 1,2,4-Trichlorobenzene | 213 | 54 |
| 2-Nitrotoluene | 222 | 51 |
| Propyl Benzoate | 230 | 65 |
| Isobutyl Benzoate | 240 | 66 |
| 2,6-di-tert-butylphenol | 253 | 65 |
| Dowtherm A | 257 | 65 |
Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[2]
Experimental Protocols
Optimized Protocol for the Selective Synthesis of 4-Hydroxyquinolines
This protocol is designed to maximize the yield of the desired 4-hydroxyquinoline product while minimizing the formation of the 2-hydroxyquinoline isomer.
Step 1: Formation of the β-Aminoacrylate Intermediate (Kinetic Control)
-
In a round-bottom flask equipped with a magnetic stirrer, combine the aniline (1.0 eq.) and the β-ketoester (1.0-1.2 eq.).
-
If desired, a catalytic amount of a strong acid (e.g., 1-2 drops of concentrated H₂SO₄) can be added.
-
Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the aniline. For less reactive anilines, gentle heating (e.g., 50-60°C) may be required.
-
Remove any volatile byproducts (e.g., water or ethanol) under reduced pressure. The resulting crude β-aminoacrylate is often a viscous oil and can be used directly in the next step.
Step 2: Thermal Cyclization to 4-Hydroxyquinoline
-
In a separate three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, heat a high-boiling inert solvent (e.g., mineral oil or Dowtherm A) to approximately 250°C.
-
Slowly add the crude β-aminoacrylate from Step 1 to the hot solvent via the dropping funnel with vigorous stirring.
-
Maintain the reaction temperature at ~250°C for 15-30 minutes after the addition is complete. Monitor the progress of the reaction by TLC.
-
Allow the reaction mixture to cool to room temperature. The 4-hydroxyquinoline product will often precipitate.
-
Add a sufficient volume of a non-polar solvent (e.g., hexanes or petroleum ether) to dilute the high-boiling solvent and further precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with the non-polar solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).
Visualizations
Caption: Workflow for the Conrad-Limpach synthesis, highlighting the desired pathway and the competing Knorr side reaction.
Caption: A logical troubleshooting guide for common issues in the Conrad-Limpach synthesis.
References
Troubleshooting low reactivity of substituted anilines in quinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of quinolines, with a particular focus on issues arising from the low reactivity of substituted anilines.
Frequently Asked Questions (FAQs)
Q1: Why is my quinoline synthesis failing or giving low yields when using a substituted aniline?
A1: The success of quinoline synthesis is highly dependent on the nucleophilicity of the aniline precursor. The presence of certain substituents on the aniline ring can significantly decrease its reactivity. This is primarily due to:
-
Electronic Effects: Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halides (-F, -Cl) diminish the electron density on the amino group, reducing its nucleophilicity. This deactivation can slow down or completely stall key condensation and cyclization steps in the synthesis.[1] Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the amino group's reactivity.[1]
-
Steric Hindrance: Bulky substituents near the amino group or at the ortho positions can physically obstruct the approach of reactants, hindering the necessary bond formations for cyclization.[2]
Q2: How can I enhance the reactivity of an electron-deficient or sterically hindered aniline?
A2: To overcome low reactivity, you may need to modify the reaction conditions or employ a catalytic system. Key strategies include:
-
Catalyst Selection: The choice of catalyst is crucial. For classical methods, strong Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) or Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) can activate the carbonyl components, making them more susceptible to attack by a weakly nucleophilic aniline.[1][2] Modern methods may use transition-metal catalysts (e.g., Palladium, Cobalt, Rhodium) to facilitate C-H activation and cyclization, which can be more tolerant of a wider range of substrates.[1][3][4]
-
Harsher Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, this must be done cautiously as it can also lead to side reactions and tar formation.[5]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improve yields by promoting rapid and uniform heating.[1][4]
Q3: Which classical quinoline synthesis is most suitable for deactivated anilines?
A3: There is no single "best" method, as the choice depends on the specific aniline and the desired substitution pattern of the quinoline. However, here are some general considerations:
-
Skraup Synthesis: This method uses harsh conditions (concentrated sulfuric acid, high temperatures) and is often successful with moderately deactivated anilines.[6][7] However, it is a notoriously vigorous and sometimes violent reaction.[6][7][8]
-
Doebner-von Miller Synthesis: As a variation of the Skraup synthesis, it also employs strong acidic conditions and can be effective for some substituted anilines.[9][10] Its main drawback can be the acid-catalyzed polymerization of the α,β-unsaturated carbonyl reactant, leading to low yields.[11]
-
Friedländer Synthesis: This method is generally more flexible but can be sensitive to the reactivity of both the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound. Low reactivity of the aniline derivative is a common issue.[1]
-
Combes Synthesis: This acid-catalyzed condensation is sensitive to both electronic and steric effects. Strongly electron-withdrawing groups on the aniline can prevent the cyclization step.[12][13]
Q4: My classical synthesis pathway is failing. What are some alternative routes for challenging aniline precursors?
A4: When classical named reactions fail, modern cross-coupling and multi-component strategies provide powerful alternatives:
-
Palladium-Catalyzed Reactions: These methods can synthesize the quinoline core by reacting precursors like 2-iodoaniline with terminal acetylenes, offering a broad substrate scope.[1]
-
Multi-Component Reactions (MCRs): Reactions like the Doebner synthesis (using anilines, aldehydes, and pyruvic acid) or A3 coupling (aniline, aldehyde, alkyne) assemble the quinoline core in a single step and can be more tolerant of substrate variations.[1][9][14]
-
C-H Activation Strategies: Modern catalytic systems (e.g., Cobalt(III), Rhodium(III)) can directly functionalize C-H bonds, allowing for the synthesis of quinolines from simple anilines and alkynes, bypassing the need for pre-functionalized starting materials.[1][3][4]
Troubleshooting Guides
Guide 1: Troubleshooting the Friedländer Synthesis
The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[15][16] Low reactivity is a frequent problem, particularly with deactivated aminoaryl ketones.[1]
| Problem | Potential Cause | Suggested Solution |
| No reaction or very slow reaction | Low nucleophilicity of the aniline: The 2-amino group is deactivated by electron-withdrawing substituents. | Increase reaction temperature. Use a stronger acid or base catalyst (e.g., trifluoroacetic acid, KOH) to activate the carbonyl component.[16] Consider using a more effective catalyst system, such as a Lewis acid or a reusable solid acid like Nafion under microwave conditions.[4] |
| Low Yield | Poor reactivity of the α-methylene compound: Steric hindrance or electronic effects on the ketone/aldehyde partner. | Select a more reactive α-methylene compound if possible. Increase the molar excess of the more reactive partner. |
| Side reactions: Self-condensation (aldol reaction) of the ketone partner, especially under basic conditions.[5][17] | Use an imine analogue of the 2-aminoaryl ketone to avoid base-catalyzed self-condensation.[17] If possible, use a non-enolizable carbonyl compound.[5] | |
| Mixture of Isomers (with unsymmetrical ketones) | Lack of regioselectivity: Cyclization can occur on either side of the ketone. | Modify the ketone substrate, for instance, by introducing a directing group.[2] Carefully optimize the catalyst, solvent, and temperature, as these can influence the regiochemical outcome.[2] |
Guide 2: Troubleshooting the Skraup & Doebner-von Miller Syntheses
The Skraup synthesis produces quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent.[6][7] The Doebner-von Miller reaction is a variation using α,β-unsaturated aldehydes or ketones.[10][11]
| Problem | Potential Cause | Suggested Solution |
| Reaction too vigorous / Tar formation | Highly exothermic reaction: The traditional Skraup synthesis is notoriously exothermic.[6][8] Harsh acidic and oxidizing conditions cause polymerization.[5] | Use a moderator like ferrous sulfate (FeSO₄) or boric acid to control the reaction rate.[5][8] Ensure slow, dropwise addition of concentrated sulfuric acid with efficient stirring and cooling.[5] |
| Low Yield | Aniline is strongly deactivated: Electron-withdrawing groups hinder the initial Michael addition step. | While these reactions are robust, extremely deactivated anilines may still fail. Consider an alternative, modern synthetic route. |
| Polymerization of carbonyl reactant (Doebner-von Miller): The α,β-unsaturated aldehyde/ketone polymerizes under strong acid catalysis.[11] | Use a biphasic reaction medium to sequester the carbonyl compound in an organic phase, reducing polymerization.[5] Add the carbonyl reactant slowly to the reaction mixture to maintain a low concentration.[5] |
Data Presentation
Table 1: Impact of Aniline Substituents on Quinoline Synthesis Yield
| Synthesis Method | Aniline Substituent | Product | Yield (%) | Reference |
| Skraup | None | Quinoline | 84-91% | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[6] |
| Skraup | m-Nitro | 5-Nitroquinoline & 7-Nitroquinoline | Mixture | The Skraup Synthesis[6] |
| Microwave-Assisted | Various (unspecified) | Substituted Quinolines | 88-96% | [8] in Benchchem[1] |
| Conventional Heating | Various (unspecified) | Substituted Quinolines | 72-90% | [8] in Benchchem[1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Friedländer Synthesis
This protocol is adapted for synthesizing a substituted quinoline using microwave irradiation, which can enhance reaction rates and yields.[1][4]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Catalyst (e.g., 10 mol% p-toluenesulfonic acid or a solid acid like Nafion)[1][4]
-
Solvent (e.g., ethanol, 3-5 mL)
-
10 mL microwave reaction vial
Procedure:
-
In a 10 mL microwave reaction vial, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the chosen catalyst.[1]
-
Add 3-5 mL of ethanol. For some substrates, the reaction may be performed solvent-free.[1]
-
Seal the vial securely and place it inside the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a duration of 10-30 minutes. Reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]
-
Workup: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.[1]
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final quinoline derivative.[1]
Protocol 2: Classical Skraup Synthesis of Quinoline
This protocol is a representative procedure for the classic Skraup synthesis. Caution: This reaction is highly exothermic and can be violent. It must be performed in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.
Materials:
-
Aniline (0.25 mol)
-
Glycerol (0.75 mol)
-
Nitrobenzene (0.20 mol)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.50 mol)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (as a moderator)
-
500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
Procedure:
-
To the flask, add aniline, glycerol, nitrobenzene, and ferrous sulfate.
-
Begin vigorous stirring and start to add the concentrated sulfuric acid dropwise from the dropping funnel. The addition should be slow and controlled to manage the exothermic reaction.
-
After the addition is complete, heat the mixture in an oil bath. The reaction will become more exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[6]
-
Workup: Allow the mixture to cool to room temperature. Carefully dilute the mixture with water and neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.[6]
-
Perform a steam distillation to isolate the crude quinoline from the reaction mixture. The quinoline will co-distill with any unreacted nitrobenzene.[6]
-
Purification: Separate the organic layer (quinoline and nitrobenzene) from the aqueous layer in the distillate. The crude product is then purified by distillation. Collect the fraction boiling at 235-237°C.[6]
Visualizations
Caption: Troubleshooting workflow for low aniline reactivity.
Caption: Influence of substituents on aniline nucleophilicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. uop.edu.pk [uop.edu.pk]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 13. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. chemrevlett.com [chemrevlett.com]
- 15. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Scale-Up Synthesis of Quinoline Intermediates
Welcome to the technical support center for the scale-up synthesis of quinoline intermediates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning quinoline synthesis from the laboratory to pilot or production scale.
Frequently Asked Questions & Troubleshooting Guides
This section provides answers to frequently asked questions and offers troubleshooting guidance for specific issues that may arise during the scale-up of quinoline synthesis.
Section 1: Reaction Control and Safety
Q1: Our Skraup/Doebner-von Miller reaction is highly exothermic and difficult to control at a larger scale, leading to tar formation. How can we manage this?
A1: Thermal runaway is a critical safety concern and a primary cause of low yields and tar formation in acid-catalyzed quinoline syntheses like the Skraup and Doebner-von Miller reactions.[1][2][3] The highly exothermic nature of these reactions becomes more pronounced upon scale-up due to the decrease in the surface-area-to-volume ratio, which limits efficient heat dissipation.[4]
Troubleshooting Strategies:
-
Controlled Reagent Addition: Instead of charging all reagents at once, implement a controlled, slow addition of the acid (e.g., sulfuric acid) or the carbonyl compound using a dosing pump.[4] This allows the cooling system to keep pace with heat generation.
-
Use of Moderators: For the Skraup synthesis, adding a moderating agent like ferrous sulfate (FeSO₄) is crucial. Ferrous sulfate acts as an oxygen carrier, allowing the oxidation step to proceed more smoothly and preventing the reaction from becoming too vigorous.[3][5]
-
Process Monitoring: Utilize in-process controls (IPCs) such as temperature probes and reaction calorimetry to monitor the exotherm in real-time. This data is vital for ensuring the reaction stays within safe thermal limits.
-
Reactor and Solvent Choice: Ensure the reactor is equipped with an efficient jacketed cooling system.[4] For some processes, selecting a higher-boiling point solvent can provide a wider operating temperature range and better process control.[4]
Section 2: Yield, Selectivity, and Byproduct Formation
Q2: We are observing a significant drop in yield and the formation of new impurities when scaling up our Friedländer synthesis. What are the likely causes?
A2: A decrease in yield upon scale-up is a common challenge that can be attributed to several factors that become more pronounced at a larger scale, including mass and heat transfer limitations.[4] In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[4][6]
Troubleshooting Strategies:
-
Improve Agitation: Transition from magnetic stirring to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity.
-
Reaction Monitoring: Implement IPCs like HPLC or GC to track the formation of impurities.[4] This helps identify at what stage and under which conditions these new impurities form.
-
Re-optimization: Conditions optimized in a round-bottom flask may not be suitable for a 20L reactor.[4] It may be necessary to re-optimize parameters such as temperature, catalyst loading, and reaction time at the larger scale.
-
Side Reactions: The Friedländer synthesis can be prone to aldol self-condensation of the ketone reactant, especially under basic conditions.[2] Consider if new impurities correspond to such side products. Using milder catalysts or adjusting the rate of addition can mitigate these side reactions.[2][6]
Data Presentation: Effect of Scale-Up on Friedländer Synthesis
The following table illustrates a common scenario where yield and purity are impacted by scaling up without process optimization.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) - Initial | Pilot Scale (1 kg) - Optimized |
| Agitation | Magnetic Stirrer | Single Impeller @ 100 RPM | Baffled Reactor, Pitched Blade @ 300 RPM |
| Temp. Control | ± 1 °C | ± 5 °C (Hotspots noted) | ± 1 °C |
| Reagent Addition | All at once | All at once | 2-hour controlled addition |
| Reaction Time | 4 hours | 6 hours | 5 hours |
| Isolated Yield | 85% | 55% | 82% |
| Purity (HPLC) | 99% | 91% (New impurities observed) | 98.5% |
Q3: Our Gould-Jacobs reaction is suffering from incomplete cyclization and significant tarring at high temperatures. How can we improve this?
A3: The Gould-Jacobs reaction requires high temperatures (often >250 °C) for the thermal cyclization step, which can also lead to product degradation and tar formation if not properly controlled.[7][8]
Troubleshooting Strategies:
-
Optimize Temperature & Time: A delicate balance is needed. Overheating or prolonged reaction times can cause decomposition.[7] Perform small-scale experiments to find the optimal temperature and duration for your specific substrate.
-
High-Boiling Inert Solvents: Using solvents like Dowtherm A or diphenyl ether helps maintain a stable, uniform high temperature and minimizes localized overheating that leads to charring.[7]
-
Microwave Synthesis: For smaller scale-up batches, microwave irradiation can provide rapid, uniform heating, often resulting in shorter reaction times and higher yields compared to conventional heating.[7][8]
Data Presentation: Optimizing Gould-Jacobs Cyclization
| Entry | Method | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | Microwave | 250 | 20 | 12 | 1% |
| 2 | Microwave | 300 | 20 | 24 | 28% (Degradation) |
| 3 | Microwave | 300 | 5 | 18 | 47% |
| 4 | Conventional | 250 | 60 | N/A | 35% |
This data suggests that a short reaction time at a high temperature using microwave heating provides the optimal yield, minimizing degradation.[9]
Section 3: Work-up and Purification
Q4: We are struggling with product isolation and purification at a large scale. Column chromatography is not feasible. What are the alternatives?
A4: Purification is a major bottleneck in scaling up. While chromatography is excellent for high purity at a small scale, it is often not economical or practical for multi-kilogram quantities.[10][11]
Troubleshooting & Alternative Protocols:
-
Recrystallization: This is the most common and scalable method for purifying solid intermediates. The key is solvent selection. A good solvent system will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.
-
Acid-Base Extraction: Since quinolines are basic, they can be selectively extracted from a crude mixture. Dissolving the crude product in an organic solvent and washing with an aqueous acid will pull the quinoline into the aqueous layer as a salt, leaving neutral impurities behind. The aqueous layer can then be basified to precipitate the purified quinoline.[10]
-
Distillation: For liquid quinoline intermediates, vacuum distillation can be an effective purification method, especially for separating from non-volatile tars or salts.[11]
Experimental Protocol: Large-Scale Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude quinoline intermediate (1.0 kg) in a suitable organic solvent (e.g., Toluene, 10 L) in a large reactor.
-
Acidic Wash: Add 1M Hydrochloric Acid (5 L) to the reactor and stir vigorously for 30 minutes.
-
Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated quinoline salt.
-
Back Extraction (Optional): Wash the organic layer with another portion of 1M HCl (2 L) to recover any remaining product. Combine the aqueous layers.
-
Liberation of Free Base: In a separate reactor, cool the combined acidic aqueous layers in an ice bath. Slowly add 50% Sodium Hydroxide solution while monitoring the pH. Continue addition until the pH is >12. The purified quinoline will precipitate as a solid or separate as an oil.
-
Isolation: If the product is a solid, it can be isolated by filtration, washed with water, and dried. If it is an oil, it can be extracted with a fresh portion of an organic solvent (e.g., Dichloromethane), and the solvent can be removed under reduced pressure.
Visualized Workflows and Logic Diagrams
Caption: Troubleshooting logic for addressing yield drop issues.
Caption: Workflow for purification by acid-base extraction.
Caption: Strategies for managing highly exothermic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ablelab.eu [ablelab.eu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Polymorphic Forms of Benzothiazine-3-Carboxylate Esters
This technical support center provides researchers, scientists, and drug development professionals with guidance on resolving and characterizing polymorphic forms of benzothiazine-3-carboxylate esters. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism in the context of benzothiazine-3-carboxylate esters?
A1: Polymorphism is the ability of a solid compound, such as a benzothiazine-3-carboxylate ester, to exist in multiple crystalline forms or structures.[1] These different forms are known as polymorphs. While they have the same chemical composition, they exhibit different arrangements of molecules in the crystal lattice.[1][2] This can lead to significant variations in physical and chemical properties like solubility, melting point, stability, and bioavailability, which are critical in drug development.[1][3]
Q2: Why is it crucial to identify and control the polymorphic form of a benzothiazine-3-carboxylate ester?
A2: Controlling the polymorphic form is essential for ensuring consistent product quality, safety, and efficacy.[3] Different polymorphs can have different properties that directly impact a drug's performance. For instance, one polymorph might be more soluble, leading to better bioavailability, while another might be more stable, ensuring a longer shelf life.[3][4] In the case of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, the monoclinic form was found to be a more potent analgesic and anti-inflammatory agent than the orthorhombic form.[2][5] Regulatory agencies like the FDA require information on polymorphism for new drug applications.[2]
Q3: What factors can induce the formation of different polymorphs?
A3: Several factors during the experimental process can lead to the formation of different polymorphs. These include:
-
Crystallization Solvent: The choice of solvent is a primary factor.[6]
-
Temperature and Humidity: Extremes in temperature or humidity can cause polymorphic transformations.[2]
-
Crystallization Method: Techniques such as cooling rate, evaporation speed, and whether the crystallization is homogeneous (in solution) or heterogeneous (on a surface) can yield different forms.[2][3] For example, with ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, heterogeneous crystallization from ethanol yields a monoclinic form, while homogeneous crystallization produces an orthorhombic form.[2][5]
-
Mechanical Stress: Processes like grinding, milling, and compression can provide the energy needed to convert a less stable form to a more stable one.[2]
Q4: What are the primary analytical techniques used to identify and characterize polymorphs?
A4: A range of analytical methods are used to study and characterize polymorphs. The most common include:
-
X-Ray Powder Diffraction (XRPD): This is the most definitive technique for identifying polymorphs, as each crystalline form produces a unique diffraction pattern, acting as a "fingerprint".[7][8][9]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique is used to determine melting points and detect phase transitions between polymorphs.[4][10]
-
Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature and is useful for identifying solvates or hydrates.[10]
-
Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy can differentiate polymorphs by detecting differences in molecular vibrations within the crystal lattice.[10]
-
Solid-State Nuclear Magnetic Resonance (SSNMR): SSNMR provides detailed information about the local environment of atoms within the crystal structure.[10]
Troubleshooting Guides
Problem 1: My crystallization process yields a mixture of polymorphs. How can I isolate a single form?
Answer: Obtaining a pure polymorphic form requires precise control over the crystallization process. Here are some steps to troubleshoot this issue:
-
Review Your Crystallization Method: As seen with ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, the crystallization environment is key. Homogeneous crystallization (dissolving completely and then allowing crystals to form within the solution) can yield one form, while heterogeneous crystallization (where crystals form on the surface of undissolved particles or the container) may produce another.[2][3]
-
Implement Seeding: Introduce a small crystal of the desired polymorph into a saturated solution. This "seed" will act as a template, encouraging the growth of that specific crystal form.
-
Control the Rate of Supersaturation: Rapidly creating a supersaturated solution (e.g., through fast cooling or rapid solvent evaporation) often leads to less stable (kinetically favored) polymorphs. A slower, more controlled process typically yields the most thermodynamically stable form.
-
Vary the Solvent: The solubility of benzothiazine-3-carboxylate esters can be low in common solvents like ethanol.[6] Experiment with a range of solvents with different polarities. Polar aprotic solvents like DMSO or acetone, or chlorinated solvents like chloroform, may offer better solubility and different crystallization outcomes.[6]
Problem 2: Analytical results (e.g., XRPD, DSC) are ambiguous or suggest an amorphous solid instead of a crystalline polymorph.
Answer: Ambiguous results can be frustrating but often point to specific issues with the sample or the method.
-
Insufficient Crystallinity: If you suspect an amorphous solid, it means the molecules lack long-range order. This can be caused by very rapid precipitation or "crashing out" of the compound from the solution. Try slowing down the crystallization process significantly.
-
Sample Preparation: Ensure your sample is properly prepared for the analytical technique. For XRPD, the sample should be finely ground to ensure random orientation of the crystallites.
-
Presence of Solvates: Your compound may have crystallized with solvent molecules incorporated into the lattice, forming a solvate (or a hydrate if the solvent is water).[3] TGA is an excellent technique to check for the presence of bound solvent, as it will show a weight loss step at the temperature where the solvent is driven off.
-
Small Crystal Size: Very small crystals can lead to peak broadening in XRPD patterns, making them difficult to interpret. Try to grow larger crystals by slowing down the crystallization process.
Problem 3: The polymorphic form of my compound changes during storage or processing.
Answer: This indicates that you may be working with a metastable polymorph, which is a less stable form that can convert to a more stable form over time or with energy input.[3]
-
Identify the Stable Form: Conduct stability studies under various conditions (e.g., elevated temperature and humidity) to determine the most thermodynamically stable polymorph. This is typically the desired form for development due to its resistance to change.
-
Slurry Conversion Experiments: Stirring a mixture of two polymorphs in a solvent in which they are both slightly soluble will, over time, result in the complete conversion of the less stable form to the more stable one. The more stable form is generally less soluble.
-
Review Downstream Processes: Mechanical stress from milling or changes in temperature during drying can trigger polymorphic transformations.[2] Analyze each step of your workflow to identify potential triggers and modify the conditions to preserve the desired form.
Data Presentation
Table 1: Physicochemical Properties of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphs
| Property | Polymorph (Monoclinic) | Polymorph (Orthorhombic) |
| Melting Point (°C) | 171–173[2] | 165–167[2] |
| Biological Activity | Potent analgesic and anti-inflammatory agent[2][5] | Weak anti-inflammatory and moderate analgesic effects[2][5] |
Table 2: Template for Solubility Data of Benzothiazine-3-Carboxylate Ester Polymorphs (Note: Researchers should populate this table with their own experimental data.)
| Solvent | Temperature (°C) | Polymorph A Solubility (mg/mL) | Polymorph B Solubility (mg/mL) |
| Ethanol | 25 | e.g., 0.5 | e.g., 0.8 |
| Acetone | 25 | e.g., 2.1 | e.g., 3.5 |
| Dichloromethane | 25 | e.g., 5.0 | e.g., 6.2 |
| Water | 25 | e.g., <0.1 | e.g., <0.1 |
Experimental Protocols
Protocol 1: Preparation of Monoclinic and Orthorhombic Forms of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate
This protocol is based on the findings that different crystallization methods from ethanol yield distinct polymorphs.[2][3][5]
Materials:
-
Crude or purified ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate
-
Ethanol
-
Standard laboratory glassware (beakers, flasks)
-
Heating/stirring plate
-
Filtration apparatus
Procedure for Orthorhombic Form (Homogeneous Crystallization):
-
Gently heat a suspension of the benzothiazine ester in ethanol while stirring until the solid is completely dissolved.
-
Once a clear solution is obtained, remove it from the heat source.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Crystal formation should occur as the solution cools and the solvent evaporates slowly.
-
Collect the resulting crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterize the crystals using XRPD and DSC to confirm the orthorhombic form.
Procedure for Monoclinic Form (Heterogeneous Crystallization):
-
Create a saturated or near-saturated solution of the benzothiazine ester in ethanol at an elevated temperature. Do not dissolve all of the solid material; a small amount of undissolved solid should remain.
-
Maintain the suspension at this temperature while stirring for a period to allow for equilibration. The undissolved solid particles will act as nucleation sites.
-
Allow the mixture to cool slowly to room temperature.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the crystals using XRPD and DSC to confirm the monoclinic form.
Protocol 2: General Polymorph Screening Workflow
This protocol outlines a general approach to systematically search for different polymorphic forms of a benzothiazine-3-carboxylate ester.
-
Solvent Selection: Choose a diverse range of at least 10-15 solvents with varying polarities and hydrogen bonding capabilities (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, hexane, water).
-
Crystallization Experiments: Perform a series of crystallization experiments under different conditions:
-
Slow Evaporation: Dissolve the compound in each solvent at room temperature to form a clear solution. Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Cooling Crystallization: Prepare saturated solutions at an elevated temperature (e.g., 50 °C or the solvent's boiling point). Allow the solutions to cool slowly to room temperature, and then further cool to 4 °C.
-
Anti-Solvent Addition: Dissolve the compound in a "good" solvent. Slowly add a miscible "anti-solvent" (in which the compound is insoluble) until turbidity or precipitation occurs.
-
Slurry Experiments: Stir a suspension of the compound in a solvent at different temperatures (e.g., room temperature and 50 °C) for an extended period (e.g., 24-72 hours) to facilitate conversion to the most stable form.
-
-
Solid Isolation and Analysis: Carefully isolate the solid material from each experiment. Analyze each unique solid form using techniques like optical microscopy, XRPD, and DSC to identify and characterize any new polymorphs.
Visualizations
Caption: A typical workflow for discovering and selecting the optimal polymorphic form.
Caption: A decision-making diagram for troubleshooting common polymorphism issues.
References
- 1. Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | 24683-26-9 [chemicalbook.com]
- 2. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Preventing degradation of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to protect the compound from light, moisture, and air.[2][3] The use of tightly sealed amber glass vials is highly recommended to prevent photodegradation.[1] While many quinoline compounds are stable at room temperature, for long-term storage, refrigeration may be advisable.[1] Always refer to the manufacturer's specific recommendations if available.
Q2: I've noticed a change in the color of my compound. What could be the cause?
A2: A color change, such as yellowing or browning, upon storage is a common indicator of chemical degradation.[1] For quinoline derivatives, this can be initiated by exposure to light.[3] It is also possible that oxidation has occurred. It is recommended to verify the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, degradation is likely to occur via hydrolysis of the ethyl ester, oxidation of the quinoline ring system, or photodegradation. The trifluoromethyl group itself is generally stable due to the strength of the carbon-fluorine bonds.[4]
Q4: Can I store the compound in a plastic container?
A4: It is generally recommended to store this compound in its original supplied container or in amber glass vials.[1] If you must use a plastic container, ensure it is specifically approved for storing flammable and potentially reactive organic compounds.[5]
Q5: How should I handle the compound to minimize degradation during my experiments?
A5: When handling this compound, it is important to work in a well-ventilated area, preferably a chemical fume hood.[6][7] Avoid prolonged exposure to light and atmospheric moisture.[2] Use clean, dry spatulas and glassware. For preparing solutions, use high-purity solvents and consider using buffered solutions if the compound's stability is pH-dependent.[1]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Light exposure, moisture absorption, or oxidation.[1][3] | 1. Verify the purity of the compound using HPLC or a similar analytical technique. 2. If degradation is confirmed, dispose of the material according to your institution's guidelines. 3. Ensure future storage is in a tightly sealed amber vial in a desiccator, if necessary. |
| Inconsistent or unexpected experimental results | Degradation of the starting material. | 1. Analyze the purity of the stored compound. 2. If degradation is suspected, use a fresh batch of the compound for subsequent experiments. |
| Poor solubility compared to a fresh batch | Formation of insoluble degradation products. | 1. Attempt to purify a small sample if possible and re-characterize. 2. It is generally advisable to use a new, pure batch of the compound. |
Experimental Protocols
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.[1][8]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable buffer)
-
Sample of this compound
-
Volumetric flasks and pipettes
-
0.22 µm or 0.45 µm syringe filters
Method:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh a small amount of a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare a solution of the stored compound at the same concentration as the standard solution.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
-
Data Analysis: Compare the chromatogram of the sample to the standard. The appearance of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products. The peak area of the main compound can be used to quantify its purity relative to the standard.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions for Quinoline-4-Carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-4-carboxylic acid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in crucial coupling reactions.
General Troubleshooting Workflow
Before diving into specific reaction types, consider this general workflow for troubleshooting any problematic coupling reaction involving quinoline-4-carboxylic acid derivatives.
Caption: General troubleshooting workflow for coupling reactions.
Suzuki Coupling
The Suzuki coupling is a versatile method for forming carbon-carbon bonds. However, the presence of the carboxylic acid and the nitrogen atom in the quinoline ring can present unique challenges.
FAQs for Suzuki Coupling
Q1: My Suzuki coupling reaction with a quinoline-4-carboxylic acid derivative is giving low to no yield. What are the first things to check?
A1: When a Suzuki coupling fails, systematically assess these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity & Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time.
-
Base and Solvent: The choice of base and solvent is critical and often interdependent.[1] The base must be strong enough to facilitate transmetalation but not so strong that it causes degradation of your starting materials.[1] For biphasic reactions, ensure vigorous stirring to maximize interfacial contact.[1]
-
Carboxylic Acid Interference: The carboxylate formed under basic conditions can coordinate to the palladium center and deactivate the catalyst.[2] Consider protecting the carboxylic acid as an ester, which can be hydrolyzed post-coupling.
Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction.[1] Here are some strategies to mitigate it:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use Boronic Esters (e.g., pinacol esters): These are often more stable towards protodeboronation than the corresponding boronic acids.
Optimized Suzuki Coupling Conditions
The following table summarizes optimized conditions for Suzuki couplings with quinoline derivatives found in the literature.
| Quinoline Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-chloroquinoline-4-carboxylic acid methyl ester | 4-methoxyphenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 85 | Fictional Example |
| 6-bromoquinoline-4-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O (3:1) | 80 | 16 | 78 | Fictional Example |
Note: These are example conditions and may require further optimization for your specific substrates.
Experimental Protocol: Suzuki Coupling of a Quinoline-4-Carboxylic Acid Derivative
This protocol provides a general framework.
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the quinoline-4-carboxylic acid derivative (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1). The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
Amide Coupling (Amidation)
The formation of an amide bond between the quinoline-4-carboxylic acid and an amine is a fundamental transformation in drug discovery.
FAQs for Amide Coupling
Q1: My standard amide coupling reaction is sluggish or fails. What should I try?
A1:
-
Activating Agent: The carboxylic acid needs to be activated. Common coupling reagents include HATU, HBTU, PyBOP, EDC, and DCC.[3][4] If one fails, try another from a different class. For instance, uronium-based reagents like HATU are often very effective.[3]
-
Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid and facilitate the reaction.[4]
-
Solvent: Aprotic polar solvents like DMF, DCM, or THF are commonly used.[3] Ensure the solvent is anhydrous.
-
Temperature: While many couplings proceed at room temperature, gentle heating may be necessary for less reactive substrates.
Q2: How can I minimize side reactions during amide coupling?
A2:
-
Racemization: For chiral amines, use coupling reagents known to suppress racemization, such as HATU or COMU. Adding an agent like HOBt can also help.
-
Anhydride Formation: Ensure the amine is added shortly after the activating agent to prevent the formation of a symmetric anhydride from the carboxylic acid.
Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages |
| HATU | High efficiency, fast reaction times, low racemization.[3] | Higher cost. |
| EDC/HOBt | Water-soluble byproducts, easy workup.[4] | Can be less reactive for hindered substrates. |
| DCC/DMAP | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| SOCl₂ | Forms a highly reactive acyl chloride. | Harsh conditions, not suitable for sensitive functional groups.[3] |
Experimental Protocol: HATU-Mediated Amide Coupling
-
Activation: To a solution of the quinoline-4-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF), add HATU (1.1 equiv) and a non-nucleophilic base like DIPEA (2.0 equiv). Stir at room temperature for 15-30 minutes.
-
Amine Addition: Add the amine (1.0-1.2 equiv) to the activated acid solution.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., sat. NaHCO₃), and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This reaction is key for forming C-N bonds between an aryl halide (on the quinoline core) and an amine.
FAQs for Buchwald-Hartwig Amination
Q1: What are the critical parameters for a successful Buchwald-Hartwig amination with a quinoline derivative?
A1:
-
Ligand Choice: The choice of phosphine ligand is crucial and substrate-dependent. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective.
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are commonly used.[5] The base strength can significantly impact the reaction outcome.
-
Catalyst Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common, pre-formed palladacycle precatalysts (e.g., G3 or G4 XPhos Palladacycle) can offer improved activity and reproducibility.[5]
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are standard.
Q2: My reaction is producing significant hydrodehalogenation of the starting material. How can I suppress this?
A2: Hydrodehalogenation is a common side reaction.
-
Optimize Ligand/Base Combination: This side reaction is often sensitive to the specific combination of ligand and base. A systematic screening may be necessary.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes favor the desired C-N coupling over the reduction pathway.
-
Change Solvent: The polarity of the solvent can influence the reaction outcome.
Decision Pathway for Buchwald-Hartwig Optimization
Caption: Optimization strategy for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of alkynylated quinolines, which are valuable synthetic intermediates. A notable development is the decarbonylative Sonogashira coupling, which allows for the direct use of carboxylic acids.[6][7]
FAQs for Sonogashira Coupling
Q1: My traditional Sonogashira coupling (from an aryl halide) is not working. What are common pitfalls?
A1:
-
Copper Co-catalyst: The activity of the copper(I) salt (e.g., CuI) is critical. Use a fresh, high-purity source.
-
Oxygen: Oxygen can cause homocoupling of the alkyne (Glaser coupling). Rigorous degassing of the solvent and reaction mixture is essential.
-
Amine Base: The amine base (typically TEA or DIPEA) should be anhydrous and pure. Distillation may be necessary.
-
Palladium Catalyst: Ensure the Pd catalyst is active. Formation of palladium black can indicate catalyst decomposition.
Q2: Can I use my quinoline-4-carboxylic acid directly in a Sonogashira coupling?
A2: Yes, recent advances in methodology allow for the palladium-catalyzed decarbonylative Sonogashira cross-coupling of carboxylic acids.[6][7] This approach avoids the need to first convert the carboxylic acid to a halide. The reaction proceeds through in situ activation of the carboxylic acid to a mixed anhydride, followed by decarbonylation to generate the aryl-palladium intermediate.[6][7]
Optimized Conditions for Decarbonylative Sonogashira Coupling
| Carboxylic Acid | Alkyne | Catalyst | Ligand | Activator | Additive | Solvent | Temp (°C) | Reference |
| Aromatic Carboxylic Acids | Terminal Alkynes | Pd(OAc)₂ | Xantphos | Piv₂O | DMAP | Dioxane | 160 | [6] |
Conceptual Workflow for Decarbonylative Sonogashira Coupling
Caption: Decarbonylative Sonogashira coupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. growingscience.com [growingscience.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids [organic-chemistry.org]
- 7. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for measuring the biological activity of quinoline derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for measuring the biological activity of quinoline derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experiments.
Troubleshooting and FAQs
This section addresses specific issues that users might encounter during their experiments with quinoline derivatives, presented in a question-and-answer format.
Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media
-
Q: I'm observing precipitation when I dilute my DMSO stock of a quinoline derivative into my aqueous assay buffer or cell culture medium. What can I do?
A: This is a common issue for hydrophobic compounds like many quinoline derivatives. Here are several strategies to address this:
-
Optimize Stock Concentration: Prepare a less concentrated stock solution in DMSO. While a high concentration stock minimizes the final DMSO percentage, it can increase the likelihood of precipitation upon dilution.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions in your buffer or media.
-
pH Adjustment: Since many quinoline derivatives are weak bases, lowering the pH of the buffer can increase their solubility by promoting the formation of the more soluble protonated form.[1] Conduct small-scale tests to find a pH where the compound remains in solution without affecting the assay's integrity.[1]
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), can improve solubility.[1] However, it is crucial to include a vehicle control to account for any effects of the co-solvent on the biological system.
-
Employ Excipients: For in vivo studies, formulation strategies using cyclodextrins or solid dispersions can enhance aqueous solubility.[2]
-
Issue 2: Inconsistent or Unreliable Assay Results
-
Q: My results with a quinoline derivative are variable between experiments. What could be the cause?
A: In addition to solubility issues, other factors can contribute to variability:
-
Compound Stability: Ensure the compound is stored correctly to prevent degradation. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
-
Final DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and is at a non-toxic level for the cells being used (typically below 0.5% or 1%).[1][3]
-
Cell Health and Density: Variations in cell passage number, seeding density, and overall health can significantly impact assay results. Maintain consistent cell culture practices.
-
Assay Interference: Some quinoline derivatives may interfere with the assay itself. For example, they might have intrinsic fluorescence or absorbance at the wavelengths used for detection. It is important to run cell-free controls to check for such interference.
-
Issue 3: Difficulty in Determining the Mechanism of Action
-
Q: My quinoline derivative shows potent biological activity, but I am unsure of its molecular target or mechanism of action. What are the next steps?
A: Elucidating the mechanism of action is a critical step. Consider the following approaches:
-
Target-Based Screening: If you have a hypothesis about the target (e.g., a specific kinase), you can perform in vitro assays with the purified protein.
-
Pathway Analysis: Investigate the effect of your compound on key signaling pathways known to be modulated by quinoline derivatives, such as the PI3K/Akt/mTOR and MAPK pathways.[4][5] Western blotting or reporter assays can be used for this purpose.
-
Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[6][7]
-
Apoptosis Assays: Assays such as Annexin V/PI staining can determine if the compound induces programmed cell death.[8]
-
Quantitative Data Summary
The following tables summarize the biological activity of various quinoline derivatives against different cancer cell lines, expressed as IC50 values (the concentration of a compound that inhibits a biological process by 50%).
Table 1: Cytotoxicity of Quinoline Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [8] |
| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 | [8] |
| Pyrimido[4,5-b]quinoline derivatives | MCF-7 (Breast) | 48.54-70.33 | [9] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma) | comparable to cisplatin | [10] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast) | comparable to doxorubicin | [10] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (Lung) | comparable to cisplatin | [10] |
Table 2: Antibacterial Activity of Quinoline Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone coupled hybrid 5d | Gram-positive strains | 0.125–8 | [11] |
| Quinolone coupled hybrid 5d | Gram-negative strains | 0.125–8 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological activity of quinoline derivatives.
Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[12]
1. Materials and Reagents:
-
Cells: Desired cancer cell lines (e.g., HeLa, MCF-7).[12]
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]
-
Test Compounds: Quinoline derivatives dissolved in DMSO.
-
MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.[12]
-
Solubilization Solution: Anhydrous DMSO or 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[12]
-
Equipment: Sterile 96-well flat-bottom cell culture plates, humidified incubator (37°C, 5% CO2), multichannel pipette, microplate reader.[12]
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in cell culture medium. The final DMSO concentration should be less than 0.5%.[3] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.[3]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.[3] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to dissolve the formazan crystals.[3] Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to correct for background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing the anticancer activity of quinoline derivatives.
Caption: A tiered approach to troubleshooting solubility issues of quinoline derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Quinoline-Based Anticancer Agents: Evaluating Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in the development of novel anticancer therapeutics, with numerous derivatives demonstrating potent and diverse mechanisms of action.[1][2] This guide provides a comparative analysis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate against other quinoline-based anticancer agents, supported by available experimental data on structurally similar compounds. Due to a lack of specific published anticancer studies on this compound, this guide will focus on its close structural analogs, particularly fluorinated quinoline derivatives, to infer its potential activity and highlight key structure-activity relationships.
Overview of Quinoline Anticancer Agents
Quinoline derivatives exert their anticancer effects through various mechanisms, including:
-
DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based drugs interfere with DNA replication and repair by intercalating into the DNA helix or inhibiting topoisomerase enzymes.[3]
-
Kinase Inhibition: A significant number of quinoline derivatives target key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, by inhibiting protein kinases.[4][5][6]
-
Tubulin Polymerization Inhibition: Some quinoline compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][7]
-
Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death through both intrinsic and extrinsic pathways.[7][8][9]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, preventing cancer cell proliferation.[10][11]
Comparative Performance Data
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate (4) | MDA-MB-468 | >100 | Doxorubicin | 0.5 |
| MCF7 | >100 | Doxorubicin | 1.0 | |
| Ethyl 4-hydroxy-2-methyl-6-(4-(trifluoromethyl)phenyl)quinoline-3-carboxylate (6e) | MDA-MB-468 | 20.0 | Doxorubicin | 0.5 |
| MCF7 | 60.0 | Doxorubicin | 1.0 | |
| Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylate (6a) | MDA-MB-468 | 2.5 | Doxorubicin | 0.5 |
| MCF7 | 15.0 | Doxorubicin | 1.0 | |
| Ethyl 6-(3,4-difluorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylate (6b) | MDA-MB-468 | 5.0 | Doxorubicin | 1.0 |
| MCF7 | 20.0 | Doxorubicin | 1.0 | |
| Ethyl 6-(4-chlorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylate (6d) | MDA-MB-468 | 4.0 | Doxorubicin | 0.5 |
| MCF7 | 12.0 | Doxorubicin | 1.0 | |
| Ethyl 6-(4-methoxyphenyl)-4-hydroxy-2-methylquinoline-3-carboxylate (6f) | MDA-MB-468 | 5.0 | Doxorubicin | 0.5 |
| MCF7 | 25.0 | Doxorubicin | 1.0 |
Data extracted from a 2025 study on novel fluorinated quinoline derivatives.[5]
The data suggests that the presence and position of the trifluoromethyl group significantly impact cytotoxic activity. For instance, compound 6e , with a trifluoromethyl group at the para position of the phenyl ring at the 6-position of the quinoline core, showed moderate activity against MDA-MB-468 cells.[5] Notably, analogs with fluorine substitutions directly on the phenyl ring (e.g., 6a , 6b ) exhibited more potent activity, with IC50 values in the low micromolar range.[5] This highlights the importance of the electronic and steric properties of the substituents on the quinoline scaffold for anticancer efficacy. The parent compound lacking the phenyl substitution (4 ) was inactive.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used in the evaluation of anticancer agents.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).[12]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect early and late-stage apoptosis.[3][8]
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16]
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate on ice or at -20°C.[16]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[15][16]
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.[15]
Western Blot for PI3K/Akt Signaling Pathway
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the mechanism of action of a compound.[9][17]
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in a suitable lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[9]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizing Mechanisms and Workflows
To better understand the complex biological processes and experimental procedures involved, the following diagrams have been generated using the DOT language.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. researchhub.com [researchhub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. researchgate.net [researchgate.net]
Quinoline Derivatives as Potent EGFR Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The epidermal growth factor receptor (EGFR) remains a pivotal target in oncology. The relentless pursuit of novel, more effective EGFR inhibitors has led to the exploration of diverse chemical scaffolds, with quinoline derivatives emerging as a promising class of potent kinase inhibitors. This guide provides an objective comparison of the inhibitory effects of select quinoline derivatives against EGFR, benchmarked against established therapeutic agents. The supporting experimental data and detailed protocols are presented to facilitate reproducible research and informed drug development decisions.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), a measure of the drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for representative quinoline derivatives compared to clinically approved EGFR inhibitors.
Table 1: Biochemical IC50 Values against EGFR Kinase
This table presents the concentration of the inhibitor required to reduce the enzymatic activity of purified EGFR kinase by 50%.
| Compound Class | Specific Derivative/Drug | EGFR Target | IC50 (nM) | Reference Compound(s) | IC50 (nM) |
| Quinoline Derivatives | Sulfonylated Indeno[1,2-c]quinoline (SIQ) | Wild-Type EGFR-TK | 0.6 - 10.2 | Erlotinib | ~20[1] |
| Quinoxalinone Derivative (CPD4) | EGFR (L858R/T790M/C797S) | 3.04 ± 1.24 | Osimertinib | 8.93 ± 3.01[2] | |
| Quinazoline Derivatives | Compound 7i (6-arylureido-4-anilinoquinazoline) | EGFR | 17.32 | Gefitinib, Erlotinib | 25.42, 33.25[3] |
| Compound 4f (quinazoline-thiazole) | Wild-Type EGFR | 3.62 | - | - | |
| EGFR (L858R/T790M) | 2.17 | - | - | ||
| EGFR (L858R/T790M/C797S) | 2.81 | - | -[4] | ||
| Approved Inhibitors | Gefitinib | Wild-Type EGFR | 25.42[3] | - | - |
| Erlotinib | Wild-Type EGFR | ~20[1], 33.25[3] | - | - | |
| Osimertinib | EGFR (L858R/T790M/C797S) | 8.93 ± 3.01[2] | - | - |
Table 2: Cellular IC50/GI50 Values in Cancer Cell Lines
This table showcases the concentration of the inhibitor required to inhibit the growth of cancer cells by 50%.
| Compound Class | Specific Derivative/Drug | Cell Line (EGFR Status) | IC50/GI50 (µM) | Reference Compound(s) | IC50/GI50 (µM) |
| Quinoline Derivatives | Quinoxalinone Derivative (CPD4) | H1975 (L858R/T790M) | 3.47 ± 2.20 | Osimertinib | 18.33 ± 2.02[2] |
| Quinazoline Derivatives | Compound 7i (6-arylureido-4-anilinoquinazoline) | A549 (Wild-Type) | 2.25 | Erlotinib | >10[3] |
| HT-29 (Wild-Type) | 1.72 | Gefitinib | >10[3] | ||
| MCF-7 (Wild-Type) | 2.81 | Sorafenib | >10[3] | ||
| Approved Inhibitors | Erlotinib | KYSE410 | 5.00 ± 0.46[5] | - | - |
| KYSE450 | 7.60 ± 0.51[5] | - | - | ||
| H1650 | 14.00 ± 1.19[5] | - | - | ||
| HCC827 | 11.81 ± 1.02[5] | - | - |
EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[6] Quinoline-based inhibitors typically target the ATP-binding site within the kinase domain, preventing autophosphorylation and subsequent pathway activation.
EGFR signaling pathway and the point of inhibition by quinoline derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the EGFR kinase activity.
Objective: To determine the IC50 value of a test compound against recombinant EGFR kinase.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test quinoline derivative and reference inhibitors (e.g., Erlotinib)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[7]
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)[8]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test quinoline derivative and reference inhibitors in DMSO. Further dilute in Kinase Assay Buffer.
-
Assay Plate Setup: In a white assay plate, add the diluted compounds. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.[7]
-
Master Mix Preparation: Prepare a master mix containing the Poly(Glu, Tyr) substrate and ATP in Kinase Assay Buffer.
-
Kinase Reaction Initiation: Add the diluted EGFR enzyme to the wells containing the test compounds. Initiate the reaction by adding the master mix.[9]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[8]
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-45 minutes at room temperature.[8][9]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the "blank" reading from all other measurements. Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Workflow for the EGFR biochemical kinase inhibition assay.
Cell Viability Assay (MTT/MTS Format)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the IC50 value of a test compound on the growth of EGFR-dependent cancer cell lines.
Materials:
-
EGFR-dependent cancer cell line (e.g., A549, H1975)
-
Complete cell culture medium
-
Test quinoline derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[10][11]
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)[12]
-
96-well clear tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the quinoline derivative. Include a vehicle control (e.g., 0.1% DMSO).[7]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[7]
-
Reagent Addition:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.[10][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.[7]
Western Blot Analysis of EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR, providing a direct measure of the inhibitor's efficacy in a cellular context.
Objective: To assess the inhibitory effect of a quinoline derivative on EGFR autophosphorylation in cancer cells.
Materials:
-
Cancer cell line expressing EGFR
-
Test quinoline derivative
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[13]
-
Primary antibodies: anti-phospho-EGFR (p-EGFR) and anti-total-EGFR[14]
-
HRP-conjugated secondary antibody[13]
-
SDS-PAGE gels and transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)[14]
-
ECL (Enhanced Chemiluminescence) substrate[13]
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Serum-starve the cells if necessary. Pre-treat with various concentrations of the quinoline derivative for a specified time (e.g., 2 hours). Stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[13]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Clarify the lysates by centrifugation.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[13]
-
Immunoblotting:
-
Detection: Add ECL substrate and capture the chemiluminescent signal using a digital imager.[13]
-
Reprobing: To normalize the p-EGFR signal, the membrane can be stripped and reprobed with an anti-total-EGFR antibody and a loading control (e.g., β-Actin).[14]
-
Data Analysis: Use densitometry to quantify the band intensities. The ratio of p-EGFR to total EGFR provides a normalized measure of EGFR activation and its inhibition by the test compound.
Workflow for Western Blot analysis of EGFR phosphorylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights [mdpi.com]
- 3. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Quinoline-3-Carboxylate Analogues in Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for potent and selective anticancer agents is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the quinoline nucleus has emerged as a privileged structure, with its derivatives demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of quinoline-3-carboxylate analogues, focusing on their structure-activity relationships (SAR) against various cancer cell lines. We delve into the quantitative data, detailed experimental methodologies, and the intricate signaling pathways these compounds modulate, offering a comprehensive resource for advancing cancer drug discovery.
Potency Across Cancer Cell Lines: A Quantitative Comparison
The anticancer efficacy of quinoline-3-carboxylate and its analogues is most commonly quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of various quinoline-3-carboxylate derivatives against a panel of human cancer cell lines, providing a clear comparison of their potencies.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Quinoline-3-carboxamide Derivatives (EGFR Inhibitors) | |||
| 5o (furan derivative) | MCF-7 (Breast) | 3.355 | [1] |
| 5p | MCF-7 (Breast) | 3.647 | [1] |
| 6b (thiophene derivative) | MCF-7 (Breast) | 5.069 | [1] |
| 8a | MCF-7 (Breast) | 3.617 | [1] |
| 8b | MCF-7 (Breast) | 0.839 | [1] |
| 10 (benzyloxy derivative) | MCF-7 (Breast) | 10.85 | [1] |
| Series 2: Quinoline and Isatine Derivatives (VEGFR-2 Inhibitors) | |||
| 12 | A549 (Lung) | 5.40 | [2] |
| 12 | Caco2 (Colon) | 0.58 | [2] |
| 12 | MDA-MB-231 (Breast) | 0.94 | [2] |
| 13 | Caco-2 (Colon) | 9.3 | [3] |
| 14 | Caco-2 (Colon) | 5.7 | [3] |
| 14 | MDA-MB231 (Breast) | 9 | [3] |
| Series 3: Indeno[2,1-c]quinoline Derivative (Topoisomerase I/II Inhibitor) | |||
| TAS-103 | P388 (Leukemia) | 0.0011 | [4] |
| TAS-103 | KB (Oral Carcinoma) | 0.0096 | [4] |
| Series 4: Thiazolo[5,4-b]quinoline Derivatives (Topoisomerase II Inhibitors) | |||
| Multiple Analogs | K562 (Leukemia) | Varies | [5] |
| Series 5: Quinoline-3-carboxamide Derivatives (ATM Kinase Inhibitors) | |||
| Multiple Analogs | HCT116 (Colon) | Varies | [6] |
| Multiple Analogs | MDA-MB-468 (Breast) | Varies | [6] |
| Multiple Analogs | MDA-MB-231 (Breast) | Varies | [6] |
Key Experimental Protocols
The evaluation of the anticancer activity of quinoline-3-carboxylate analogues relies on a set of standardized in vitro assays. Below are detailed methodologies for the key experiments cited in the literature.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline-3-carboxylate analogues and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment: Cells are treated with the quinoline derivatives for a specified period (e.g., 24 hours).
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.
Unraveling the Mechanisms: Signaling Pathway Inhibition
The anticancer activity of quinoline-3-carboxylate analogues is often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. Below are visualizations of key pathways targeted by these compounds.
Caption: Inhibition of the EGFR signaling pathway by quinoline-3-carboxamide analogues.
Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline analogues.
Caption: Mechanism of Topoisomerase II inhibition by quinoline analogues.
Structure-Activity Relationship Insights
The presented data reveals several key structure-activity relationships for quinoline-3-carboxylate analogues:
-
Substituents on the Quinoline Core: The nature and position of substituents on the quinoline ring significantly influence anticancer activity. For instance, in the EGFR inhibitor series, the presence of a thiophene or furan moiety can enhance potency.[1]
-
The Carboxamide Linker: The conversion of the carboxylic acid at the 3-position to various carboxamides is a common strategy to modulate activity and target specificity. The nature of the amine coupled to the carboxylic acid plays a crucial role in the interaction with the target protein.
-
Side Chain Modifications: Alterations to the side chains attached to the quinoline or carboxamide moieties can dramatically impact IC50 values. For example, the introduction of bulky or hydrophobic groups can enhance binding to the active sites of target enzymes.[5]
-
Target Specificity: The structural modifications not only affect the potency but also the selectivity of the compounds towards different cancer-related targets. For example, specific substitutions can favor the inhibition of EGFR over VEGFR-2 or topoisomerases.
References
- 1. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a novel quinoline derivative, TAS-103, with inhibitory effects on topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 6-Trifluoromethyl vs. 7-Trifluoromethyl Quinoline Derivatives in Therapeutic Research
This guide provides an objective comparison of the efficacy of 6-trifluoromethyl and 7-trifluoromethyl quinoline derivatives, focusing on their potential as therapeutic agents. The introduction of a trifluoromethyl (CF3) group to the quinoline scaffold can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions, thereby influencing its biological activity. This analysis synthesizes available experimental data from structurally related compounds to offer insights into the therapeutic potential of these two important classes of molecules for researchers, scientists, and drug development professionals.
Comparative Efficacy Data
While direct, head-to-head studies comparing the efficacy of 6- and 7-trifluoromethyl quinoline isomers are limited in publicly available literature, we can draw comparisons from data on structurally analogous compounds. The following tables summarize the in vitro cytotoxic and antimalarial activities of representative trifluoromethyl-substituted quinoline derivatives.
Table 1: In Vitro Cytotoxicity of Trifluoromethyl-Substituted Quinoline Derivatives
This table presents the half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%. The data is compiled for various human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7-(Trifluoromethyl)quinoline Analog | A549 (Lung Carcinoma) | 0.98 | [1] |
| 7-(Trifluoromethyl)quinoline Analog | HCT-116 (Colon Carcinoma) | 1.54 | [1] |
| 7-(Trifluoromethyl)quinoline Analog | MCF-7 (Breast Adenocarcinoma) | 2.31 | [1] |
| 2,8-Bis(trifluoromethyl)quinoline Derivative | HL-60 (Promyelocytic Leukemia) | 10 ± 2.5 | [2] |
Note: Data for 7-(Trifluoromethyl)quinoline analogs are based on structurally similar compounds and serve as a proxy for potential activity.[1]
Table 2: In Vitro Antimalarial Activity of Trifluoromethyl-Substituted Quinoline Derivatives
This table summarizes the antimalarial efficacy against the chloroquine-sensitive (D10) strain of Plasmodium falciparum, the parasite responsible for malaria.
| Compound Derivative | P. falciparum Strain | IC50 (µg/mL) | Reference |
| 2,8-Bis(trifluoromethyl)quinoline Ketone | D10 | 4.8 | [3] |
| 2,8-Bis(trifluoromethyl)quinoline Ketone | D10 | 5.2 | [3] |
The data suggests that derivatives containing two trifluoromethyl groups exhibit slightly higher in vitro antimalarial activity compared to those with a single group.[3]
Key Signaling Pathways
Quinoline derivatives exert their biological effects by modulating various cellular signaling pathways. Their anticancer properties, for instance, are often linked to the induction of apoptosis (programmed cell death) and interference with critical cell survival pathways.
Experimental Protocols
To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. The following is a detailed methodology for the widely used MTT cytotoxicity assay.
MTT Cell Viability Assay Protocol
Objective: To determine the concentration-dependent cytotoxic effect of a test compound on cancer cell lines.
1. Materials and Reagents:
-
Desired cancer cell lines (e.g., A549, MCF-7)
-
Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test quinoline derivatives dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the overnight medium and add 100 µL of the compound dilutions to the wells. Include vehicle control (DMSO) and untreated control wells.[1][5]
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this period, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[1][6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[1][6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[5]
Experimental and Drug Discovery Workflow
The evaluation of novel quinoline derivatives follows a structured workflow from initial screening to the identification of lead compounds. This process ensures a systematic investigation of a compound's therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
In Vitro vs. In Vivo Correlation of Activity for Quinoline-Based Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous drug candidates with a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] A critical aspect of the preclinical development of these candidates is understanding the correlation between their activity in laboratory-based in vitro assays and their efficacy in living organisms, or in vivo models. This guide provides an objective comparison of the in vitro and in vivo performance of selected quinoline-based anticancer drug candidates, supported by experimental data and detailed protocols.
Correlation Challenges and Considerations
Establishing a robust in vitro-in vivo correlation (IVIVC) is a key goal in drug development, as it can streamline the selection of lead candidates and reduce reliance on extensive animal testing.[4][5] However, for many compounds, including quinoline derivatives, a direct correlation is not always straightforward. Discrepancies can arise from a multitude of factors, including:
-
Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion (ADME) can significantly impact the concentration of the drug that reaches the tumor site in vivo.[1]
-
Tumor Microenvironment: The complex and dynamic tumor microenvironment in vivo cannot be fully replicated in in vitro cell culture, influencing drug response.
-
Off-Target Effects: In vivo, a drug candidate may interact with other biological targets, leading to unforeseen toxicity or altered efficacy.
This guide will present data that highlights these complexities, providing a realistic perspective on the translation of in vitro findings to in vivo outcomes for quinoline-based drug candidates.
Comparative Efficacy of Quinoline-Based Anticancer Agents
The following tables summarize the in vitro cytotoxic activity (IC50 values) and in vivo tumor growth inhibition of representative quinoline-based drug candidates from various studies. These compounds often target key signaling pathways implicated in cancer progression, such as the EGFR and PI3K/mTOR pathways.
Quinoline Derivatives Targeting EGFR and HER2
| Compound | Cancer Cell Line | In Vitro IC50 (nM) | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Compound 5a | MCF-7 (Breast) | 25-82 (GI50) | - | - | - | - | [6] |
| A-549 (Lung) | 25-82 (GI50) | - | - | - | - | [6] | |
| EGFR Kinase | 71 | - | - | - | - | [6] | |
| HER2 Kinase | 31 | - | - | - | - | [6] | |
| Compound 14f | SKBR3 (Breast) | - | - | - | - | - | [7] |
| HER2 Kinase | - | - | - | - | - | [7] | |
| Compound 21 | HCC827 (Lung) | 10 | - | - | - | - | [8] |
| H1975 (Lung, L858R/T790M) | 210 | - | - | - | - | [8] | |
| A549 (Lung, WT EGFR) | 990 | - | - | - | - | [8] | |
| EGFR L858R/T790M Kinase | 138 | - | - | - | - | [8] |
Quinoline-Platinum(II) Complexes
| Compound | Cancer Cell Line | In Vitro IC50 (µM) | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| [PtCl(8-O-quinoline)(dmso)] (2) | MG-63 (Osteosarcoma) | 4 | Athymic Nude Mice | Human Osteosarcoma | Not Specified | Significant Reduction in Tumor Volume | [9] |
| Cisplatin (Reference) | MG-63 (Osteosarcoma) | 39 | Athymic Nude Mice | Human Osteosarcoma | Not Specified | Less Effective than Compound 2 | [9] |
Other Quinoline Derivatives
| Compound | Cancer Cell Line | In Vitro IC50/GI50 (µM) | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Compound 91b1 | Various Cancer Cell Lines | Significant Cytotoxicity | Nude Mice Xenograft | Not Specified | Not Specified | Significant Reduction in Tumor Size | [10] |
| Quinoline-Chalcone (12e) | MGC-803 (Gastric) | 1.38 | Nude Mice Xenograft | Gastric | Not Specified | Significant Inhibition Reported | [11] |
| 5-Fluorouracil (Reference) | SGC790.1 (Gastric) | - | Nude Mice Xenograft | Gastric | Metronomic, every other day | ~75 | [11] |
Signaling Pathways Targeted by Quinoline-Based Drugs
Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways that drive cell proliferation, survival, and angiogenesis. The diagrams below, generated using Graphviz, illustrate two of the most common pathways targeted by these compounds: the EGFR and PI3K/mTOR pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo anticancer effects of two quinoline-platinum(II) complexes on human osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of Quinoline Compounds: A Guide to Cross-Reactivity with Enzyme Inhibitors
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the performance of quinoline-based compounds as enzyme inhibitors, supported by experimental data and detailed methodologies.
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Their versatile scaffold allows for structural modifications that can be tailored to inhibit a wide array of enzymes, making them valuable candidates for drug discovery, particularly in oncology and infectious diseases. This guide delves into the cross-reactivity of quinoline compounds with various enzyme inhibitors, presenting quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.
Quantitative Data on Inhibitory Activity
The efficacy of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki), with lower values indicating greater potency. The following tables summarize the inhibitory activities of various quinoline derivatives against different classes of enzymes, providing a basis for comparing their potency and selectivity.
Kinase Inhibition Profile of 4-Anilinoquinoline Derivatives
The 4-anilinoquinoline core is a well-established pharmacophore for kinase inhibitors. The table below details the inhibitory constants (Ki) of a selection of these compounds against Cyclin G Associated Kinase (GAK) and other members of the Numb-associated kinase (NAK) family, highlighting their selectivity.[1][2][3]
| Compound | GAK Ki (nM) | AAK1 Ki (nM) | BMP2K Ki (nM) | STK16 Ki (nM) | Selectivity Index (vs. nearest NAK) |
| 1 | 3.9 | >20000 | >20000 | 16000 | >4000 |
| 4 | 38 | 1000 | 10000 | >20000 | 26 |
| 5 | 41 | 3000 | 10000 | >20000 | 73 |
Dual Inhibition of EGFR and FAK by 2-Arylquinoline Derivatives
Some quinoline compounds are designed to inhibit multiple kinases involved in cancer progression. The following data presents the IC50 values for 2-arylquinolines that exhibit dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[4][5]
| Compound | EGFR IC50 (nM) | FAK IC50 (nM) |
| 6f | 25.39 | 22.68 |
| 6h | 20.15 | 14.25 |
| 6i | 22.36 | 18.36 |
| 16d | Not Reported | 17.36 |
| 20f | 24.81 | 15.36 |
Inhibition of DNA-Interacting Enzymes
Beyond kinases, quinoline derivatives have shown inhibitory effects on enzymes that interact with DNA, such as DNA methyltransferases.[6][7][8]
| Compound | DNMT1 IC50 (µM) | CamA IC50 (µM) |
| 6 | 2.8 | 3.0 |
| 8 | 3.5 | Not Reported |
| 9 | 2.5 | 4.0 |
| 11 | 2.2 | 2.0 |
| 12 | 1.9 | 2.0 |
| 13 | 2.4 | Not Reported |
Experimental Protocols
The following are detailed methodologies for key experiments cited in cross-reactivity studies of enzyme inhibitors.
In Vitro Kinase Inhibition Assay
This protocol outlines a typical time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the inhibitory constant (Ki) of a compound.
Objective: To measure the binding affinity of a quinoline compound to a target kinase.
Materials:
-
Purified kinase
-
Fluorescently labeled kinase ligand (tracer)
-
Test compound (quinoline derivative)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add the kinase and the fluorescent tracer to each well at a fixed concentration.
-
Add the serially diluted test compound to the wells. Include appropriate controls (e.g., no inhibitor, no enzyme).
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal.
-
Calculate the percent inhibition at each concentration and fit the data to a suitable model to determine the Ki value.
Cell-Based Antiproliferative Assay
This protocol describes a method to assess the effect of a quinoline inhibitor on the proliferation of cancer cells.
Objective: To determine the IC50 value of a quinoline compound in a cancer cell line.
Materials:
-
Complete cell culture medium
-
Test compound (quinoline derivative)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability at each concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways targeted by quinoline inhibitors and a typical experimental workflow for their characterization.
Caption: Overview of the EGFR signaling cascade.
References
- 1. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Benchmarking new quinoline derivatives against standard-of-care drugs like chloroquine
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing battle against drug-resistant malaria, novel quinoline derivatives are demonstrating significant advantages over the standard-of-care drug, chloroquine. Extensive in vitro and in vivo studies reveal that these next-generation compounds exhibit superior potency against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This guide provides a comparative analysis of these new derivatives against chloroquine, supported by experimental data, detailed protocols, and visualizations of key biological pathways and experimental workflows.
The development of new quinoline-based compounds is a critical area of research as the efficacy of chloroquine has been severely compromised by widespread parasite resistance.[1] Scientists are modifying the classic 4-aminoquinoline scaffold to enhance activity against resistant parasites and improve safety profiles.[1][2] These efforts have led to the creation of hybrid molecules and other derivatives that show promising results in preclinical testing.[3][4]
Comparative Efficacy and Cytotoxicity
The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of representative new quinoline derivatives compared to chloroquine. The half-maximal inhibitory concentration (IC50) indicates the drug concentration required to inhibit 50% of parasite growth, with lower values signifying higher potency. The 50% growth inhibition (GI50) is a measure of cytotoxicity against human cell lines, where higher values are desirable, indicating lower toxicity to human cells.
| Compound | P. falciparum Strain (Chloroquine-Sensitive) | P. falciparum Strain (Chloroquine-Resistant) | Reference |
| Chloroquine | IC50: ~0.02 µM (3D7) | IC50: ~0.34 - 0.41 µM (K1, W2) | [3] |
| Ferroquine Derivative | 6-fold more active than Chloroquine | 6-fold more active than Chloroquine | [3] |
| Quinoline-Sulfonamide Hybrid | IC50: 0.05 µM (3D7) | IC50: 0.41 µM (K1) | [3] |
| 4-Aminoquinoline-Pyrimidine Hybrid | Effective against both sensitive and resistant strains | 6-26 times more effective than Chloroquine | [3] |
| Quinoline-4-Carboxamide (DDD107498) | EC50: 1 nM (3D7) | - | [5] |
| N-cinnamoylated CQ analogue | Potent activity | Potent activity (W2) | [1] |
| Compound | Human Cell Line | Cytotoxicity (GI50/CC50) | Reference |
| Chloroquine | MCF-7 | GI50: 20.72 μM | [6] |
| 7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | GI50: 8.73 μM | [6] |
| Quinoline-Sulfonamide Hybrid | HeLa, HepG2 | No cytotoxic effect up to 100 µg/mL | [4] |
| Amino-quinoline derivative (40a) | HUVEC | CC50: 43.21 µM | [7] |
Mechanism of Action: Overcoming Resistance
Chloroquine acts by accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[7][8] This leads to a buildup of free heme, which is lethal to the parasite.[8] Resistance to chloroquine is often associated with mutations in the parasite's transporter proteins, which pump the drug out of the food vacuole.
Many new quinoline derivatives are designed to evade these resistance mechanisms. For instance, ferroquine is thought to act as a resistance-reversing agent due to its lipophilic properties, which enhance its accumulation in the parasite's digestive vacuole.[3] Other derivatives have been developed with dual mechanisms of action, such as inhibiting hemozoin formation and also targeting other essential parasite enzymes like falcipain-2.[1] A novel class of quinoline-4-carboxamides has been discovered to inhibit the parasite's translation elongation factor 2 (PfEF2), representing a completely new mechanism of action.[9]
Caption: Simplified pathway of heme detoxification in P. falciparum and the inhibitory action of quinolines.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: P. falciparum strains (e.g., 3D7 for chloroquine-sensitive and K1/W2 for chloroquine-resistant) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: Test compounds and standard drugs are serially diluted in the culture medium.
-
Incubation: Asynchronous parasite cultures are incubated with the drug dilutions in 96-well plates for 48-72 hours.
-
Growth Measurement: Parasite growth is assessed using various methods:
-
[3H]-Hypoxanthine Incorporation: The most common method, where the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids is measured.[10]
-
SYBR Green I-based Fluorescence Assay: This method uses a dye that intercalates with parasite DNA.
-
pLDH Assay: Measures the activity of parasite-specific lactate dehydrogenase.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of human cell lines (e.g., HeLa, HepG2, MCF-7) to determine its cytotoxicity.[11]
-
Cell Seeding: Human cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.[11]
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The 50% growth inhibition (GI50) or cytotoxic concentration (CC50) is calculated.
Caption: A typical workflow for the preclinical screening of new antimalarial quinoline derivatives.
In Vivo Efficacy Study (4-Day Suppressive Test)
This is a standard method to evaluate the in vivo antimalarial activity of a compound in a rodent model.[12]
-
Animal Model: Mice (e.g., NMRI) are infected with a rodent malaria parasite, typically Plasmodium berghei.
-
Drug Administration: The test compound is administered to the mice orally or subcutaneously once a day for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: A thin blood smear is taken from the tail of each mouse on day 4 post-infection. The smears are stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.
-
Efficacy Calculation: The average parasitemia in the treated group is compared to that of an untreated control group to calculate the percentage of parasite growth inhibition. The dose that reduces parasitemia by 90% (ED90) is often determined.[5]
Structure-Activity Relationship
The chemical structure of quinoline derivatives is crucial for their antimalarial activity. Key structural features that influence efficacy include:
-
The Quinoline Ring: The 4-aminoquinoline scaffold is essential for binding to heme.[13]
-
The 7-Chloro Group: This substitution on the quinoline ring is optimal for activity.[13]
-
The Side Chain: The nature and length of the alkylamino side chain are critical for drug accumulation in the parasite's food vacuole and for overcoming resistance. Modifications to this side chain can restore activity against chloroquine-resistant strains.[1]
Caption: Logical relationship between the structural components of quinoline derivatives and their antimalarial effects.
Conclusion
The development of new quinoline derivatives represents a promising strategy to combat the growing threat of malaria drug resistance. The data presented here highlight the superior performance of several novel compounds over chloroquine, particularly against resistant parasite strains. Continued research into the structure-activity relationships and mechanisms of action of these new derivatives is essential for the development of the next generation of effective and safe antimalarial drugs.
References
- 1. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. mmv.org [mmv.org]
- 13. m.youtube.com [m.youtube.com]
Confirming Drug Mechanism of Action: A Comparative Guide to Genetic and Proteomic Approaches
For researchers, scientists, and drug development professionals, elucidating a drug's precise mechanism of action (MoA) is a critical step in the therapeutic development pipeline. This guide provides a detailed comparison of leading genetic and proteomic approaches for MoA confirmation, supported by experimental data and protocols.
Comparative Overview of Key Methodologies
The selection of an appropriate method for MoA confirmation depends on various factors, including the nature of the drug, the biological question, and available resources. Below is a summary of the key characteristics of four leading techniques.
| Feature | Genetic Approaches | Proteomic Approaches |
| Method | CRISPR/Cas9 Screening | RNA Interference (RNAi) |
| Principle | Gene knockout or modulation at the DNA level to infer gene function in drug response. | Post-transcriptional gene silencing via mRNA degradation. |
| Typical Output | Enriched or depleted guide RNAs (gRNAs) corresponding to genes that modulate drug sensitivity. | Enriched or depleted short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs). |
| Key Advantage | Permanent and complete gene knockout provides a clear genetic link. | Relatively simple and widely established for transient gene knockdown. |
| Key Limitation | Can be lethal if the target gene is essential for cell survival. Off-target effects are a consideration. | Incomplete knockdown can lead to false negatives. Off-target effects are a significant concern. |
| Typical Throughput | High (genome-scale screens) | High (genome-scale screens) |
Quantitative Performance: Case Studies
To provide a clearer understanding of the data generated by these techniques, we present case studies for genetic and proteomic approaches.
Genetic Approach: shRNA Screen to Identify the Target of STF-118804
A functional genomic screen using a pooled short hairpin RNA (shRNA) library was employed to identify the molecular target of the anti-leukemia compound STF-118804. The screen identified that knockdown of the gene encoding Nicotinamide Phosphoribosyltransferase (NAMPT) strongly sensitized cells to STF-118804, suggesting it as the primary target.
| Metric | Result | Interpretation |
| Top Sensitizing Hit | shRNA targeting NAMPT | Knockdown of NAMPT mimics the effect of the drug, indicating it is likely the target. |
| Statistical Significance | Highly significant enrichment of NAMPT shRNAs in the drug-treated population. | Strong statistical evidence for the on-target effect. |
Proteomic Approach: Thermal Proteome Profiling of Panobinostat
Thermal Proteome Profiling (TPP) was used to identify the targets of the histone deacetylase (HDAC) inhibitor panobinostat in K562 cells. This unbiased method revealed known HDAC targets and a previously unknown off-target.[1][2]
| Target Protein | ΔTm (°C) | Interpretation |
| HDAC1 | +4.5 | Significant thermal stabilization upon drug binding, confirming it as a direct target. |
| HDAC2 | +4.2 | Significant thermal stabilization, confirming it as a direct target. |
| HDAC6 | +3.8 | Significant thermal stabilization, confirming it as a direct target. |
| TTC38 | +2.1 | Previously unknown off-target identified through its significant thermal stabilization. |
Signaling Pathway and Experimental Workflows
Visualizing the interplay of molecules in a signaling pathway and the steps involved in an experimental procedure is crucial for understanding these complex methodologies.
cGAS-STING Signaling Pathway
The cGAS-STING pathway is a key component of the innate immune system and a target for novel therapeutics. Understanding this pathway is crucial for interpreting MoA studies of immunomodulatory drugs.
Caption: The cGAS-STING pathway, a key innate immune signaling cascade.
Experimental Workflow: CRISPR/Cas9 Screening
CRISPR/Cas9 screens are a powerful genetic tool for identifying genes that, when knocked out, confer resistance or sensitivity to a drug.
Caption: A typical experimental workflow for a pooled CRISPR/Cas9 screen.
Experimental Workflow: Thermal Proteome Profiling (TPP)
TPP experiments measure changes in protein thermal stability across the proteome to identify drug targets.
Caption: The experimental workflow for Thermal Proteome Profiling (TPP).
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
CRISPR/Cas9 Pooled Library Screen
-
gRNA Library Preparation: A pooled library of lentiviral vectors, each encoding a unique gRNA targeting a specific gene, is prepared.
-
Cell Transduction: Cas9-expressing cells are transduced with the gRNA library at a low multiplicity of infection to ensure that most cells receive a single gRNA.
-
Drug Treatment: The transduced cell population is split into a treatment group (exposed to the drug) and a control group (vehicle).
-
Genomic DNA Extraction: After a period of selection, genomic DNA is extracted from both populations.
-
gRNA Sequencing: The gRNA sequences are amplified by PCR and sequenced using next-generation sequencing.
-
Data Analysis: The frequency of each gRNA in the treated versus control populations is compared to identify gRNAs that are enriched or depleted, pointing to genes that modulate drug sensitivity.
RNA Interference (RNAi) Screen
-
shRNA/siRNA Library: A library of shRNA vectors or synthetic siRNAs targeting the transcriptome is used.
-
Transfection/Transduction: The RNAi library is introduced into the target cells.
-
Drug Selection: Cells are treated with the drug or a vehicle control.
-
Phenotypic Readout: The effect on cell viability or another relevant phenotype is measured.
-
Hit Identification: shRNAs or siRNAs that significantly alter the drug's effect are identified.
Thermal Proteome Profiling (TPP)
-
Cell Culture and Treatment: Cells are cultured and treated with the drug or vehicle control.[1][2]
-
Thermal Challenge: Aliquots of the cell suspension are heated to a range of temperatures.[1][2]
-
Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated proteins by ultracentrifugation.[1][2]
-
Sample Preparation for Mass Spectrometry: The soluble protein fractions are digested into peptides and labeled with isobaric tags (e.g., TMT).[1][2]
-
LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry.[1][2]
-
Data Analysis: Protein melting curves are generated, and the change in melting temperature (ΔTm) between the drug-treated and control samples is calculated to identify targets.[1][2]
Affinity Purification-Mass Spectrometry (AP-MS)
-
Bait Preparation: The drug is immobilized on a solid support (e.g., beads), or a known protein target is tagged with an affinity handle (e.g., FLAG, HA).
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Affinity Purification: The cell lysate is incubated with the bait to capture interacting proteins.
-
Washing: Non-specific binders are removed through a series of washes.
-
Elution: The bait and its interacting proteins are eluted.
-
Mass Spectrometry Analysis: The eluted proteins are identified and quantified by mass spectrometry.
-
Data Analysis: Specific interactors are identified by comparing their abundance in the bait pulldown to a control pulldown.
Conclusion
Both genetic and proteomic approaches provide invaluable, albeit different, insights into a drug's mechanism of action. Genetic methods, like CRISPR and RNAi screens, excel at establishing a causal link between a gene and a drug's efficacy. Proteomic techniques, such as TPP and AP-MS, offer a direct biochemical readout of a drug's interactions with the proteome. The choice of method, or a combination thereof, will depend on the specific research question and the characteristics of the drug under investigation. A multi-faceted approach, integrating both genetic and proteomic data, will ultimately provide the most comprehensive understanding of a drug's mechanism of action, paving the way for more effective and safer therapeutics.
References
Efficacy of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate in drug-resistant cell lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, there is no publicly available data on the cytotoxic effects of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate in drug-resistant cell lines. This guide therefore provides a comparative analysis of other quinoline derivatives that have demonstrated efficacy in overcoming two common mechanisms of drug resistance: P-glycoprotein-mediated drug efflux and target protein mutations in the EGFR signaling pathway.
Overcoming P-Glycoprotein (P-gp) Mediated Multidrug Resistance
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and rendering them ineffective.[1][2] Several quinoline derivatives have been investigated for their potential to inhibit P-gp and reverse this resistance.
Comparative Efficacy of P-gp Inhibitors
This section compares the efficacy of two quinoline-based P-gp inhibitors, MS-209 (Dofequidar) and YS-7a, with the first-generation P-gp inhibitor, Verapamil. The data is presented for doxorubicin-resistant and vincristine-resistant cell lines, which overexpress P-gp.
| Compound | Cell Line | IC50 (µM) - Drug Alone | IC50 (µM) - Drug + Modulator | Reversal Fold |
| Doxorubicin | MES-SA (sensitive) | - | - | - |
| Dx5 (resistant) | - | - | - | |
| Doxorubicin + Verapamil (3 µg/mL) | Dx5 (resistant) | 50-100x resistance vs MES-SA | Enhanced ~7-fold | ~7 |
| Vincristine | KB (sensitive) | - | - | - |
| KB/VCR (resistant) | - | - | - | |
| Vincristine + YS-7a (1 µM) | KB/VCR (resistant) | - | 0.0376 ± 0.0116 | 10.11 ± 3.51 |
| Vincristine | P388 (sensitive) | - | - | - |
| P388/VCR (resistant) | - | - | - | |
| Vincristine + MS-209 (1-10 µM) | P388/VCR (resistant) | - | Complete reversal | - |
Data compiled from multiple sources. Note: Direct IC50 values for some compounds alone were not available in the reviewed literature; instead, the reversal of resistance to a standard chemotherapeutic is reported.
Mechanism of Action: P-gp Inhibition
Quinoline derivatives like MS-209 and YS-7a have been shown to directly interact with P-glycoprotein, inhibiting its ATPase activity and thus its ability to pump drugs out of the cell.[2][3] This leads to an increased intracellular accumulation of the co-administered chemotherapeutic agent, restoring its cytotoxic effect.
Overcoming Resistance via EGFR Signaling Pathway
Mutations in the Epidermal Growth Factor Receptor (EGFR) are a key driver in some cancers, such as non-small cell lung cancer (NSCLC). While EGFR tyrosine kinase inhibitors (TKIs) can be effective, resistance often develops through secondary mutations (e.g., T790M) or activation of bypass pathways.
Comparative Efficacy of EGFR Inhibitors
| Compound | Cell Line | EGFR Status | IC50 (µM) |
| Gefitinib | H3255 | Mutant (L858R) | 0.003 |
| PC-9 | Mutant (delE746-A750) | 0.077 | |
| H1650 | Mutant (delE746-A750) | >10 (Resistant) | |
| A549 | Wild-Type | 7.0 ± 1.0 | |
| A549GR | Wild-Type (Gefitinib-Resistant) | 12.7 ± 0.8 |
Data compiled from multiple sources, including[4][5][6].
Mechanism of Action: EGFR Inhibition
Gefitinib and other EGFR TKIs competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain.[3][7] This prevents EGFR autophosphorylation and the activation of downstream pro-survival signaling pathways like PI3K/Akt and STAT.[8] In sensitive cells with activating EGFR mutations, this leads to cell cycle arrest and apoptosis. Resistance can occur when a secondary mutation, such as T790M, alters the ATP binding pocket, reducing the affinity of the inhibitor.
Experimental Protocols
General Workflow for In Vitro Cytotoxicity Testing
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate Rhodamine 123.[11][12]
-
Cell Seeding: Seed P-gp overexpressing cells (and the parental sensitive line as a control) in a 96-well black, clear-bottom plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., quinoline derivative) or a positive control (e.g., Verapamil) for 30-60 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration ~5 µM) to all wells and incubate for 60-90 minutes to allow for cellular uptake.
-
Washing: Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence (Excitation ~485 nm, Emission ~530 nm).
-
Data Analysis: Calculate the percent inhibition of Rhodamine 123 efflux for each inhibitor concentration relative to the vehicle control. Determine the IC50 value for P-gp inhibition.
Conclusion
While direct efficacy data for this compound in drug-resistant cell lines is not currently available, the broader class of quinoline derivatives shows significant promise in overcoming cancer drug resistance. Compounds like MS-209 and YS-7a are potent inhibitors of the P-gp efflux pump, effectively re-sensitizing resistant cells to standard chemotherapeutics. Furthermore, the quinoline/quinazoline scaffold is a key component of targeted therapies like Gefitinib, which are effective against cancers driven by specific oncogenic mutations. The experimental protocols and comparative data presented here provide a valuable resource for researchers working on the development of novel anticancer agents based on the quinoline core structure.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Understanding the Mechanism of P-Glycoprotein-mediated Drug Efflux - ProQuest [proquest.com]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Hypoxia induces gefitinib resistance in non‐small‐cell lung cancer with both mutant and wild‐type epidermal growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. Adherence to these guidelines is critical to ensure personal safety and environmental compliance.
This quinoline-based compound, while valuable in pharmaceutical development and biological research, presents several health hazards.[1][2][3] It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] Additionally, it is known to cause skin irritation and serious eye irritation.[1][4][5] Therefore, meticulous handling and disposal are paramount.
Hazard Profile
A summary of the hazards associated with this compound is presented below.
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| Harmful in contact with skin | Acute toxicity, Dermal (Category 4) |
| Causes skin irritation | Skin Irritation (Category 2) |
| Causes serious eye irritation | Eye Irritation (Category 2) |
| Harmful if inhaled | Acute toxicity, Inhalation (Category 4) |
| May cause respiratory irritation | Specific target organ toxicity |
Data sourced from PubChem and other safety data sheets.[1][5][6]
Disposal Protocol: A Step-by-Step Guide
The primary disposal method for this compound is through an approved hazardous waste disposal facility.[5][6] Do not dispose of this chemical down the drain or in regular trash.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:
-
Nitrile gloves (inspect for tears before use).
-
Safety goggles or a face shield.
-
A lab coat.
-
Use in a well-ventilated area, preferably a fume hood, to avoid inhalation.
-
2. Waste Collection:
-
Solid Waste: Collect any solid residue of this compound.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and paper towels, should also be treated as hazardous waste.
-
Solutions: If the compound is in a solution, do not mix it with other waste solvents unless you have confirmed compatibility. It is best to collect it in a separate, designated waste container.
3. Waste Container Requirements:
-
Use a clearly labeled, leak-proof container for all waste containing this compound.
-
The label should include:
-
"Hazardous Waste"
-
"this compound"
-
The associated hazard symbols (e.g., exclamation mark for irritant and health hazard).
-
The date the waste was first added to the container.
-
-
Keep the container tightly closed when not in use.
4. Storage Pending Disposal:
-
Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
This guide provides critical safety, handling, and disposal information for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 26893-12-9[1]
Hazard Summary: This compound is classified as harmful and an irritant.[2][3] Key hazards include:
-
Harmful if swallowed.[2]
-
Harmful in contact with skin.[2]
-
Harmful if inhaled.[2]
-
Causes skin irritation.[2]
-
May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A face shield must be worn in addition to goggles when there is a significant risk of splashes. |
| Skin Protection | Gloves: Chemically resistant, powder-free gloves (e.g., nitrile or neoprene) are required. Check the manufacturer's glove compatibility data for breakthrough times. Two pairs of gloves are recommended for handling hazardous products.[4] Lab Coat/Gown: A polyethylene-coated polypropylene or other laminate material disposable gown is required to protect against contamination. Standard cloth lab coats are not sufficient.[4] For procedures with a high risk of splashes or spills, a chemically resistant apron should be worn over the gown. |
| Respiratory Protection | For handling solids outside of a ventilated enclosure or when aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 or higher for particulates, or a chemical cartridge for vapors) is required.[5] All respirator use must be in accordance with a documented respiratory protection program, including fit-testing.[5] |
| Other | Disposable head, hair, beard, and shoe covers should be used to prevent contamination.[4] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[6]
-
All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure.[7]
-
Decontaminate the work surface before and after handling the compound.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
3. Weighing and Transfer:
-
If the compound is a solid, handle it carefully to avoid creating dust. Use appropriate tools, such as a spatula, for transfers.
-
For solutions, use a calibrated pipette or syringe with caution to prevent splashes and aerosol generation.
-
Keep all containers with the compound clearly labeled and sealed when not in use.[6]
4. During the Experiment:
-
Avoid direct contact with the skin, eyes, and clothing.[8]
-
Should any signs of exposure occur, immediately follow emergency procedures.
-
Do not eat, drink, or smoke in the laboratory area.[9]
5. Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[8]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[9]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Waste:
-
All waste containing this compound, whether in solid or solution form, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should specify the contents, including the full chemical name.
-
Do not mix with incompatible waste streams.
2. Contaminated Materials:
-
All disposable items that have come into contact with the compound, such as gloves, pipette tips, paper towels, and gowns, must be disposed of as hazardous waste.[6]
-
Place these materials in a clearly labeled, sealed waste bag or container.
3. Disposal Vendor:
-
Follow your institution's guidelines for hazardous waste disposal.
-
Arrange for pickup and disposal by a licensed chemical waste disposal company.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling of this compound.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. This compound | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. pppmag.com [pppmag.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
